molecular formula C22H14N6Na2O9S2 B1164905 Acid Black 2 CAS No. 8005-03-6

Acid Black 2

Número de catálogo: B1164905
Número CAS: 8005-03-6
Peso molecular: 616.5 g/mol
Clave InChI: AOMZHDJXSYHPKS-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Amido Black 10B is an organic sodium salt resulting from the formal condensation of Amido Black 10B (acid form) with two equivalents of sodium hydroxide. It has a role as a histological dye. It contains a 4-amino-5-hydroxy-3-[(p-nitrophenyl)azo]-6-(phenylazo)-naphthalene-2,7-disulfonate.

Propiedades

IUPAC Name

disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate
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InChI

InChI=1S/C22H16N6O9S2.2Na/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31;;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2
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InChI Key

AOMZHDJXSYHPKS-UHFFFAOYSA-L
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O.[Na+].[Na+]
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Molecular Formula

C22H14N6Na2O9S2
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DSSTOX Substance ID

DTXSID1020934, DTXSID1024415
Record name Nigrosine
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Record name C.I. Acid Black 1, disodium salt
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Molecular Weight

616.5 g/mol
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Physical Description

C.i. acid black 1 is a dark brown granular solid. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, NKRA, Dark brown solid; [CAMEO] Soluble in water (10 g/l @ 25C); [MSDSonline], A group of dark blue or black dyes; [Hawley] Black powder; [MSDSonline] There are water-soluble, ethanol-soluble, and fat-soluble nigrosines; [Ullmann]
Record name C.I. ACID BLACK 1
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Solubility

10 to 50 mg/mL at 64 °F (NTP, 1992), SOME SOL IN WATER, ALC, OIL /NIGROSINES/, In ethanol, 3 mg/mL; in 2-methoxyethanol50 mg/mL, In water, <0.1 mg/mL
Record name C.I. ACID BLACK 1
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Record name NIGROSINE
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Color/Form

Dark-brown powder

CAS No.

1064-48-8, 83006-55-7, 8005-03-6
Record name C.I. ACID BLACK 1
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Record name 4-Amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt
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Melting Point

greater than 662 °F (NTP, 1992)
Record name C.I. ACID BLACK 1
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of C.I. Acid Black 2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Acid Black 2 (Colour Index Number 50420) is a synthetic black dye widely utilized across various industries, including textile dyeing, leather coloring, ink manufacturing, and biological staining.[1][2][3] Also known by the common name Nigrosin, it is an anionic, water-soluble dye belonging to the azine class of compounds.[2][4] It is crucial for researchers and drug development professionals to understand that this compound is not a single, discrete chemical entity but rather a complex mixture of phenazine-based compounds.[4] This guide provides a detailed examination of its chemical identity, structure, synthesis, properties, and key experimental applications.

Chemical Identity and Structure

This compound is the water-soluble form of Nigrosin, which is also known as C.I. Solvent Black 5. The water solubility is imparted by the process of sulfonation.[2][4] Due to its nature as a mixture, the precise molecular formula and weight can vary, and several have been reported in the literature. The structure is characterized by a complex phenazine core.

The manufacturing process results in a mixture of related compounds, leading to variations in reported chemical identifiers. The most commonly cited information is summarized below.

Table 1: Chemical Identifiers for C.I. This compound

Identifier Value
C.I. Name This compound, C.I. 50420
CAS Number 8005-03-6[2][5][6]
Synonyms Nigrosin WS (Water Soluble), Acid Nigrosine, Naphthalene Black 12B[3][4][7]
Molecular Class Azine[2]
Common Molecular Formula C₂₂H₁₄N₆Na₂O₉S₂[1][5][6][7][8]
Common Molecular Weight 616.49 g/mol [5][7][8]

| Alternative IUPAC Name | Disodium 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)naphthalene-2,7-disulfonate[7][9] |

It is important to note that other molecular formulas, such as C₃₄H₂₅N₉Na₂O₇S₃ and C₄₂H₂₉N₆Na₃O₁₂S₄, have also been associated with this dye, reflecting the complexity of the mixture.[1][6]

Synthesis Pathway

The production of this compound is a two-stage process. First, the alcohol-soluble dye Nigrosin (C.I. Solvent Black 5) is synthesized. This is followed by a sulfonation step to render the dye water-soluble.

  • Synthesis of Nigrosin (Solvent Black 5): A mixture of nitrobenzene, aniline, and hydrochloric acid is heated in the presence of an iron or copper catalyst.[4] This reaction produces a mixture of phenazine-based compounds, which constitutes Nigrosin.

  • Sulfonation to this compound: The resulting Nigrosin mixture is then sulfonated, typically using sulfuric acid. This process introduces sulfonic acid groups (-SO₃H) onto the aromatic rings of the dye molecules. The final product is then converted to its sodium salt form to ensure high water solubility.[2]

G Synthesis Pathway of this compound Aniline Aniline Nigrosin Nigrosin (C.I. Solvent Black 5) Aniline->Nigrosin Heating Nitrobenzene Nitrobenzene + HCl + Catalyst (Fe/Cu) Nitrobenzene->Nigrosin SulfuricAcid Sulfonation (H₂SO₄) Nigrosin->SulfuricAcid AcidBlack2 This compound (C.I. 50420) SulfuricAcid->AcidBlack2

A simplified workflow for the synthesis of this compound.
Physicochemical Properties

This compound is typically supplied as a black powder or granular solid with a metallic sheen.[2][3] Its key properties are determined by the presence of sodium sulfonate groups, which make it highly soluble in water.

Table 2: Physical and Chemical Properties of C.I. This compound

Property Value
Appearance Dark brown to black powder/crystals[1]
Odor Minimal/Odorless[1]
Solubility in Water Soluble; forms a violet to blue-black solution[1][3][10][11]
Solubility in Ethanol Soluble; forms a blue solution[2][3]
Behavior in Strong Acid Dissolves in concentrated H₂SO₄ to form a blue solution; dilution yields a purple precipitate[2][3]

| Behavior in Strong Base | Forms a dark purple precipitate with sodium hydroxide[2][3] |

Experimental Protocols

This compound is a versatile agent in the laboratory, primarily used as a biological stain and as a dye in various industrial applications.

Protocol 1: Negative Staining of Microorganisms

Nigrosin is widely used for negative staining, a technique where the background is stained, leaving the specimen untouched and visible against a dark field.[4][5][6] This method is advantageous because it does not require heat fixation, thus preserving the natural size and shape of the microorganisms.[4]

Objective: To visualize bacteria, fungi, or other microorganisms without heat fixation.

Materials:

  • Nigrosin (this compound), 10% aqueous solution

  • Bacterial or fungal culture

  • Clean glass microscope slides and coverslips

  • Inoculating loop

  • Microscope

Methodology:

  • Place a small drop of the 10% Nigrosin solution onto a clean microscope slide.

  • Using a sterile inoculating loop, aseptically transfer a small amount of the microbial culture and mix it gently with the drop of dye on the slide.

  • Take a second clean slide and hold it at a 45-degree angle to the first slide. Touch the edge of the second slide to the drop of the dye-culture mixture.

  • Wait for the fluid to spread along the edge of the second slide.

  • Push the second slide smoothly and quickly across the surface of the first slide, creating a thin smear that transitions from thick to thin.

  • Allow the smear to air dry completely. Do not heat fix.

  • Once dry, place a drop of immersion oil directly onto the smear and examine under the oil immersion lens of a microscope.

  • Observe the unstained, bright microorganisms against a dark grey or black background.

Protocol 2: General Procedure for Dyeing Nylon Fabric

Acid dyes are used to dye protein fibers (like wool and silk) and synthetic polyamides (like nylon) under acidic conditions.[7] The sulfonic acid groups on the dye molecule form ionic bonds with the amino groups in the fibers.

Objective: To dye nylon fabric with this compound to achieve a deep black shade.

Materials:

  • This compound dye powder

  • Nylon fabric sample

  • Distilled water

  • Acetic acid or formic acid (for pH adjustment)

  • Sodium sulfate (leveling agent)

  • Beaker or dye bath

  • Heating plate and magnetic stirrer

  • pH meter

Methodology:

  • Prepare the Dye Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of distilled water to create a stock solution.

  • Prepare the Dyebath: Fill a beaker with water to a specific liquor-to-goods ratio (e.g., 40:1). Add the required volume of the dye stock solution.

  • Add Auxiliaries: Add a leveling agent, such as sodium sulfate (e.g., 10% on the weight of the fabric), to the dyebath to ensure even dye absorption.

  • Adjust pH: Stir the dyebath and slowly add acetic acid or formic acid to lower the pH to an acidic range, typically between 4.5 and 5.5.

  • Dyeing Process: Introduce the pre-wetted nylon fabric into the dyebath at room temperature.

  • Heating: Gradually heat the dyebath to near boiling (approximately 90-100°C) while stirring continuously. Maintain this temperature for 45-60 minutes.

  • Cooling and Rinsing: After the dyeing period, allow the bath to cool down. Remove the fabric and rinse it thoroughly with cold water until the rinse water runs clear to remove any unfixed dye.

  • Drying: Squeeze the excess water from the fabric and allow it to air dry or dry in a low-temperature oven.

References

An In-depth Technical Guide to the Principles and Mechanisms of Acid Black 2 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, mechanisms of action, and practical applications of Acid Black 2. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize this versatile dye in various analytical and preparative techniques.

Executive Summary

This compound, also known as Nigrosine, is a synthetic, water-soluble anionic diazo dye.[1] It is widely employed across various scientific and industrial fields, including textile dyeing, ink manufacturing, and, notably, as a biological stain in microscopy and for protein analysis.[2][3] Its utility stems from its strong affinity for proteinaceous substrates, a characteristic governed by a combination of electrostatic and hydrophobic interactions. This document elucidates the fundamental chemical properties of this compound, details its mechanism of interaction with proteins, provides quantitative data for its application, and outlines standardized experimental protocols for its use in biological staining.

Core Principles and Chemical Properties

This compound belongs to the azine class of dyes and is produced by the sulfonation of Solvent Black 5 (a spirit-soluble Nigrosine).[3][4] This sulfonation introduces sulfonic acid (-SO₃H) groups into the molecule, rendering it anionic and highly soluble in water.[1]

The principle behind its function as a dye lies in its chemical structure. The molecule contains:

  • Chromophores : The azo groups (-N=N-) and the complex aromatic ring system are responsible for absorbing light in the visible spectrum, which gives the dye its black color.

  • Auxochromes : The sulfonic acid groups are the primary auxochromes. In an aqueous solution, these groups ionize to form sulfonate ions (-SO₃⁻), imparting a net negative charge to the dye molecule.[1] This anionic nature is central to its interaction with substrates.

Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValue / DescriptionReference(s)
C.I. Name This compound[3]
C.I. Number 50420[3]
CAS Number 8005-03-6[3]
Molecular Formula Mixture of sulfonated nigrosine compounds (representative: C₂₂H₁₄N₆Na₂O₉S₂)[1]
Appearance Black powder or granules[3]
Solubility Soluble in water; slightly soluble in ethanol[3][5]
λmax (in water) 570 - 620 nm (variable with pH)[1]
Optimal pH (Dyeing) 4.5 - 5.5[6]
Optimal pH (Enzymatic Conversion) 4.3 - 4.8[7]
Lightfastness (ISO) 5 (on a scale of 1 to 8)[3][8]

Mechanism of Action and Interaction with Proteins

The primary mechanism by which this compound binds to substrates like proteins (e.g., wool, silk, and biological specimens) is through electrostatic interactions.[6]

  • Acidic Conditions : Staining is typically performed under acidic conditions (pH 4.5-5.5).[6] In this environment, the amino groups (-NH₂) of basic amino acid residues (such as lysine and arginine) within the protein structure become protonated, acquiring a positive charge (-NH₃⁺).

  • Ionic Bonding : The negatively charged sulfonate groups (-SO₃⁻) on the this compound molecule are then strongly attracted to these positively charged sites on the protein, forming stable ionic bonds.

  • Hydrophobic Interactions : In addition to electrostatic forces, hydrophobic interactions can occur between the large aromatic core of the dye molecule and nonpolar regions of the protein, further strengthening the binding.[9]

This dual-interaction mechanism results in a strong, stable coloration of the protein material.

Mechanism of Negative Staining

In microbiological applications, this compound (Nigrosine) is used as a negative stain. The principle here is based on electrostatic repulsion.[10][11]

  • Negative Charges : Both the bacterial cell surface and the anionic dye molecule carry a net negative charge at a neutral or slightly alkaline pH.[10]

  • Repulsion : Due to this charge repulsion, the dye does not penetrate the bacterial cell wall.[11]

  • Background Staining : Instead, the dye colors the background of the slide, leaving the bacterial cells unstained and visible as clear outlines against a dark field.[12] This technique is particularly useful for visualizing delicate structures or bacteria that are difficult to stain directly, as it does not require heat-fixing.[10]

Experimental Protocols

Protein Staining for Polyacrylamide Gel Electrophoresis (PAGE)

This protocol is adapted from methods for staining proteins on gels with Amido Black.[13][14]

Reagents:

  • Staining Solution : 0.1% (w/v) this compound in a solution of 50% methanol and 10% glacial acetic acid.

  • Destaining Solution : 10% methanol and 10% glacial acetic acid in distilled water.[13]

Procedure:

  • Following electrophoresis, place the polyacrylamide gel in a clean container.

  • Rinse the gel briefly with deionized water to remove residual electrophoresis buffer.

  • Immerse the gel in the this compound Staining Solution for 10-15 minutes with gentle agitation.[14]

  • Remove the staining solution.

  • Add Destaining Solution and agitate gently. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.[14]

  • The gel can then be imaged and analyzed.

Negative Staining for Microbiology

This protocol outlines the general procedure for negative staining of bacteria using Nigrosine (this compound).[10][11]

Reagents:

  • A drop of Nigrosine stain (typically a 10% aqueous solution).[10]

  • Bacterial culture (broth or colony suspended in saline).

Procedure:

  • Place a small drop of Nigrosine stain near one end of a clean microscope slide.[11]

  • Using a sterile loop, aseptically transfer a small amount of bacterial culture into the drop of stain and mix gently.[11]

  • Take a second clean slide (the "spreader") and hold it at a 45° angle to the first slide. Touch the edge of the spreader to the drop, allowing the liquid to spread along the edge.

  • Push the spreader slide smoothly across the first slide to create a thin smear that feathers out.[11]

  • Allow the smear to air dry completely. Do not heat-fix , as this will distort the cells.[11][15]

  • Examine the slide under a microscope using the oil immersion objective. Bacteria will appear as colorless bodies against a dark gray/black background.

Visualizations

Synthesis of this compound

The synthesis of this compound is a two-stage process. First, C.I. Solvent Black 5 is produced, which is then sulfonated to yield the water-soluble this compound.[4][16]

G cluster_0 Stage 1: Synthesis of C.I. Solvent Black 5 cluster_1 Stage 2: Sulfonation Aniline Aniline Reaction1 Aniline->Reaction1 Nitrobenzene Nitrobenzene Nitrobenzene->Reaction1 Aniline_HCl Aniline Hydrochloride Aniline_HCl->Reaction1 Catalyst Iron or Copper Catalyst Catalyst->Reaction1 Heat Heat (180-200°C) Heat->Reaction1 SB5 C.I. Solvent Black 5 (Nigrosine Spirit Soluble) SB5_input C.I. Solvent Black 5 SB5->SB5_input Reaction1->SB5 Reaction H2SO4 Concentrated Sulfuric Acid Sulfonation H2SO4->Sulfonation NaOH Sodium Hydroxide (Neutralization) AB2 C.I. This compound (Water Soluble) NaOH->AB2 Neutralization SB5_input->Sulfonation Sulfonation->NaOH Sulfonation

Caption: Synthesis pathway of this compound from raw materials.

Mechanism of Protein Staining

The following diagram illustrates the electrostatic interaction between an anionic this compound molecule and a protein chain under acidic conditions.

G cluster_protein Protein Chain (Acidic pH) cluster_dye This compound Molecule Lys Lysine Residue (+ve charge) -NH3+ Leu Leucine Residue (Neutral) Arg Arginine Residue (+ve charge) -C(=NH2+)NH2 Dye Aromatic Core SO3_1 -SO3⁻ SO3_2 -SO3⁻ SO3_1->Lys Ionic Bond SO3_2->Arg Ionic Bond

Caption: Electrostatic interaction between this compound and protein.

Workflow for Negative Staining

This diagram outlines the key steps in preparing a bacterial smear for observation using the negative staining technique.

G A 1. Mix Culture with Nigrosine on Slide B 2. Spread Mixture into a Thin Film A->B C 3. Air Dry (No Heat-Fixing) B->C D 4. Microscopic Observation C->D

Caption: Experimental workflow for negative staining of bacteria.

References

Spectrophotometric Analysis of Acid Black 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectrophotometric analysis of Acid Black 2 (also known as Nigrosine), a synthetic dye with wide-ranging applications in various industries and scientific research. This document outlines the core principles, experimental protocols, and data presentation for the quantitative determination of this compound using UV-Vis spectrophotometry.

Introduction

This compound, a complex mixture of phenazine-based compounds, is utilized in histology as a biological stain for tissues and cells, in the manufacturing of inks and shoe polish, and for dyeing materials such as leather, wood, and textiles.[1][2] Given its prevalent use, accurate and reliable methods for its quantification are essential for quality control, environmental monitoring, and various research applications. UV-Visible spectrophotometry offers a rapid, cost-effective, and accessible method for determining the concentration of this compound in aqueous solutions, based on the fundamental principle of the Beer-Lambert Law.[3][4]

Principle of Analysis

The quantitative analysis of this compound by spectrophotometry is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[4][5] The law is expressed as:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant unique to the substance at a specific wavelength.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the substance (in mol L⁻¹).

By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[3]

Quantitative Data

The key parameter for the spectrophotometric analysis of this compound is its wavelength of maximum absorbance (λmax). While the molar absorptivity can be experimentally determined, the λmax provides the optimal wavelength for measurement to ensure maximum sensitivity.

ParameterValueSolvent
Wavelength of Maximum Absorbance (λmax) ~570 nmWater
Molar Absorptivity (ε) To be determined experimentallyWater

Note: The λmax of a compound can be influenced by the solvent and the pH of the solution. It is recommended to determine the λmax experimentally under the specific conditions of the analysis.

Experimental Protocol

This section details the methodology for the quantitative determination of this compound.

Materials and Equipment
  • This compound (analytical standard)

  • Deionized or distilled water

  • Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)

  • Pipettes (e.g., 10 mL, 5 mL, 1 mL)

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

Preparation of Solutions

4.2.1. Stock Solution (e.g., 100 mg/L)

  • Accurately weigh 10.0 mg of analytical grade this compound powder.

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Add a small amount of deionized water to dissolve the powder completely.

  • Once dissolved, dilute to the mark with deionized water.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

4.2.2. Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution. The concentration range should be chosen to encompass the expected concentration of the unknown sample and to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0). An example of a dilution series is provided in the table below.

StandardConcentration (mg/L)Preparation
11.0Dilute 1.0 mL of stock solution to 100 mL
22.5Dilute 2.5 mL of stock solution to 100 mL
35.0Dilute 5.0 mL of stock solution to 100 mL
47.5Dilute 7.5 mL of stock solution to 100 mL
510.0Dilute 10.0 mL of stock solution to 100 mL
Spectrophotometric Measurement
  • Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure stable readings.

  • Determination of λmax:

    • Use one of the mid-range standard solutions (e.g., 5.0 mg/L).

    • Scan the absorbance of the solution over a wavelength range of 400-800 nm, using deionized water as a blank.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax for this compound.

  • Calibration Curve Construction:

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument using a cuvette filled with deionized water (the blank).

    • Measure the absorbance of each of the prepared working standard solutions, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling it.

    • Record the absorbance values for each concentration.

  • Measurement of Unknown Sample:

    • If necessary, dilute the unknown sample with deionized water to ensure its absorbance falls within the range of the calibration curve.

    • Measure the absorbance of the prepared unknown sample at the λmax.

Data Analysis
  • Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the standard solutions.

  • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). The R² value should be close to 1.0 (typically > 0.99) for a good linear fit.

  • Calculation of Unknown Concentration: Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample. If the sample was diluted, remember to multiply the calculated concentration by the dilution factor to obtain the original concentration.

  • Determination of Molar Absorptivity (ε): The molar absorptivity can be calculated from the slope of the calibration curve (m), the molecular weight of this compound, and the path length of the cuvette (b).

Workflow Diagram

The following diagram illustrates the experimental workflow for the spectrophotometric analysis of this compound.

Spectrophotometric_Analysis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 100 mg/L) standards Prepare Working Standards (Serial Dilution) stock->standards calibrate Construct Calibration Curve (Measure standards at λmax) standards->calibrate unknown Prepare Unknown Sample (Dilute if necessary) measure_unknown Measure Absorbance of Unknown Sample unknown->measure_unknown warmup Instrument Warm-up lambda_max Determine λmax (Scan a standard) warmup->lambda_max lambda_max->calibrate calibrate->measure_unknown calculate Calculate Unknown Concentration measure_unknown->calculate plot Plot Absorbance vs. Concentration regression Perform Linear Regression (y = mx + b, R²) plot->regression regression->calculate

References

The Historical Applications of Acid Black 2 in Scientific Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 2, a synthetic dye also widely known as Nigrosin, has a rich history of application across various scientific disciplines. Its properties as a water-soluble anionic dye have made it an invaluable tool, particularly in the fields of microbiology, histology, and cell biology. This technical guide provides a comprehensive overview of the historical and ongoing scientific applications of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying principles of its use.

Core Properties of this compound

This compound is a complex mixture of phenazine-based compounds. Its utility as a biological stain is primarily due to its anionic nature, allowing it to interact with various cellular components.

PropertyValueReference
C.I. NameThis compoundGeneral Knowledge
C.I. Number50420General Knowledge
CAS Number8005-03-6[1]
Molecular FormulaC22H14N6Na2O9S2General Knowledge
Maximum Absorption Wavelength (λmax)570 nmGeneral Knowledge
SolubilityWater, Ethanol[1]

Microbiological Applications

This compound has been a cornerstone in microbiological staining techniques for its utility in negative staining and as a counterstain.

Negative Staining for Bacterial Capsules

One of the most prominent historical applications of this compound is in the negative staining of bacterial capsules. The capsule is a gelatinous outer layer that is difficult to stain with conventional dyes. In this technique, the background is stained, leaving the capsule as a clear, unstained halo around the bacterial cell.

Principle of Staining: The acidic nature of this compound (Nigrosin) results in a negatively charged chromogen. Since the surface of most bacterial cells is also negatively charged, the dye is repelled and does not penetrate the cell or its capsule. This creates a dark background against which the unstained, transparent capsule can be visualized.[2][3]

Experimental Protocol:

  • Place a small drop of Nigrosin solution (10% w/v) on a clean glass slide.[2]

  • Aseptically, add a loopful of the bacterial culture to the drop of stain and mix gently.

  • Using the edge of a second slide, spread the mixture across the first slide to create a thin smear.

  • Allow the smear to air dry. Do not heat fix , as this can shrink or destroy the capsule.[4]

  • Optionally, a basic stain such as crystal violet can be applied for 1 minute to stain the bacterial cells, then gently rinsed with water.[4]

  • Examine the slide under a microscope using an oil immersion lens.

Expected Results:

  • Capsulated Bacteria: Appear as clear halos around the stained or unstained bacterial cells, against a dark background.[2]

  • Non-capsulated Bacteria: No clear halo will be visible around the bacterial cells.

Commonly Visualized Bacteria: Cryptococcus neoformans, Klebsiella pneumoniae, Streptococcus pneumoniae.[3]

Dorner's Method for Endospore Staining

This compound is also used as a counterstain in the Dorner method for staining bacterial endospores. Endospores are highly resistant, dormant structures that are difficult to stain.

Principle of Staining: In this differential staining technique, the primary stain, carbol fuchsin, is driven into the endospore by heat. The vegetative cells are then decolorized with acid-alcohol, while the endospores retain the primary stain. Nigrosin is then used to create a dark background, making the stained spores and unstained vegetative cells visible.[5]

Experimental Protocol (Modified Dorner's Method):

  • Create an aqueous suspension of the bacteria in a test tube.

  • Add an equal volume of carbol fuchsin to the bacterial suspension.

  • Immerse the test tube in a boiling water bath for 10 minutes.[6]

  • On a clean glass slide, place a loopful of 7% (w/v) Nigrosin solution.

  • Add a loopful of the boiled carbol fuchsin-bacterial suspension to the Nigrosin on the slide and mix to create a thin smear.[6]

  • Allow the smear to air dry.

  • Examine under an oil immersion lens.

Expected Results:

  • Endospores: Appear red within colorless sporangia (vegetative cells).[5]

  • Background: Dark.[5]

Cell Viability Assays

The Eosin-Nigrosin staining technique is a widely used and historically significant method for assessing sperm viability.

Principle of Staining: This is a dye exclusion method based on the integrity of the cell membrane. Eosin is a red, acidic dye that can penetrate cells with compromised plasma membranes (i.e., dead cells), staining them pink or red. Live cells with intact membranes exclude the eosin and remain unstained. Nigrosin provides a dark background, which enhances the contrast and makes the unstained (live) and stained (dead) sperm heads easier to visualize.

Experimental Protocol:

  • Mix one drop of semen with two drops of 1% eosin Y solution.

  • After 30 seconds, add three drops of 10% Nigrosin solution.

  • Create a thin smear of the mixture on a glass slide.

  • Allow the smear to air dry.

  • Examine under a microscope at 400x or 1000x magnification.

Quantitative Data Presentation:

A study evaluating this technique on 1,235 human semen samples provided the following quantitative insight into its reliability:

ParameterValue
Number of Samples1,235
Mean sum of stained (dead) and motile sperm91% (± 10% SD)

This data, from a 2003 study by Björndahl et al., demonstrates the consistency of the eosin-nigrosin staining method in assessing sperm vitality.[7]

Histological Applications

While less documented with specific named protocols compared to its microbiological uses, this compound has been employed in histology as a cytoplasmic counterstain and for staining nervous tissue.[1] As an acid dye, it binds to basic (acidophilic) tissue components like cytoplasm and collagen.

Generalized Protocol as a Counterstain:

  • Deparaffinize and rehydrate tissue sections.

  • Perform primary staining (e.g., with a nuclear stain like hematoxylin).

  • Rinse thoroughly.

  • Immerse slides in a 1% aqueous solution of this compound for 1-3 minutes.

  • Rinse briefly in distilled water.

  • Dehydrate, clear, and mount.

Expected Results:

  • Nuclei: Stained by the primary stain (e.g., blue/purple with hematoxylin).

  • Cytoplasm and Connective Tissue: Stained black or grey by this compound.

Signaling Pathways and Experimental Workflows

This compound is not directly involved in cellular signaling pathways. Instead, it is a tool used to visualize cellular structures that may be components of these pathways. For instance, by staining the cytoplasm, it helps to delineate the cellular boundaries and provide context for the localization of signaling proteins identified by other methods like immunohistochemistry.

Below are Graphviz diagrams illustrating the workflow of key experimental procedures using this compound.

Negative_Staining_Workflow A Place a drop of Nigrosin on a slide B Mix bacterial culture with Nigrosin A->B C Create a thin smear B->C D Air dry (No heat fixing) C->D E Microscopic Examination (Oil Immersion) D->E

Negative Staining Workflow

Dorners_Method_Workflow cluster_tube In Test Tube cluster_slide On Slide A Mix bacterial suspension with Carbol Fuchsin B Heat in boiling water (10 minutes) A->B C Mix heated suspension with Nigrosin B->C D Create a thin smear C->D E Air dry D->E F Microscopic Examination (Oil Immersion) E->F

Dorner's Method Workflow

Eosin_Nigrosin_Workflow A Mix semen sample with Eosin Y B Incubate for 30 seconds A->B C Add Nigrosin solution B->C D Create a thin smear C->D E Air dry D->E F Microscopic Examination E->F Conceptual_Signaling_Visualization cluster_cell Cell cluster_visualization Visualization Techniques Receptor Receptor Signaling_Protein Signaling Protein Receptor->Signaling_Protein Signal Transduction Nucleus Nucleus Signaling_Protein->Nucleus Signal Transduction IHC Immunohistochemistry (Primary Antibody for Signaling Protein) Signaling_Protein->IHC detects AB2 This compound (Cytoplasmic Counterstain) cluster_cell cluster_cell cluster_cell->AB2 provides context for

References

Commercial Sources and Applications of Acid Black 2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sources, Properties, and Key Applications of Acid Black 2 (Nigrosin) in Biological Research.

Introduction

This compound, also widely known as Nigrosin, is a synthetic, water-soluble anionic dye. It is a complex mixture of phenazine-based compounds produced by the sulfonation of spirit-soluble nigrosine. While it has extensive industrial applications in textiles, leather dyeing, and ink manufacturing, its high-purity grades are of significant utility in biological and biomedical research.[1][2] This guide provides a comprehensive overview of the commercial sources of research-grade this compound, its technical specifications, and detailed protocols for its primary applications in microscopy and cell viability assessment.

Commercial Sources and Suppliers for Research Applications

High-purity this compound suitable for laboratory and research applications is available from a variety of chemical suppliers. Researchers should look for grades specified for biological staining or microscopy to ensure minimal impurities and consistent performance.[2]

Below is a table summarizing some of the key commercial suppliers offering research-grade this compound.

SupplierProduct NameGrade/PurityAvailable FormsKey Applications Noted
Sigma-Aldrich Nigrosin, water solubleFor use as a biological stainPowderNegative staining, cell viability, Dorner's spore stain.
MedChemExpress This compound (Nigrosine)Biochemical Assay ReagentPowderBiochemical and life science research.[3]
Amaris Chemical Solutions This compound CrystalExtra PureCrystalBiological staining, histology, analytical applications.[2]
Innovating Science (via Ubuy) Nigrosin Saturated SolutionLaboratory GradeSaturated SolutionStaining dye for biochemistry and microbiology.[4]
Azer Scientific Nigrosin (this compound) SatLaboratory GradeSaturated SolutionBiological stain for tissues and cells.[5]
Carolina Biological Supply Nigrosin, 5% AqueousLaboratory Grade5% Aqueous SolutionGeneral chemical storage and educational laboratories.[6]
ENG Scientific Nigrosin, 1% & 10% Aqueous SolutionCertified DyesAqueous SolutionBackground stain for improved visualization.[7]
Dawn Scientific (TriStains) Nigrosin W/SHistology GradePowderHistology, cytology, microbiology.[8]
NINGBO INNO PHARMCHEM CO.,LTD. This compoundHigh-gradePowderMicroscopy and biological research.[1]

Technical Data and Physicochemical Properties

Sourcing the appropriate grade of this compound is crucial for experimental reproducibility. The following table summarizes key technical and physicochemical properties based on supplier technical data sheets.

PropertyValue
CAS Number 8005-03-6
C.I. Number 50420
Molecular Formula C22H14N6Na2O9S2 (representative component)
Molecular Weight 616.49 g/mol (representative component)
Appearance Black powder or crystals.[9][10]
Solubility Soluble in water.[9][10]
Purity (Industrial Grade) Typically around 99% min.[10]
Purity (Research/Biological Stain) Higher purity, with lot-to-lot consistency.
pH (1% aqueous solution) 4-7.[9]
Storage Room temperature, in a dry, cool, and tightly closed container.[9]

Key Research Applications and Experimental Protocols

This compound is primarily utilized in two key areas of biological research: as a negative stain for visualizing microorganisms and in combination with other dyes for assessing cell viability.

Negative Staining of Microorganisms

Negative staining is a technique where the background is stained, leaving the specimen untouched and visible in contrast. This compound is an excellent agent for this purpose as its particles do not penetrate the negatively charged surface of most bacterial and fungal cells. This method is particularly useful for visualizing capsules, which are often difficult to stain with positive dyes.

  • Preparation: Place a small drop of 10% w/v Nigrosin solution on a clean glass microscope slide.

  • Sample Inoculation: Aseptically transfer a loopful of the microbial culture (from a liquid broth or a saline suspension of a colony) into the drop of Nigrosin.

  • Mixing: Gently mix the culture with the stain using the inoculation loop.

  • Smear Preparation: Using the edge of a second slide held at a 45-degree angle, draw the mixture across the first slide to create a thin smear.

  • Air Dry: Allow the smear to air dry completely. Do not heat fix , as this can distort the cells and capsules.

  • Microscopy: Examine the slide under a microscope, starting with lower power and moving to oil immersion for detailed observation. The cells will appear as clear, unstained bodies against a dark background.

Cell Viability Assessment (Eosin-Nigrosin Staining)

The Eosin-Nigrosin staining technique is a widely used method for differentiating live and dead cells, particularly sperm. The principle is based on the integrity of the cell membrane. Live cells with intact membranes exclude the eosin dye, while dead cells with compromised membranes are permeable to eosin and stain red or pink. Nigrosin provides a dark background, enhancing the contrast and making the unstained (live) and stained (dead) cells easier to visualize.

  • Sample Preparation: Mix a fresh semen sample thoroughly. Place a 30-50 µL aliquot into a small test tube.

  • Stain Addition: Add 2-3 drops of Eosin-Nigrosin stain solution to the sample.

  • Incubation: Gently swirl the tube to mix and let it stand for 30 seconds.

  • Slide Preparation: Place one drop of the mixture onto a clean, pre-labeled microscope slide. Create a smear and allow it to air dry.

  • Mounting: Coverslip the dried slide using a compatible mounting medium.

  • Microscopic Examination: Examine the slide under a 40x or 100x objective.

    • Viable (Live) Sperm: Appear colorless or faintly pink with intact membranes.

    • Non-viable (Dead) Sperm: Stain red or dark pink due to compromised membranes.

    • Background: Should be dark, provided by the Nigrosin.

Mandatory Visualizations

Logical Relationship Diagram: Principle of Eosin-Nigrosin Staining

G Principle of Eosin-Nigrosin Cell Viability Staining cluster_live_cell Live Cell cluster_dead_cell Dead Cell cluster_dyes Staining Solution LiveCell Intact Cell Membrane LiveResult Result: Unstained (White) Against Dark Background LiveCell->LiveResult Excludes Eosin DeadCell Compromised Cell Membrane DeadResult Result: Stained (Pink/Red) Against Dark Background DeadCell->DeadResult Permeable to Eosin Eosin Eosin Nigrosin Nigrosin Nigrosin->LiveResult Stains Background Nigrosin->DeadResult Stains Background

Caption: Logical flow of Eosin-Nigrosin staining for cell viability.

Experimental Workflow: Negative Staining

G Experimental Workflow for Negative Staining with Nigrosin start Start prep_slide Place a drop of Nigrosin solution on a slide start->prep_slide add_sample Aseptically add a loopful of microbial culture prep_slide->add_sample mix Gently mix the sample with the stain add_sample->mix smear Create a thin smear using a second slide mix->smear dry Air dry the smear (No Heat Fixing) smear->dry observe Examine under microscope (Oil Immersion) dry->observe end End observe->end

Caption: Step-by-step workflow for negative staining of microorganisms.

Experimental Workflow: Eosin-Nigrosin Viability Staining

G Experimental Workflow for Eosin-Nigrosin Viability Staining start Start prep_sample Aliquot 30-50 µL of thoroughly mixed sample start->prep_sample add_stain Add 2-3 drops of Eosin-Nigrosin solution prep_sample->add_stain incubate Gently swirl and incubate for 30 seconds add_stain->incubate prep_slide Place one drop of the mixture on a slide and smear incubate->prep_slide dry Air dry the smear prep_slide->dry mount Coverslip with mounting medium dry->mount observe Examine under microscope (40x or 100x) mount->observe end End observe->end

Caption: Step-by-step workflow for Eosin-Nigrosin cell viability staining.

Conclusion

This compound (Nigrosin) is a versatile and cost-effective dye with important applications in biological research, particularly for the visualization of microorganisms and the assessment of cell viability. For researchers and drug development professionals, sourcing high-purity, research-grade this compound from reputable suppliers is essential for obtaining reliable and reproducible results. The experimental protocols provided in this guide offer a solid foundation for the implementation of these techniques in the laboratory. While this compound's role in drug development is primarily as a diagnostic and visualization tool rather than a therapeutic agent, its utility in fundamental cell biology research remains significant.

References

An In-depth Technical Guide to Acid Black 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Black 2 (C.I. 50420), a synthetic azine dye widely utilized across various scientific and industrial domains. This document consolidates its chemical and physical properties, outlines its synthesis and applications, and provides detailed experimental protocols for its use in biological staining.

Core Quantitative Data

A summary of the key quantitative and qualitative properties of this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C22H14N6Na2O9S2[1]
Molecular Weight 616.49 g/mol [1]
CAS Number 8005-03-6[2]
Appearance Black powder or crystals[3]
Solubility in Water Soluble[4]
Solubility in Ethanol Soluble (yields a blue solution)[4]
Melting Point >300 °C (decomposes)[5]
pH Level (1% aqueous solution) 4-7[5]

Chemical Synthesis and Structure

This compound, also known as Nigrosine, is produced through the sulfonation of aniline black (C.I. Solvent Black 5).[6] This process involves the reaction of aniline and its derivatives with nitrobenzene in the presence of a catalyst, followed by sulfonation to introduce sulfonic acid groups. These groups are then converted to their sodium salts, rendering the dye water-soluble.[6] The resulting structure is a complex mixture of phenazine-based compounds.[7]

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of this compound to its various applications.

Acid_Black_2_Workflow cluster_synthesis Synthesis cluster_applications Applications cluster_industrial_uses cluster_biological_uses Aniline Aniline / Nitrobenzene SolventBlack5 Aniline Black (C.I. Solvent Black 5) Aniline->SolventBlack5 Oxidation Sulfonation Sulfonation SolventBlack5->Sulfonation AcidBlack2 This compound (C.I. 50420) Sulfonation->AcidBlack2 Neutralization (Sodium Salt formation) Industrial Industrial Applications AcidBlack2->Industrial Biological Biological & Research Applications AcidBlack2->Biological Textile Textile Dyeing (Wool, Silk) Industrial->Textile Leather Leather Finishing Industrial->Leather Ink Ink Manufacturing Industrial->Ink Paper Paper Coloring Industrial->Paper Staining Biological Staining (Histology, Microbiology) Biological->Staining Viability Cell Viability Assays Biological->Viability

Caption: Synthesis and application workflow for this compound.

Applications in Research and Industry

This compound is a versatile dye with numerous applications:

  • Industrial Applications: It is extensively used in the textile industry for dyeing protein-based fibers like wool and silk.[7] It is also employed in the manufacturing of inks, shoe polish, and in the coloring of leather, wood, and plastics.[3][8]

  • Biological and Research Applications: In laboratory settings, this compound is commonly known as Nigrosine and is used as a biological stain in microbiology and histology.[3][9] It is particularly useful for negative staining, where the background is stained, leaving the cells colorless and visible against a dark field.[10] It is also utilized in cell viability tests, as living cells with intact membranes exclude the dye, while dead cells take it up.

Experimental Protocol: Negative Staining of Bacteria

This protocol provides a detailed methodology for the negative staining of bacterial cells using this compound (Nigrosine).

Objective: To visualize bacterial morphology (shape and arrangement) without heat fixation, which can distort cellular structures.

Materials:

  • This compound (Nigrosine) staining solution (10% w/v in distilled water)

  • Bacterial culture (broth or colony from an agar plate)

  • Inoculating loop or sterile needle

  • Clean glass microscope slides

  • Coverslips

  • Light microscope

Procedure:

  • Slide Preparation: Place a small drop of this compound staining solution near one end of a clean microscope slide.

  • Inoculation: Using a sterile inoculating loop or needle, aseptically transfer a small amount of bacterial culture to the drop of stain. If using a colony from a plate, add a tiny drop of sterile water to the slide first and emulsify the colony in the water before adding the stain.

  • Mixing: Gently and thoroughly mix the bacterial culture with the stain using the inoculating loop.

  • Spreading: Take a second clean microscope slide, hold it at a 45-degree angle to the first slide, and bring it back to the edge of the drop of the bacteria-stain mixture. Allow the drop to spread along the edge of the spreader slide.

  • Smear Creation: Push the spreader slide smoothly and quickly across the surface of the first slide, dragging the mixture behind it. This will create a thin smear that is thick at one end and thin at the other.

  • Air Drying: Allow the smear to air dry completely. Do not heat fix.

  • Microscopic Examination: Once the slide is dry, it can be examined under the microscope. Start with the low-power objective and progress to the oil-immersion objective for detailed observation. The bacterial cells will appear as clear, unstained bodies against a dark purple-black background.

Safety and Handling

This compound is generally considered to have low acute toxicity.[7] However, appropriate safety precautions should always be observed in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the dye.[11]

  • Inhalation: Avoid inhaling the powder. Use in a well-ventilated area or with a fume hood.[2]

  • Contact: In case of skin or eye contact, flush immediately with plenty of water for at least 15 minutes.[11]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.[4]

Signaling Pathways

Currently, there is no documented evidence to suggest that this compound directly participates in or modulates specific cellular signaling pathways. Its primary role in a biological context is as a physical staining agent, where its interaction with cells is based on membrane permeability rather than specific molecular binding that would trigger a signaling cascade. Researchers should be aware that its utility lies in visualization rather than as a bioactive compound for studying cell signaling.

References

Methodological & Application

Application Notes and Protocols for Protein Quantification Using an Acid Black Dye-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate determination of protein concentration is a cornerstone of many experimental workflows in life science research and drug development. While several methods are widely used, such as the Bradford and BCA assays, dye-binding assays utilizing acid black dyes offer a robust and cost-effective alternative. This document provides detailed application notes and protocols for a protein quantification assay based on the principles of Amido Black 10B (Acid Black 1) staining, a method suitable for a variety of sample types. While the user initially inquired about Acid Black 2 (Nigrosin), our comprehensive literature review indicates that this compound is primarily employed as a qualitative negative stain in microbiology. In contrast, the closely related Amido Black 10B has well-established protocols for the quantitative determination of protein concentration.

The assay described herein is based on the binding of the anionic dye to proteins, followed by spectrophotometric quantification. This method is particularly useful for its compatibility with detergents and other substances that can interfere with copper-based assays.

Principle of the Assay

The Amido Black protein assay is a colorimetric method for determining the total protein concentration in a sample. The anionic dye, Amido Black 10B, binds to proteins primarily through interactions with basic amino acid residues. In an acidic environment, this binding results in a stable protein-dye complex. The unbound dye is washed away, and the amount of dye bound to the protein, which is directly proportional to the protein concentration, can be quantified by eluting the dye and measuring its absorbance.

Application Notes

Advantages:

  • Robustness: The assay is less susceptible to interference from common laboratory reagents such as detergents (e.g., SDS, Triton X-100), reducing agents, and chaotropic salts compared to copper-based assays like the BCA or Lowry methods.[1]

  • Sensitivity: The assay can detect protein quantities in the microgram range.

  • Versatility: It can be adapted for proteins in solution, immobilized on membranes (e.g., dot blots), and even for quantifying protein content in whole cells or tissue homogenates.[1][2]

  • Cost-Effective: The reagents required for this assay are generally less expensive than those for commercial kit-based assays.

Limitations:

  • Protein-to-Protein Variation: As with other dye-binding assays, the extent of dye binding can vary depending on the amino acid composition of the protein. It is recommended to use a protein standard that is similar in composition to the unknown sample for the most accurate results.

  • Time-Consuming: The protocol involves several incubation and wash steps, making it more time-consuming than rapid assays like the Bradford assay.

Applications in Drug Development:

  • Quantification of purified protein therapeutics: To ensure accurate dosing and formulation.

  • Monitoring protein expression levels: In cell lysates during target validation and preclinical studies.

  • Assessing protein recovery: During various stages of protein purification.

  • High-throughput screening: The microplate-based protocol allows for the simultaneous analysis of multiple samples.

Comparison with Other Protein Quantification Assays

The selection of a protein assay depends on the nature of the sample, the required sensitivity, and the presence of potentially interfering substances. The following table provides a summary of key characteristics of the Amido Black assay compared to the widely used Bradford and BCA assays.

FeatureAmido Black AssayBradford AssayBCA Assay
Principle Dye-binding (Amido Black 10B)Dye-binding (Coomassie Brilliant Blue G-250)Copper-based (Biuret reaction and chelation with bicinchoninic acid)
Typical Wavelength ~630 nm595 nm562 nm
Assay Time 30 - 60 minutes~15 minutes30 - 120 minutes
Linear Range ~1 - 30 µg~1 - 20 µg/mL~20 - 2000 µg/mL
Detergent Compatibility Generally goodPoorGood
Reducing Agent Compatibility GoodGoodPoor
Protein-to-Protein Variation ModerateHighLow

Experimental Protocols

Protocol 1: Protein Quantification in Solution (Microplate Method)

This protocol is suitable for determining the concentration of soluble proteins.

Materials:

  • Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 25% (v/v) isopropanol and 10% (v/v) acetic acid.

  • Destaining Solution: 25% (v/v) isopropanol and 10% (v/v) acetic acid in deionized water.

  • Elution Buffer: 50 mM NaOH.

  • Protein Standard Solution: Bovine Serum Albumin (BSA) at a concentration of 1 mg/mL.

  • 96-well microplate (flat-bottom).

  • Microplate reader.

Procedure:

  • Prepare Protein Standards: Prepare a series of protein standards by diluting the 1 mg/mL BSA stock solution. A typical range would be from 1 µg/mL to 30 µg/mL.

  • Sample Preparation: Dilute your unknown protein samples to fall within the range of the standard curve.

  • Dot Blotting: Spot 2 µL of each standard and unknown sample onto a strip of nitrocellulose or PVDF membrane. Allow the spots to air dry completely.

  • Staining: Immerse the membrane in the Amido Black Staining Solution and incubate for 5-10 minutes with gentle agitation.

  • Destaining: Transfer the membrane to the Destaining Solution and wash for 10-15 minutes with gentle agitation, changing the solution 2-3 times until the background is clear and the protein spots are distinct.

  • Elution: Carefully excise each spot and place it into a well of a 96-well microplate. Add 200 µL of Elution Buffer to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature with gentle shaking to elute the dye.

  • Measurement: Measure the absorbance of each well at approximately 630 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (a spot with no protein) from all readings. Plot a standard curve of absorbance versus protein amount (µg) for the BSA standards. Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Protocol 2: Micro-Protein Assay on Cellulose Acetate Membrane

This protocol is advantageous when sample volume is limited.

Materials:

  • Amido Black Staining Solution: 0.25% (w/v) Amido Black 10B in 45% (v/v) methanol and 10% (v/v) glacial acetic acid.[3]

  • Destaining Solution: 45% (v/v) methanol and 10% (v/v) glacial acetic acid in deionized water.[3]

  • Cellulose Acetate Dissolving Solution: 80% formic acid, 10% glacial acetic acid, 1% TCA.[3]

  • Protein Standard Solution (BSA, 5 mg/mL).

  • Cellulose acetate membrane strips.

  • Spectrophotometer.

Procedure:

  • Prepare Protein Standards: Create a serial dilution of the 5 mg/mL BSA stock solution.[3]

  • Sample Application: Spot 1 µL of each standard and unknown sample in duplicate onto a cellulose acetate membrane strip. Allow the spots to air dry.[3]

  • Staining: Immerse the strip in the Amido Black Staining Solution for 10 minutes.[3]

  • Destaining: Transfer the strip to the Destaining Solution and wash with several changes until the background is nearly white.[3]

  • Elution: Carefully cut out one of each duplicate spot and place it in a microcentrifuge tube containing 400 µL of the Cellulose Acetate Dissolving Solution.[3]

  • Measurement: Measure the absorbance of the eluted dye at 523 nm.[3]

  • Analysis: Plot a standard curve of absorbance versus protein concentration for the BSA standards and determine the concentration of the unknown samples.[3]

Visualizations

experimental_workflow prep_standards Prepare Protein Standards (e.g., BSA) spot_membrane Spot Samples and Standards onto Membrane prep_standards->spot_membrane prep_samples Prepare Unknown Samples prep_samples->spot_membrane stain Stain with Amido Black Solution spot_membrane->stain destain Destain to Remove Background stain->destain elute Elute Dye from Spots destain->elute measure Measure Absorbance (e.g., 630 nm) elute->measure analyze Generate Standard Curve and Calculate Concentration measure->analyze

Caption: Workflow for the Amido Black protein quantification assay.

logical_relationship protein Protein in Sample complex Protein-Dye Complex (Stable) protein->complex Binds to dye Amido Black Dye (Anionic) dye->complex Binds to absorbance Measured Absorbance complex->absorbance Proportional to concentration Protein Concentration absorbance->concentration Correlates with

Caption: Principle of the Amido Black protein assay.

References

Application Notes and Protocol for the Differential Staining of Collagen Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of collagen deposition and maturation is critical in various fields, including developmental biology, wound healing, and fibrosis research. While a specific, standardized protocol for the direct staining of collagen fibers using Acid Black 2 (also known as Nigrosine) is not well-documented in standard histological literature, the Herovici's stain stands as a powerful and widely utilized polychromatic method for the differential visualization of young and mature collagen. These application notes provide a comprehensive protocol for Herovici's stain, a technique invaluable for researchers seeking to distinguish between different collagen types within tissue sections.

Herovici's stain employs a combination of dyes that allows for the simultaneous identification of newly formed, immature collagen (Type III) and established, mature collagen (Type I). This differentiation is achieved through the differential affinity of the collagen fibers for the dye components, resulting in a vibrant and informative multi-colored tissue preparation. Typically, young collagen and reticulin fibers are stained blue, while mature collagen appears red or pink. This distinction provides crucial insights into the dynamics of collagen remodeling in both normal physiological processes and pathological conditions.

Principle of Staining

The Herovici's staining method is a multi-step process that relies on the sequential application of different dye solutions. The technique is based on the principle of competitive staining, where dyes with different molecular sizes and affinities bind to various tissue components. A key step involves the use of a picric acid-acid fuchsin solution to stain mature collagen, followed by a methyl blue solution that preferentially stains young collagen and reticulin fibers. The differential staining is thought to be influenced by the density and arrangement of the collagen fibrils, with the more porous and less cross-linked young collagen being more accessible to the blue dye.

Data Presentation

The following table summarizes the expected staining results with the Herovici's protocol, providing a clear guide for the interpretation of stained tissue sections.

Tissue ComponentExpected Color
Mature Collagen (Type I) Red / Pink
Young Collagen (Type III) & Reticulin Blue
Nuclei Blue / Black
Cytoplasm Yellow
Erythrocytes Yellow

Experimental Protocol

This protocol is a standard method for performing Herovici's stain on formalin-fixed, paraffin-embedded tissue sections.

Reagents and Solutions
  • Weigert's Iron Hematoxylin

    • Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol

    • Solution B: 4 ml 29% Ferric Chloride in 95 ml distilled water, with 1 ml concentrated Hydrochloric Acid

    • Working Solution: Mix equal parts of Solution A and Solution B immediately before use.

  • Herovici's Staining Solution

    • This is often prepared as a mixture of two primary solutions just before use, or as a stable single solution depending on the specific formulation. A common approach involves:

      • Solution A (for mature collagen): A saturated aqueous solution of Picric Acid containing Acid Fuchsin.

      • Solution B (for young collagen): An aqueous solution of Methyl Blue or Aniline Blue.

    • A simplified, combined working solution can be prepared as follows:

      • Distilled Water: 100 ml

      • Saturated Picric Acid: 50 ml

      • 1% Acid Fuchsin (aqueous): 10 ml

      • 1% Methyl Blue (aqueous): 5 ml

      • Glycerol: 5 ml

      • Mix well before use.

  • 1% Acetic Acid Solution

    • 1 ml Glacial Acetic Acid in 99 ml distilled water.

Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (two changes of 5 minutes each).

    • Transfer through descending grades of alcohol to water: 100% Ethanol (two changes of 3 minutes each), 95% Ethanol (3 minutes), 70% Ethanol (3 minutes).

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in Weigert's Iron Hematoxylin working solution for 5-10 minutes.

    • Rinse in running tap water for 5-10 minutes until the water runs clear.

    • Differentiate briefly in 1% acid-alcohol if necessary to remove background staining.

    • Wash thoroughly in running tap water.

    • "Blue" the sections in Scott's tap water substitute or a weak alkaline solution (e.g., 0.2% ammonia water) for 1-2 minutes.

    • Wash in running tap water.

  • Collagen Staining:

    • Place slides in the Herovici's staining solution for 1-2 minutes.[1]

  • Differentiation:

    • Without rinsing, transfer the slides directly to the 1% Acetic Acid solution for 1-2 minutes.[1] This step is crucial for the differential staining.

  • Dehydration and Mounting:

    • Rapidly dehydrate the sections through ascending grades of alcohol: 95% Ethanol (two changes of 1 minute each), 100% Ethanol (two changes of 2 minutes each).

    • Clear in Xylene (two changes of 3 minutes each).

    • Mount with a resinous mounting medium.

Experimental Workflow Diagram

Herovici_Staining_Workflow start Start: Paraffin Sections deparaffinize Deparaffinization & Rehydration start->deparaffinize nuclear_stain Nuclear Staining: Weigert's Hematoxylin deparaffinize->nuclear_stain rinse1 Rinse nuclear_stain->rinse1 collagen_stain Collagen Staining: Herovici's Solution rinse1->collagen_stain differentiate Differentiation: 1% Acetic Acid collagen_stain->differentiate dehydrate Dehydration differentiate->dehydrate clear Clearing: Xylene dehydrate->clear mount Mounting clear->mount end_node End: Microscopic Examination mount->end_node

Caption: Workflow diagram of the Herovici's staining protocol for collagen fibers.

Signaling Pathway Visualization

While this compound does not directly target a specific signaling pathway, the study of collagen deposition is intrinsically linked to pathways regulating extracellular matrix (ECM) remodeling. A simplified representation of a relevant pathway, such as the TGF-β signaling pathway which is a key regulator of collagen synthesis, is provided below.

TGFB_Signaling_Pathway tgfb TGF-β receptor TGF-β Receptor (Type I/II) tgfb->receptor Binds smad Smad2/3 Phosphorylation receptor->smad Activates smad_complex Smad2/3-Smad4 Complex smad->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocates to transcription Gene Transcription smad_complex->transcription Initiates nucleus->transcription collagen_synthesis Increased Collagen (Type I, III) Synthesis transcription->collagen_synthesis

Caption: Simplified TGF-β signaling pathway leading to collagen synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor differentiation between red and blue collagen Incorrect timing in staining or differentiation steps.Optimize incubation times in Herovici's solution and 1% acetic acid.
Weak overall staining Depleted or old staining solutions.Prepare fresh staining solutions.
Nuclei are pale or not stained Insufficient staining time in hematoxylin or over-differentiation.Increase hematoxylin staining time or reduce differentiation time in acid-alcohol.
Sections detaching from slides Poor slide adhesion.Use positively charged slides and ensure proper tissue processing and sectioning.

Conclusion

The Herovici's staining protocol offers a reliable and informative method for the differential assessment of young and mature collagen fibers in histological sections. This technique is particularly valuable for researchers and clinicians investigating tissue remodeling, fibrosis, and other pathological processes involving the extracellular matrix. By providing a clear visual distinction between collagen types, Herovici's stain facilitates a deeper understanding of the dynamics of collagen deposition and maturation.

References

Application Notes and Protocols: Acid Black 2 as a Novel Counterstain in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of immunohistochemistry (IHC), counterstaining is a critical step to provide contrast to the specific chromogenic or fluorescent signal of the target antigen, thereby allowing for the clear visualization of tissue morphology and the localization of the protein of interest.[1] While hematoxylin is the most ubiquitously used nuclear counterstain, the exploration of alternative dyes can offer advantages in specific applications, such as in multiplex IHC or when studying nuclear antigens where a cytoplasmic or matrix counterstain is preferred.[2][3]

Acid Black 2, also known as Nigrosin, is an acidic aniline dye.[4] Acid dyes, being anionic, bind to cationic (basic) components in the tissue, such as cytoplasmic proteins and collagen, particularly at an acidic pH.[5] This property makes this compound a potential candidate for a non-nuclear counterstain in IHC, providing a dark background against which chromogenic signals can be distinctly visualized.

These application notes provide a comprehensive overview and a detailed, albeit investigational, protocol for the use of this compound as a counterstain in IHC. As this is a novel application, the provided protocols should be considered a starting point for optimization and validation in your specific experimental context.

Principle of Staining

The mechanism of staining with this compound in a histological context is based on ionic bonding. In an acidic environment, tissue proteins, particularly in the cytoplasm and extracellular matrix, become protonated and carry a net positive charge. This compound, with its negatively charged sulfonic acid groups, is electrostatically attracted to these positively charged sites, resulting in a dark gray to black staining of these components. This provides a contrasting background for the typically brown (DAB) or red (AEC) chromogens used to detect the primary antibody-antigen complex, without obscuring nuclear details, which can be advantageous when the target protein is itself located in the nucleus.

Data Presentation: Comparison of Counterstains

The following table summarizes the key characteristics of this compound in comparison to the standard IHC counterstain, Hematoxylin. This data is based on the general properties of acid dyes and may require experimental validation.

FeatureThis compound (Nigrosin)Hematoxylin
Dye Class Acidic (Anionic)Basic (Cationic) with a mordant
Primary Target Cytoplasm, Extracellular Matrix (Collagen)Cell Nuclei (Heterochromatin)
Staining Color Dark Gray to BlackBlue to Purple
Principle Ionic bonding to basic proteinsComplex formation with mordant, binding to acidic nuclear components
Optimal pH AcidicBasic (for "bluing" step)
Ideal for Nuclear Antigens Potentially advantageous, as it does not stain the nucleusCan sometimes mask nuclear antigens if overstained[1]
Contrast with DAB (Brown) HighHigh
Established Protocols in IHC Limited / InvestigationalWell-established and widely used

Experimental Protocols

I. Preparation of Reagents

1. This compound Staining Solution (1% w/v)

  • This compound (Nigrosin, water-soluble) (C.I. 50420): 1 g

  • Distilled Water: 100 mL

  • Glacial Acetic Acid: 1 mL

Procedure:

  • Add the this compound powder to the distilled water.

  • Stir until fully dissolved. Gentle heating may be required.

  • Add the glacial acetic acid and mix well.

  • Filter the solution using standard laboratory filter paper before use to remove any undissolved particles.

  • Store at room temperature in a tightly sealed container.

2. Differentiating Solution (Optional)

  • 70% Ethanol

3. Bluing Agent (for Hematoxylin control)

  • Scott's Tap Water Substitute or 0.2% Ammonia Water

II. Immunohistochemistry Staining Workflow

The following diagram illustrates the general workflow for chromogenic IHC, indicating the point at which the this compound counterstaining step is introduced.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_counterstain Counterstaining & Mounting Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Chromogen Chromogen (DAB) Development SecondaryAb->Chromogen Counterstain This compound Counterstain Chromogen->Counterstain Dehydration Dehydration Counterstain->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

General workflow for IHC with this compound counterstaining.

III. Detailed Staining Protocol for Paraffin-Embedded Sections

This protocol assumes that the tissue sections have already undergone deparaffinization, rehydration, antigen retrieval, and chromogenic detection (e.g., with DAB).

  • Washing after Chromogen Development:

    • Following the final wash step after chromogen development, rinse the slides thoroughly in distilled water.

  • Counterstaining with this compound:

    • Immerse the slides in the 1% this compound staining solution for 1-3 minutes.

    • Note: The optimal staining time should be determined empirically and may vary depending on the tissue type, fixation method, and desired staining intensity.

  • Rinsing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Differentiation (Optional):

    • If the staining is too intense, briefly dip the slides in 70% ethanol for a few seconds and then immediately rinse with water. Monitor the differentiation process microscopically to achieve the desired intensity.

  • Dehydration:

    • Dehydrate the sections through a graded series of ethanol:

      • 95% Ethanol: 2 minutes

      • 100% Ethanol: 2 changes, 2 minutes each

  • Clearing:

    • Clear the sections in two changes of xylene or a xylene substitute for 5 minutes each.

  • Mounting:

    • Apply a permanent mounting medium and coverslip the slides.

IV. Control Protocol: Hematoxylin Counterstaining

For comparison, a standard hematoxylin counterstaining protocol is provided.

  • Washing after Chromogen Development:

    • Rinse slides in distilled water.

  • Hematoxylin Staining:

    • Immerse slides in Mayer's or Harris's hematoxylin for 1-5 minutes.

  • Washing:

    • Rinse slides in running tap water.

  • Differentiation:

    • Briefly dip slides in 0.5% acid alcohol.

  • Washing:

    • Rinse slides in running tap water.

  • Bluing:

    • Immerse slides in a bluing agent (e.g., Scott's Tap Water Substitute) for 30-60 seconds.

  • Washing:

    • Rinse slides in running tap water.

  • Dehydration, Clearing, and Mounting:

    • Proceed with the same steps as for the this compound protocol.

Troubleshooting

The following table outlines potential issues and solutions when using this compound as a counterstain.

ProblemPossible CauseSuggested Solution
Weak or No Staining Staining time too short.Increase the incubation time in the this compound solution.
pH of the staining solution is not optimal.Ensure the pH is acidic by adding the specified amount of acetic acid.
Overstaining Staining time too long.Reduce the incubation time.
Introduce a brief differentiation step with 70% ethanol.
Precipitate on Tissue Staining solution was not filtered.Filter the this compound solution before use.
Poor Contrast with Chromogen Staining intensity is either too weak or too strong.Optimize the staining time to achieve a balance between background color and chromogen visibility.

Logical Relationships in Staining Selectivity

The following diagram illustrates the logical basis for the differential staining patterns of this compound and Hematoxylin based on the charge of the dye and the target tissue components.

Staining_Logic cluster_dyes Dyes cluster_tissue Tissue Components (at Staining pH) AcidBlack2 This compound (Anionic, Negative Charge) Cytoplasm Cytoplasm / ECM (Cationic, Positive Charge) AcidBlack2->Cytoplasm Ionic Attraction Nucleus Nucleus (DNA/Histones) (Anionic, Negative Charge) AcidBlack2->Nucleus Ionic Repulsion Hematoxylin Hematoxylin-Mordant Complex (Cationic, Positive Charge) Hematoxylin->Cytoplasm Ionic Repulsion Hematoxylin->Nucleus Ionic Attraction

Ionic interactions determining staining selectivity.

Conclusion

The use of this compound as a counterstain in immunohistochemistry presents a novel approach for providing contrast, particularly in situations where a non-nuclear stain is desirable. The protocols and information provided herein serve as a foundational guide for researchers to explore this alternative counterstaining method. It is imperative to perform thorough optimization and validation to establish the suitability of this compound for specific antibodies, tissues, and research questions. This exploration may lead to improved visualization and interpretation of IHC results in various research and drug development applications.

References

Application Notes and Protocols for Acid Black 2 Staining Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 2, also known as Nigrosine or Naphthol Blue Black, is a synthetic, water-soluble anionic dye widely employed in various biological and forensic applications.[1][2][3] Its primary utility lies in its ability to bind to basic tissue components and proteins, rendering them visible for microscopic examination or electrophoretic analysis.[4] This document provides detailed protocols for the preparation and application of this compound staining solutions for general protein staining on gels and membranes, as well as for specific histological and forensic uses.

Chemical Properties of this compound:

PropertyDescription
Synonyms Naphthol Blue Black, Amido Black 10B, Nigrosine, C.I. 20470[5][6]
CAS Number 1064-48-8[6]
Molecular Formula C₂₂H₁₄N₆Na₂O₉S₂[6]
Molecular Weight 616.49 g/mol [6]
Appearance Black powder or crystals[2][7]
Solubility Soluble in water and alcohol[7][8][9]

Applications

This compound is a versatile stain with a range of applications, including:

  • Protein Staining: Used for the visualization of proteins on polyacrylamide and agarose gels, as well as on nitrocellulose membranes.[6][10]

  • Histology: Employed as a biological stain for tissues and cells, particularly for staining myelin.[8][11]

  • Forensic Science: Utilized to stain blood-contaminated latent prints, which appear blue-black.[12]

  • Other Industrial Uses: Also used in the manufacturing of ink and for dyeing materials such as leather, paper, and wood.[9]

Experimental Protocols

Protocol 1: General Protein Staining for Gels (Polyacrylamide, Agarose)

This protocol is suitable for staining proteins separated by electrophoresis.

Materials:

  • This compound (Naphthol Blue Black) powder

  • Glacial Acetic Acid

  • Methanol (for destaining)

  • Distilled or deionized water

  • Filter paper

Staining Solution Preparation (0.1% w/v this compound in 7% v/v Acetic Acid):

  • Weigh 0.1 g of this compound powder.

  • In a clean glass container, add 7 mL of glacial acetic acid to 93 mL of distilled water.

  • Slowly add the this compound powder to the acetic acid solution while stirring.

  • Continue to stir until the dye is completely dissolved.

  • Filter the solution using filter paper to remove any undissolved particles.[5]

  • Store the staining solution at room temperature.[13]

Staining Procedure:

  • After electrophoresis, fix the proteins in the gel if required by the specific protocol.

  • Immerse the gel in the this compound staining solution for a minimum of 2 hours at room temperature.[6][10]

  • Remove the gel from the staining solution.

Destaining Procedure:

  • Prepare a destaining solution of 7% (v/v) acetic acid in water.[6][10]

  • Immerse the stained gel in the destaining solution.

  • Gently agitate the gel until the background is clear and the protein bands are distinctly visible. The detection sensitivity is approximately 20% of that of Coomassie Blue R.[6][10]

Protocol 2: Protein Staining for Western Blot Membranes

This protocol is adapted for staining proteins transferred to nitrocellulose or PVDF membranes.

Materials:

  • This compound (Naphthol Blue Black) powder

  • Methanol

  • Glacial Acetic Acid

  • Distilled or deionized water

Staining Solution Preparation (0.1% w/v this compound in 10% v/v Methanol, 2% v/v Acetic Acid):

  • Weigh 0.1 g of this compound powder.

  • In a suitable container, mix 10 mL of methanol and 2 mL of glacial acetic acid with 88 mL of distilled water.

  • Add the this compound powder to the solution and stir until fully dissolved.[5]

Staining Procedure:

  • Following the protein transfer, immerse the membrane in the staining solution for 15-30 minutes.[5]

  • Remove the membrane and briefly rinse with a destaining solution to remove excess stain.

Destaining Procedure:

  • Prepare a destaining solution of 50% (v/v) methanol and 7% (v/v) acetic acid in water.[5]

  • Rapidly destain the membrane in this solution for 5-10 minutes, or until the protein bands are clearly visible against a clean background.[5]

Protocol 3: Staining of Myelin (Black Gold II Method Adaptation)

While specific "this compound" myelin staining protocols are less common, the principles are similar to other myelin stains. The "Black Gold" stain is a well-established method for myelin visualization.[11][14] A simplified, general protocol inspired by such methods is presented here.

Materials:

  • Formalin-fixed brain sections (20-50 µm thick) mounted on slides[11]

  • This compound staining solution (0.3% in 0.9% NaCl)[14]

  • 1% Sodium thiosulfate solution

  • Distilled water

  • Ethanol series (for dehydration)

  • Xylene or other clearing agent

  • Mounting medium

Procedure:

  • Hydrate the tissue sections by passing them through a series of descending ethanol concentrations and finally into distilled water for 2 minutes.[11]

  • Preheat the 0.3% this compound staining solution and 1% sodium thiosulfate solution to 60°C.[11]

  • Incubate the slides in the preheated this compound solution at 60°C for approximately 12 minutes. Monitor the staining progress every 2-3 minutes until the finest myelinated fibers appear dark. Overstaining is indicated by a lavender background.[11]

  • Rinse the slides in distilled water for 2 minutes.[11]

  • Dehydrate the sections through an ascending series of ethanol concentrations.

  • Clear the sections in xylene.

  • Coverslip with an appropriate mounting medium.

Data Summary

The following tables summarize the key quantitative parameters for the preparation and use of this compound staining solutions.

Table 1: Staining Solution Formulations

ApplicationDye Concentration (% w/v)Solvent CompositionReference
General Protein Staining (Gels)0.17% Acetic Acid in Water[5][6]
Protein Staining (Membranes)0.110% Methanol, 2% Acetic Acid in Water[5]
Myelin Staining (Adapted)0.30.9% NaCl Solution[14]

Table 2: Incubation and Destaining Times

ApplicationStaining TimeDestaining SolutionDestaining TimeReference
General Protein Staining (Gels)≥ 2 hours7% Acetic AcidUntil background is clear[6][10]
Protein Staining (Membranes)15 - 30 minutes50% Methanol, 7% Acetic Acid5 - 10 minutes[5]
Myelin Staining (Adapted)~12 minutes at 60°CN/A (Rinse with water)2 minutes[11]

Visualized Workflows

The following diagrams illustrate the key experimental workflows.

G cluster_prep Staining Solution Preparation prep1 Weigh this compound Powder prep3 Dissolve Powder in Solvent prep1->prep3 prep2 Prepare Solvent (e.g., 7% Acetic Acid) prep2->prep3 prep4 Filter Solution prep3->prep4 prep5 Store at Room Temperature prep4->prep5 G cluster_stain General Protein Staining and Destaining Workflow start Electrophoresis Gel/Membrane stain Immerse in Staining Solution start->stain destain Immerse in Destaining Solution stain->destain visualize Visualize Protein Bands destain->visualize

References

Application of Acid Black 2 in Forensic Analysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 2, also known as Nigrosine or Amido Black, is a synthetic dye widely utilized in forensic science for the enhancement of latent evidence, particularly impressions contaminated with blood.[1][2][3] Its efficacy stems from its ability to bind to proteins present in blood, creating a stark blue-black stain that significantly improves the contrast and visibility of otherwise faint or invisible patterns.[4][5][6] This makes it an invaluable tool for developing fingerprints, footwear impressions, and other biological traces on a variety of surfaces encountered at crime scenes.[2][7][8] This document provides detailed application notes and protocols for the use of this compound in forensic analysis, including data presentation and experimental workflows.

Principle of Action

This compound is an acid dye characterized by the presence of one or more sulphonate (-SO3) groups, typically as a sodium salt.[4] The primary mechanism of action in a forensic context is the electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amine groups of proteins, primarily hemoglobin, found in blood. This binding results in the formation of a stable, intensely colored blue-black complex, rendering the blood residue visible.[5][9] A fixing agent, such as 5-sulfosalicylic acid, is often used prior to staining to precipitate the proteins and prevent the blood from diffusing or washing away during the enhancement process.[4][10]

Applications in Forensic Analysis

The primary applications of this compound in forensic science include:

  • Enhancement of Blood-Contaminated Fingerprints: It is highly effective in developing latent fingerprints in blood on both non-porous surfaces (e.g., glass, plastic, metal) and, with caution, on porous surfaces (e.g., paper, cardboard).[2][3][4]

  • Development of Footwear Impressions in Blood: this compound is a standard reagent for enhancing bloody footwear impressions on various floorings and other surfaces.[7][8][11]

  • Visualization of Biological Stains: It can be used to stain other protein-rich biological fluids, though it is not a confirmatory test for blood.[2]

Data Presentation: Comparison of this compound Formulations and Performance

Quantitative data on the performance of this compound can be influenced by factors such as the surface type, the age of the bloodstain, and the specific formulation used. The following table summarizes key performance indicators based on available forensic literature.

FormulationSurface TypeStaining TimeRinse SolutionReported EffectivenessReference
Methanol-Based Non-porous30-90 secondsMethanol/Acetic AcidHigh staining power, but methanol is toxic.[9] Effective on diluted blood (up to 1:9 blood-to-water ratio).[5][5][9][12]
Water-Based (Aqueous) Non-porous and Porous (with caution)3-5 minutesWater/Ethanol/Acetic Acid or WaterSafer alternative to methanol-based formulations.[2] May cause some background staining on porous surfaces.[4][2][4][10]
Ethanol/Water-Based Non-porous and Porous~5 minutesEthanol/Water/Acetic AcidConsidered a good balance between the efficacy of methanol-based and the safety of water-based solutions.[13][4][13]

Experimental Protocols

Safety Precautions: Always handle this compound and its chemical components in a well-ventilated area or a fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][16] Avoid inhalation of dust and contact with skin and eyes.[15]

Protocol 1: Methanol-Based this compound for Non-Porous Surfaces

This formulation is known for its high staining power.

Materials:

  • This compound (Naphthol blue black)

  • Glacial Acetic Acid

  • Methanol

  • Distilled Water

  • Squeegee bottles or trays for application and rinsing

  • Protective equipment (gloves, goggles, lab coat)

Reagent Preparation:

  • Staining Solution: Dissolve 2 g of this compound in 100 mL of glacial acetic acid and bring the final volume to 1 L with methanol.[12]

  • Rinse Solution A: Mix 100 mL of glacial acetic acid with 900 mL of methanol.[5]

  • Rinse Solution B (Final Rinse): Distilled water.[17]

Procedure:

  • Fixation (Optional but Recommended): For impressions with copious amounts of blood, pre-fixing with 2% 5-sulfosalicylic acid for 3-5 minutes can prevent smearing.[8]

  • Application of Staining Solution: Apply the staining solution to the surface bearing the impression. This can be done by immersing the item in a tray or by using a squeegee bottle to cover the area.[17] Allow the stain to develop for 30 to 90 seconds.[17]

  • Rinsing: Rinse the surface with Rinse Solution A to remove excess dye.[5] Follow with a final rinse using distilled water (Rinse Solution B).[17]

  • Drying: Allow the item to air dry completely.

  • Photography: Photograph the enhanced impression using appropriate lighting and a scale.[18]

Protocol 2: Water-Based (Aqueous) this compound

This formulation is a safer alternative, suitable for both laboratory and crime scene use.[2]

Materials:

  • This compound

  • 5-Sulfosalicylic Acid

  • Distilled Water

  • Spray bottles or trays

Reagent Preparation:

  • Fixing Solution: Prepare a 2% w/v solution of 5-sulfosalicylic acid in distilled water (20 g per 1 L).[10]

  • Staining Solution: Dissolve 1 g of this compound in a solution containing 700 mL of distilled water, 250 mL of ethanol, and 50 mL of acetic acid.[4]

  • Washing (De-staining) Solution: Prepare a solution with the same composition as the staining solution's solvent: 700 mL of distilled water, 250 mL of ethanol, and 50 mL of acetic acid.[4]

Procedure:

  • Fixation: Apply the fixing solution to the blood impression and let it sit for a minimum of 5 minutes.[10] Carefully blot or let the excess drain off.

  • Staining: Apply the staining solution and allow it to react for approximately 3-5 minutes.[7]

  • Washing: Rinse the surface thoroughly with the washing solution to remove background staining.

  • Drying: Allow the item to air dry.

  • Photography: Document the developed impressions photographically.[18]

Mandatory Visualizations

Experimental_Workflow_Acid_Black_2 cluster_prep Reagent Preparation cluster_process Enhancement Process prep_fix Prepare Fixing Solution (e.g., 2% 5-Sulfosalicylic Acid) prep_stain Prepare Staining Solution (this compound in appropriate solvent) prep_rinse Prepare Rinse Solution(s) start Evidence with Suspected Blood Impression fix Fixation (3-5 minutes) start->fix Apply Fixing Solution stain Staining (30 seconds - 5 minutes) fix->stain Apply Staining Solution rinse Rinsing (to remove excess dye) stain->rinse Apply Rinse Solution(s) dry Air Dry rinse->dry photo Photography & Documentation dry->photo

Caption: General experimental workflow for the enhancement of blood impressions using this compound.

Principle_of_Action blood_protein Proteins in Blood (e.g., Hemoglobin) Positively Charged Amine Groups (+) interaction Electrostatic Interaction (Binding) blood_protein->interaction acid_black This compound Dye Negatively Charged Sulfonate Groups (-) acid_black->interaction result Visible Blue-Black Stain (Enhanced Impression) interaction->result

References

Application Notes and Protocols for Staining Electrophoretic Gels with Acid Black 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 2, also known by the synonyms Amido Black 10B, Naphthol Blue Black, and Nigrosine, is an anionic diazo dye widely used in biochemical research for the visualization of proteins separated by gel electrophoresis.[1][2] Its application extends to staining proteins on various matrices including polyacrylamide gels, agarose gels, and nitrocellulose or PVDF membranes following Western blotting.[3] This dye serves as a reliable and cost-effective method for total protein staining, revealing a profile of all proteins present in a sample. The staining mechanism involves the electrostatic interaction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of the proteins, as well as hydrophobic interactions. This results in the formation of a stable, blue-black protein-dye complex, rendering the protein bands visible against a lighter background.[4][5]

While not as sensitive as some fluorescent dyes or silver staining, this compound offers a straightforward and rapid staining procedure with good sensitivity for many applications.[6][7] It is particularly useful for assessing the efficiency of protein transfer to membranes in Western blotting and for the general qualitative and semi-quantitative analysis of protein samples.[6][8]

Quantitative Data Summary

The selection of a protein stain is often guided by its sensitivity, or limit of detection (LOD), and its linear dynamic range. The following table summarizes the quantitative performance of this compound in comparison to other commonly used protein stains.

StainTypeLimit of Detection (LOD)Linear Dynamic RangeDownstream Compatibility (e.g., Mass Spectrometry)Imaging Equipment
This compound (Amido Black 10B) Colorimetric~50 ng/band (on membranes)[8]NarrowYes, with specific protocols[8]White light transilluminator
Coomassie Brilliant Blue R-250 Colorimetric~100 ng[9]Narrow[9]Yes[10]White light transilluminator
Colloidal Coomassie Blue G-250 Colorimetric8-16 ng[9]~1-2 orders of magnitude[9]Yes[10]White light transilluminator
Silver Staining Colorimetric0.25-1 ng[9]Narrow (1-2 orders of magnitude)[9]Some protocols are MS-compatible, but can be problematic[9][10]White light transilluminator
Ponceau S Colorimetric~200 ng[8]Not specifiedYes (reversible stain)[6]White light transilluminator

Note: The detection sensitivity of this compound is approximately 20% that of Coomassie Blue R-250 for in-gel staining.[3][11]

Experimental Protocols

Protocol 1: Staining of Polyacrylamide Gels

This protocol is suitable for the general staining of proteins in polyacrylamide gels (e.g., SDS-PAGE).

Materials:

  • Fixing Solution (Optional but Recommended): 7% (v/v) Acetic Acid

  • Staining Solution: 0.1% (w/v) this compound in 7% (v/v) acetic acid.[12] To prepare 100 mL, dissolve 0.1 g of this compound powder in 100 mL of 7% acetic acid. Filter the solution to remove any undissolved particles.

  • Destaining Solution: 7% (v/v) acetic acid.[12]

Procedure:

  • Gel Removal: After electrophoresis is complete, carefully remove the polyacrylamide gel from the glass plates.

  • Fixation (Optional): To prevent diffusion of protein bands, immerse the gel in a fixing solution for at least 1 hour. This step is recommended for sharper bands.

  • Staining: Decant the fixing solution and immerse the gel in the this compound Staining Solution. Ensure the gel is fully submerged. Gently agitate the gel on a shaker for at least 2 hours at room temperature.[12]

  • Destaining: Decant the staining solution. Add the Destaining Solution and gently agitate. The background of the gel will begin to clear, revealing the blue-black protein bands. The destaining process can take several hours to overnight for polyacrylamide gels.[12] Change the destaining solution periodically for faster destaining.

  • Storage: Once the desired contrast between the protein bands and the background is achieved, the gel can be stored in distilled water.

Protocol 2: Staining of Proteins on Membranes (Western Blot)

This protocol is designed for the rapid and reversible staining of proteins transferred to nitrocellulose or PVDF membranes.

Materials:

  • Staining Solution: 0.1% (w/v) this compound in a solution of 10% (v/v) methanol and 2% (v/v) acetic acid.[12]

  • Destaining Solution: 50% (v/v) methanol and 7% (v/v) acetic acid.[12]

  • Rinsing Solution: Distilled or deionized water.

Procedure:

  • Membrane Transfer: Following protein transfer, briefly rinse the membrane with distilled water.

  • Staining: Immerse the membrane in the this compound Staining Solution for 15-30 minutes with gentle agitation.[12]

  • Destaining: Quickly transfer the membrane to the Destaining Solution. Agitate for 5-10 minutes, or until the protein bands are clearly visible against a faint background.[12]

  • Rinsing: Rinse the membrane thoroughly with distilled water to remove residual destaining solution.

  • Documentation: The stained membrane can be imaged. For subsequent immunodetection, the stain can be removed by washing the membrane extensively with the destaining solution or a suitable stripping buffer.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for staining electrophoretic gels with this compound.

Staining_Workflow cluster_prep Preparation cluster_staining Staining Process cluster_analysis Analysis Gel_Electrophoresis 1. Run Gel Electrophoresis Fixation 3. Fixation (Optional) Gel_Electrophoresis->Fixation Staining 4. Staining with This compound Fixation->Staining Destaining 5. Destaining Staining->Destaining Visualization 6. Visualization & Documentation Destaining->Visualization Quantification 7. Quantitative Analysis Visualization->Quantification

References

Application Notes and Protocols for Staining Neuronal Cell Bodies with Acid Black 2

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acid Black 2, also known as Nigrosine, is a water-soluble anionic dye.[1][2][3][4][5] While traditionally used in the textile and ink industries, its properties as an acid dye present a potential application in biological staining.[2][5] Anionic dyes, in an acidic solution, bind to positively charged components within tissues, such as proteins in the cytoplasm. This principle is the foundation of many histological staining methods.

This document provides a hypothetical framework for the application of this compound for staining neuronal cell bodies, a technique analogous to the well-established Nissl staining method. Nissl staining is a cornerstone in neuroscience for visualizing neuronal structure, as it selectively stains Nissl bodies (the rough endoplasmic reticulum) in the cytoplasm of neurons.[6][7][8] The protocol provided herein is an adaptation of a standard cresyl violet Nissl staining protocol and should be considered a starting point for investigation.[6][7][8][9] Extensive optimization and validation are required to establish a reliable staining procedure with this compound.

Principle of Staining

In an acidic environment, tissue proteins become protonated, acquiring a net positive charge. This compound, being an anionic dye, is expected to form ionic bonds with these positively charged proteins, leading to the staining of the cytoplasm.[4] Due to the high concentration of ribosomal RNA and associated proteins in the Nissl bodies of neurons, it is hypothesized that these structures will exhibit strong basophilia and, therefore, a high affinity for this compound. This selective staining would allow for the morphological characterization and quantification of neurons in tissue sections.

Hypothetical Data Presentation

Quantitative analysis of neuronal staining is critical for obtaining objective and reproducible results. Below is a hypothetical example of how data from an experiment using this compound for neuronal staining could be presented. This could involve measuring staining intensity or counting the number of stained neurons in different experimental conditions.

Treatment GroupBrain RegionMean Staining Intensity (Arbitrary Units)Standard DeviationNumber of Stained Neurons (per mm²)Standard Deviation
ControlCortex150.215.3250.425.1
ControlHippocampus180.518.1310.230.5
ExperimentalCortex110.812.5180.619.3
ExperimentalHippocampus135.214.8220.923.7

Experimental Protocols

This protocol is a suggested starting point for using this compound to stain neuronal cell bodies in paraffin-embedded or frozen tissue sections. It is adapted from standard Nissl staining procedures.[7][8][9]

Required Reagents and Solutions
  • This compound Staining Solution (0.1% w/v):

    • This compound (C.I. 50420): 0.1 g

    • Distilled Water: 100 ml

    • Glacial Acetic Acid: 0.3 ml (add just before use and filter)

  • Fixative: 4% Paraformaldehyde (PFA) in 0.1M Phosphate Buffer or 10% Formalin

  • Dehydration Series: 70%, 95%, and 100% Ethanol

  • Clearing Agent: Xylene or a xylene substitute

  • Differentiating Solution: 95% Ethanol

  • Mounting Medium: A permanent mounting medium compatible with xylene.

Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes of 10 minutes each.

    • Hydrate through a descending series of ethanol concentrations:

      • 100% Ethanol: 2 changes of 5 minutes each.

      • 95% Ethanol: 3 minutes.

      • 70% Ethanol: 3 minutes.

    • Rinse in running tap water, followed by a rinse in distilled water.

  • Staining:

    • Immerse slides in the 0.1% this compound staining solution for 5-10 minutes. Note: Warming the staining solution to 37-50°C may improve penetration, especially for thicker sections.[7][8]

  • Rinsing:

    • Quickly rinse the slides in distilled water to remove excess stain.

  • Differentiation:

    • Differentiate in 95% ethanol for 2-30 minutes. This step is critical for achieving good contrast between the neurons and the background. Monitor the differentiation process microscopically until the Nissl bodies are distinct and the background is clear.

  • Dehydration and Clearing:

    • Dehydrate through an ascending series of ethanol concentrations:

      • 100% Ethanol: 2 changes of 5 minutes each.

    • Clear in xylene: 2 changes of 5 minutes each.

  • Mounting:

    • Apply a coverslip using a permanent mounting medium.

Protocol for Frozen or Vibratome Sections
  • Section Preparation:

    • Mount frozen or vibratome sections (20-50 µm) on gelatin-coated or positively charged slides.

    • Air dry the sections or place them on a slide warmer.

  • De-fatting and Rehydration (for frozen sections):

    • Immerse slides in a 1:1 mixture of alcohol and chloroform overnight.

    • Rehydrate through 100% and 95% ethanol to distilled water.

  • Staining:

    • Immerse slides in the 0.1% this compound staining solution for 5-10 minutes.

  • Rinsing:

    • Quickly rinse in distilled water.

  • Differentiation:

    • Differentiate in 95% ethanol for 2-30 minutes, with microscopic monitoring.

  • Dehydration and Clearing:

    • Dehydrate in 100% ethanol: 2 changes of 5 minutes each.

    • Clear in xylene: 2 changes of 5 minutes each.

  • Mounting:

    • Apply a coverslip with permanent mounting medium.

Optimization and Validation

The provided protocol is a guideline and will likely require optimization for your specific application. Key parameters to consider for optimization include:

  • Staining Time: The optimal staining time can vary depending on the fixative, fixation duration, and section thickness.

  • Differentiation Time: This is a crucial step that determines the final contrast. Careful microscopic monitoring is essential.

  • pH of Staining Solution: The acidity of the staining solution can influence background staining. Adjusting the amount of glacial acetic acid may be necessary.

It is highly recommended to test the protocol on a small number of slides initially to determine the optimal parameters before staining a large batch of samples.

Visualization of Experimental Workflow

G cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Fixation (4% PFA or 10% Formalin) Embedding Paraffin Embedding or Freezing Fixation->Embedding Sectioning Sectioning (5-50 µm) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinization Deparaffinization & Rehydration Mounting->Deparaffinization Staining Staining (0.1% this compound) Deparaffinization->Staining Rinsing Rinsing (Distilled Water) Staining->Rinsing Differentiation Differentiation (95% Ethanol) Rinsing->Differentiation Dehydration Dehydration (100% Ethanol) Differentiation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Coverslipping Coverslipping Clearing->Coverslipping Microscopy Microscopy Coverslipping->Microscopy Quantification Image Analysis & Quantification Microscopy->Quantification

Caption: Hypothetical workflow for staining neuronal cell bodies with this compound.

References

Application Notes and Protocols for Quantitative Analysis of Acid Black 2 Stained Slides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 2, also known as Nigrosin, is a synthetic black dye widely used in histology and cytology for staining various cellular components.[1][2] Its strong staining characteristics provide excellent contrast for microscopic examination. Beyond qualitative assessment, this compound stained slides can be subjected to rigorous quantitative analysis, yielding objective and reproducible data crucial for research and drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound stained slides in key research areas, including neuroscience and cell viability assessment.

Key Applications

This compound can be employed for the quantitative analysis of:

  • Myelin Sheath Integrity: In neuroscience research, particularly in studies of demyelinating diseases like multiple sclerosis, this compound can be used to stain myelin sheaths. Quantitative analysis allows for the measurement of myelination and demyelination, providing insights into disease progression and the efficacy of therapeutic interventions.

  • Axonal Degeneration: Following nerve injury or in neurodegenerative diseases, axons undergo a process of degeneration. Staining with this compound can highlight degenerated axonal fragments, enabling their quantification to assess the extent of neuronal damage.

  • Cell Viability: As a dye exclusion method, this compound can be used to differentiate between viable and non-viable cells. Damaged or dead cells with compromised cell membranes will take up the dye, while viable cells will exclude it. This application is valuable in toxicology studies and for monitoring cell health in culture.

Experimental Protocols

I. Quantitative Analysis of Myelin Staining

This protocol describes the use of this compound for staining myelin in formalin-fixed paraffin-embedded tissue sections, followed by quantitative image analysis.

Materials:

  • This compound (Nigrosin) powder

  • Distilled water

  • Ethanol (graded series: 100%, 95%, 70%)

  • Xylene

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Coplin jars

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ, CellProfiler)

Staining Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol: 100% (2 minutes), 95% (2 minutes), 70% (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Prepare a 0.5% (w/v) aqueous solution of this compound. Stir until fully dissolved and filter.

    • Immerse slides in the this compound solution for 5-10 minutes.

    • Rinse briefly in distilled water.

  • Differentiation (Optional):

    • If staining is too intense, briefly dip the slides in 70% ethanol to remove excess dye. Monitor microscopically.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol: 70% (1 minute), 95% (1 minute), 100% (2 changes, 2 minutes each).

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a resinous mounting medium.

Quantitative Image Analysis Workflow:

  • Image Acquisition: Capture high-resolution digital images of the stained sections under consistent lighting conditions.

  • Image Pre-processing: Convert images to 8-bit grayscale for easier thresholding.

  • Thresholding: Apply a threshold to segment the stained myelin from the background.

  • Measurement: Quantify the area of the stained myelin.

  • Data Analysis: Express the data as a percentage of the total tissue area.

Data Presentation:

Sample IDTreatment GroupMyelin Area (%)Standard Deviation
S01Control45.23.1
S02Control48.12.8
T01Treatment X62.54.5
T02Treatment X65.83.9
II. Quantitative Analysis of Axonal Degeneration

This protocol outlines the staining of degenerating axons with this compound and their subsequent quantification.

Materials:

  • Same as for myelin staining.

Staining Protocol:

  • Follow the same staining protocol as for myelin. The stain will highlight both intact and degenerated axons.

Quantitative Image Analysis Workflow:

  • Image Acquisition: Capture high-resolution images of the regions of interest.

  • Image Pre-processing: Convert images to 8-bit grayscale.

  • Particle Analysis: Use image analysis software to identify and count degenerated axonal fragments. Key parameters to measure include:

    • Number of fragments

    • Average size of fragments

    • Total area of fragments

  • Data Analysis: Compare the quantitative parameters between different experimental groups.

Data Presentation:

Sample IDTreatment GroupAxonal Fragment CountAverage Fragment Size (µm²)Total Fragment Area (µm²)
C01Control155.278
C02Control184.988.2
I01Injury Model1528.11231.2
I02Injury Model1657.81287
III. Quantitative Analysis of Cell Viability (Dye Exclusion Assay)

This protocol describes a simple dye exclusion method using this compound to quantify cell viability in a cell suspension.

Materials:

  • This compound (Nigrosin) powder

  • Phosphate-buffered saline (PBS)

  • Cell suspension

  • Hemocytometer or automated cell counter

  • Microscope

Protocol:

  • Prepare Staining Solution: Prepare a 0.4% (w/v) solution of this compound in PBS.

  • Staining:

    • Mix a small volume of your cell suspension with an equal volume of the 0.4% this compound solution (e.g., 10 µL of cell suspension + 10 µL of stain).

    • Incubate for 1-2 minutes at room temperature.

  • Counting:

    • Load the stained cell suspension into a hemocytometer.

    • Under a microscope, count the number of stained (non-viable) and unstained (viable) cells.

  • Calculate Viability:

    • Cell Viability (%) = (Number of unstained cells / Total number of cells) x 100

Data Presentation:

SampleTotal Cells CountedStained (Non-viable) CellsUnstained (Viable) CellsCell Viability (%)
Control2501024096.0
Treatment Y2358515063.8

Visualization of Workflows and Pathways

G cluster_0 Myelin Staining Workflow A Deparaffinization & Rehydration B This compound Staining A->B C Dehydration & Mounting B->C D Image Acquisition C->D E Image Analysis (Thresholding & Area Measurement) D->E F Data Interpretation E->F

Myelin Staining and Quantification Workflow

G cluster_1 Axonal Degeneration Analysis Workflow G Tissue Staining H Image Acquisition G->H I Image Analysis (Particle Analysis) H->I J Quantification of Fragments I->J K Statistical Analysis J->K

Axonal Degeneration Analysis Workflow

G cluster_2 Cell Viability Assay Workflow L Cell Suspension Preparation M This compound Staining L->M N Cell Counting (Hemocytometer) M->N O Calculate % Viability N->O

Cell Viability Assay Workflow

G cluster_3 Signaling in Demyelination & Neurodegeneration Insult Neurotoxic Insult / Disease Trigger Microglia Activated Microglia Insult->Microglia Myelin Myelin Sheath Demyelination Demyelination Myelin->Demyelination Oligo Oligodendrocyte Oligo->Myelin Axon Axon AxonDegen Axonal Degeneration Axon->AxonDegen Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Cytokines->Oligo apoptosis Cytokines->Axon direct damage Demyelination->AxonDegen

Simplified Signaling in Neurodegeneration

Conclusion

The quantitative analysis of this compound stained slides offers a powerful and accessible method for obtaining objective data in various research applications. The protocols provided herein serve as a detailed guide for implementing these techniques in your laboratory. By standardizing staining and image analysis workflows, researchers can achieve high-quality, reproducible results to advance our understanding of disease mechanisms and accelerate the development of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: C.I. Acid Black 2 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining when using C.I. Acid Black 2 (also known as Nigrosin).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound staining?

This compound is an anionic azo dye. Its staining mechanism is based on ionic bonding between the negatively charged sulfonic acid groups on the dye molecule and positively charged components in the tissue, primarily the amino groups of proteins.[1] This interaction is pH-dependent and is enhanced in an acidic environment, which increases the positive charge of tissue proteins, leading to stronger dye binding.

Q2: What are the common applications of this compound in a research setting?

This compound is used as a biological stain for tissues and cells.[2] It is often used in microbiology as a negative stain to visualize bacteria and fungi, where it stains the background, leaving the cells unstained.[3][4] In histology, it can be used as a cytoplasmic or connective tissue counterstain and has been described in panchromatic staining methods in conjunction with other dyes like Biebrich scarlet and orange G.[5] It is also a key component of the Eosin-Nigrosin staining technique for assessing sperm vitality.[6][7]

Q3: Why am I getting high background staining with this compound?

High background staining with this compound is often due to excessive non-specific binding of the dye to tissue components. The primary causes include:

  • Incorrect pH of the staining solution: The pH of the staining solution is critical. An excessively acidic pH can lead to widespread, non-specific binding.

  • Overly concentrated staining solution: A high concentration of the dye can lead to increased background.

  • Excessive staining time: Leaving the tissue in the staining solution for too long can result in overstaining of both the target structures and the background.

  • Inadequate differentiation/rinsing: Failure to properly remove unbound and loosely bound dye after staining is a major contributor to high background.

Troubleshooting Guides

Issue 1: Uniformly High Background Staining

This is often characterized by a dark, uniform staining of the entire tissue section, obscuring specific details.

Troubleshooting Workflow for Uniformly High Background Staining

start High Uniform Background check_ph Verify pH of Staining Solution (Optimal range is typically acidic but may need optimization) start->check_ph adjust_ph Adjust pH to be less acidic check_ph->adjust_ph If incorrect check_conc Review Dye Concentration check_ph->check_conc If correct result Reduced Background Staining adjust_ph->result dilute_stain Dilute this compound Solution check_conc->dilute_stain If too high check_time Evaluate Staining Time check_conc->check_time If optimal dilute_stain->result reduce_time Reduce Incubation Time check_time->reduce_time If too long check_diff Assess Differentiation Step check_time->check_diff If optimal reduce_time->result optimize_diff Optimize Differentiation (Increase time or use a more effective differentiator) check_diff->optimize_diff If inadequate optimize_diff->result start Dye Precipitate on Tissue filter_stain Filter this compound Solution Before Use start->filter_stain check_solubility Ensure Complete Dissolution of Dye Powder filter_stain->check_solubility fresh_solution Prepare Fresh Staining Solution check_solubility->fresh_solution If incomplete clean_glassware Use Clean Glassware check_solubility->clean_glassware If complete result Clear Staining fresh_solution->result clean_glassware->result

References

Technical Support Center: Troubleshooting Weak Staining with Acid Black 2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid Black 2. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during staining procedures, with a specific focus on troubleshooting weak staining results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a laboratory setting?

This compound, also known as Amido Black 10B or Nigrosine, is an anionic, hydrophilic diazo dye.[1] In biochemical and biomedical research, it is primarily used to stain proteins. Its applications include the staining of total protein on western blot membranes and the staining of proteins, collagen, and hemoglobin in tissue sections for histological analysis.[1][2]

Q2: How does this compound stain proteins?

This compound is an acid dye, meaning it is anionic. In an acidic solution, proteins become positively charged. The negatively charged dye molecules then bind to these positively charged amino groups on the proteins through electrostatic interactions, resulting in a blue-black coloration.

Q3: My this compound stain is consistently weak. What are the most common causes?

Weak staining with this compound in tissue sections can stem from several factors. The most common issues are related to the staining solution itself, the tissue preparation process, or the staining protocol. Specific causes can include:

  • Suboptimal Staining Solution: Incorrect pH, low dye concentration, or use of an old/degraded solution.

  • Tissue Preparation Issues: Inadequate fixation, incomplete deparaffinization, or over-fixation of the tissue.[3][4][5]

  • Protocol Deficiencies: Insufficient staining time, excessive rinsing, or inappropriate temperature.

Q4: Can the type of fixative used on the tissue affect this compound staining?

Yes, the choice of fixative can influence staining intensity. Formalin is a common fixative, but over-fixation can mask the sites where the dye binds, leading to weaker staining. For some applications, fixatives containing mercuric chloride have been recommended to improve results. It is crucial that the tissue is properly fixed, as poor fixation can also lead to weak staining.

Q5: Is there an optimal pH for the this compound staining solution?

While specific optimal pH values for histological applications are not extensively documented, acid dyes like this compound generally require an acidic environment to be effective. The acidic conditions ensure that the tissue proteins are protonated (positively charged), which facilitates the binding of the anionic dye. Many protocols incorporate glacial acetic acid into the staining solution to achieve an acidic pH.

Troubleshooting Guide for Weak Staining

This section provides a systematic approach to identifying and resolving the cause of weak this compound staining.

Problem: Staining is uniformly weak across the entire tissue section.

This issue often points to a problem with the staining solution or a key step in the protocol.

Possible Cause Suggested Solution
Stain concentration is too low. Increase the concentration of this compound in the staining solution. A common starting concentration is 0.1% (w/v).[1]
Staining time is too short. Increase the incubation time of the slides in the this compound solution. Experiment with incremental increases in time.
Staining solution is old or expired. Prepare a fresh solution of this compound. The powder is stable, but solutions can degrade over time.
Excessive rinsing after staining. Reduce the duration and vigor of the rinsing step after staining to avoid washing out the dye.
Inadequate deparaffinization. Ensure complete removal of paraffin wax by using fresh xylene and allowing for sufficient incubation time. Residual wax will prevent the aqueous stain from penetrating the tissue.[4]
Problem: Staining is weak in some areas and strong in others (uneven staining).

Uneven staining typically indicates an issue with tissue processing or the application of the staining solution.

Possible Cause Suggested Solution
Uneven fixation. Ensure that the entire tissue sample is uniformly and adequately fixed.
Slides were not fully immersed. Use a staining jar with enough solution to completely cover the slides during incubation.
Incomplete mixing of staining solution. Thoroughly mix the staining solution before use to ensure a homogenous concentration.
Problem: Background is clean, but specific structures are weakly stained.

This may suggest an issue with the tissue itself or the interaction between the dye and the target proteins.

Possible Cause Suggested Solution
Over-fixation of tissue. If you suspect over-fixation is masking protein binding sites, consider using an antigen retrieval method, which is common in immunohistochemistry.[6] While not standard for simple stains, it may help unmask protein epitopes.
Low protein concentration in the tissue. This may be inherent to the sample. Ensure you have a positive control tissue known to have high protein content to validate your staining protocol.

Experimental Protocols

Standard this compound Staining Protocol for Paraffin-Embedded Tissues

This protocol is a general guideline and may require optimization for your specific tissue type and experimental conditions.

Reagent Preparation:

  • This compound Staining Solution (0.1% w/v):

    • This compound powder: 0.1 g

    • Methanol (or 95% Ethanol): 40 mL

    • Glacial Acetic Acid: 10 mL

    • Distilled Water: to a final volume of 100 mL

    • Instructions: Dissolve the this compound powder in the methanol and glacial acetic acid, then add distilled water to the final volume. Mix until fully dissolved.[1]

  • Destaining Solution:

    • Methanol (or 95% Ethanol): 40 mL

    • Glacial Acetic Acid: 10 mL

    • Glycerol: 2 mL (optional, can help prevent over-destaining)

    • Distilled Water: to a final volume of 100 mL

Staining Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% ethanol: 2 minutes.

    • Rinse gently in running tap water, then place in distilled water.

  • Staining:

    • Immerse slides in the this compound staining solution for 5-10 minutes.

  • Rinsing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Destaining (Differentiation):

    • Dip the slides in the destaining solution for a few seconds to a minute. This step removes background staining and differentiates the protein structures. The optimal time will depend on the tissue and desired staining intensity.

  • Final Rinse:

    • Rinse thoroughly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (95% and 100% ethanol).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting weak staining and the general experimental workflow.

Caption: Troubleshooting workflow for weak this compound staining.

StainingWorkflow A Deparaffinization & Rehydration (Xylene -> Graded Ethanol -> Water) B Staining (Immerse in this compound Solution) A->B C Rinsing (Distilled Water) B->C D Destaining (Differentiation) (Acid-Alcohol Solution) C->D E Final Rinse (Distilled Water) D->E F Dehydration & Clearing (Graded Ethanol -> Xylene) E->F G Mounting (Coverslip with mounting medium) F->G H Microscopy G->H

Caption: General experimental workflow for this compound staining.

References

Preventing precipitation of Acid Black 2 solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid Black 2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to prevent the precipitation of this compound solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound, also known as Nigrosine, is a synthetic, water-soluble anionic dye.[1] In research, it is commonly used as a biological stain for tissues and cells, such as central nervous tissue and cell spores.[2][3] Its strong coloring properties also make it useful in the manufacturing of inks and for dyeing various materials like leather, wool, and silk.[4][5][6]

Q2: What are the most common causes of this compound precipitation?

A2: The most frequent causes of precipitation are incorrect pH levels, the use of hard water, high solution concentrations, improper storage, and contamination with incompatible chemicals.[7][8] this compound is most stable in neutral to slightly acidic conditions and can precipitate if the solution becomes too alkaline.[1][2]

Q3: What is the ideal solvent for dissolving this compound?

A3: For most laboratory applications, the ideal solvent is high-purity, deionized, or distilled water.[8] This prevents contamination with metal ions found in tap water that can cause the dye to precipitate.[7] this compound is also soluble in ethanol, producing a blue-colored solution.[2][3]

Q4: How should I store my this compound solution to prevent precipitation?

A4: Store the solution in a tightly sealed, non-metallic container in a cool, dry, and well-ventilated place, away from direct sunlight.[1][9] Polyethylene or polypropylene containers are recommended.[1] Avoid storing at temperatures that could lead to solvent evaporation, which would increase the dye concentration and risk of precipitation.[10]

Q5: Can I mix this compound with other reagents?

A5: You should exercise caution. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][11] For instance, adding sodium hydroxide will cause a dark purple or brown-purple precipitate to form.[2][5] Always perform a small-scale compatibility test before mixing with other auxiliaries or reagents.[7]

Troubleshooting Guide

This guide addresses specific issues that can lead to the precipitation of this compound.

Problem / Observation Probable Cause Recommended Solution
Precipitate forms immediately upon adding an alkaline buffer or reagent. pH Imbalance. The solution has become too alkaline. This compound precipitates in the presence of strong bases like sodium hydroxide.[2][5]Maintain the solution pH in the neutral to slightly acidic range (pH 5-7 is optimal for a 1% solution).[1] Use pH buffers cautiously and verify compatibility beforehand.
The solution appears cloudy or forms a precipitate over time, even without adding other reagents. Poor Water Quality. The use of hard water containing metal ions (e.g., Ca²⁺, Mg²⁺) can lead to the formation of insoluble salts of the dye.[8]Always prepare solutions using deionized or distilled water to eliminate interfering metal ions.[7]
Crystals or solid particles reappear after the solution has cooled down. Supersaturation / Temperature Fluctuation. The dye was dissolved at a high temperature at a concentration above its solubility limit at room temperature.[8]Prepare the solution at a concentration at or below the known solubility limit (50 g/L at 20°C).[1] If a higher concentration is needed for a stock solution, ensure it is gently warmed and fully dissolved before use. Avoid rapid cooling.[8]
Small, undissolved particles are visible in the solution. Incomplete Dissolution. The dye powder was not fully dissolved during preparation. This can happen if the powder is added too quickly or not mixed sufficiently.[12]Follow the recommended "pasting" method for dissolution (see Experimental Protocols).[12] After preparation, filter the solution through a fine-mesh filter to remove any residual undissolved particles.[8]
Precipitate forms after adding a different chemical or dyeing auxiliary. Chemical Incompatibility. The added substance is reacting with this compound. The dye is known to be incompatible with strong oxidizers.[11]Avoid mixing with incompatible materials.[1] If using dyeing auxiliaries or other chemicals, ensure they are compatible through small-scale testing before preparing a large batch.[7]

Quantitative Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference(s)
Synonyms Nigrosine, C.I. 50420[9]
Appearance Black powder or crystals[1][2]
Solubility in Water 50 g/L (at 20°C)[1]
Solubility in Ethanol Soluble[2][3]
pH of 1% Solution 5 - 7[1]
Melting Point Decomposes before melting[1]
Stability Stable under normal temperature and pressure[11]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[1][11]

Experimental Protocols

Protocol: Preparation of a Stable 1% (10 g/L) Aqueous this compound Solution

This protocol is designed to minimize the risk of precipitation.

Materials:

  • This compound powder (C.I. 50420)

  • High-purity deionized or distilled water

  • Glass beaker or flask

  • Stirring rod or magnetic stirrer with stir bar

  • Hot plate

  • Volumetric flask

  • 0.22 µm or 0.45 µm syringe or vacuum filter unit

Methodology:

  • Weighing: Accurately weigh 1.0 g of this compound powder.

  • Initial Mixing: Place the weighed powder into a clean glass beaker.

  • Pasting the Dye: Heat approximately 100 mL of deionized water to 60-80°C. Add about 5-10 mL of the hot water to the powder. Mix thoroughly with a stirring rod to create a uniform, lump-free paste.[12] This step is critical to prevent clumping.

  • Dissolution: While stirring continuously (preferably with a magnetic stirrer), slowly add the remaining hot water to the paste. Continue stirring until all the dye appears to be dissolved.

  • Cooling and Volume Adjustment: Allow the solution to cool to room temperature. Once cooled, quantitatively transfer the solution to a 100 mL volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsings to the flask to ensure a complete transfer. Adjust the final volume to the 100 mL mark with deionized water.

  • Final Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Filtration (Optional but Recommended): For applications requiring very high clarity, filter the solution through a 0.22 µm or 0.45 µm filter to remove any microscopic, undissolved particles.[8]

  • Storage: Transfer the final solution to a clearly labeled, sealed polyethylene or polypropylene container. Store in a cool, dry place away from light.[1]

Visualizations

Logical Diagram: Causes and Prevention of this compound Precipitation

cluster_causes Primary Causes of Precipitation cluster_solutions Preventative Measures C1 Incorrect pH (Especially Alkaline) P This compound Precipitation C1->P C2 Poor Water Quality (Hard Water/Metal Ions) C2->P C3 High Concentration /Supersaturation C3->P C4 Chemical Incompatibility (e.g., Strong Oxidizers) C4->P C5 Improper Dissolution C5->P S1 Maintain pH 5-7 P->S1 Fix S2 Use Deionized/ Distilled Water P->S2 Fix S3 Adhere to Solubility Limits (<50 g/L at 20°C) P->S3 Fix S4 Verify Reagent Compatibility P->S4 Fix S5 Follow Proper Dissolution Protocol P->S5 Fix

Caption: Troubleshooting logic for this compound precipitation.

Experimental Workflow: Preparing a Stable this compound Solution

G A 1. Weigh 1.0 g This compound Powder B 2. Place Powder in Beaker A->B C 3. Add 5-10 mL Hot (60-80°C) Deionized Water B->C D 4. Mix into Homogeneous Paste C->D E 5. Slowly Add 90 mL Hot Water with Stirring D->E F 6. Cool to Room Temperature E->F G 7. Transfer to 100 mL Volumetric Flask F->G H 8. Adjust to Final Volume with Deionized Water G->H I 9. Filter Solution (0.45 µm Filter) H->I J 10. Store in Sealed, Non-Metallic Container I->J

Caption: Workflow for preparing an this compound solution.

References

Technical Support Center: Acid Black 2 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Acid Black 2 (also known as Nigrosin) for histological staining.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound staining?

This compound is an anionic (acidic) dye. In histological staining, it is used to stain positively charged tissue components. The staining mechanism relies on electrostatic interactions between the negatively charged sulfonic acid groups of the dye and positively charged groups in tissue proteins, such as the amino groups in cytoplasm and connective tissue.[1][2][3][4] To enhance staining, an acidic environment is typically required to increase the net positive charge of the tissue proteins.[1][5]

Q2: Is this compound the same as Nigrosin?

Yes, this compound is also known by the synonym Nigrosin.[6][7][8][9][10] It is important to ensure you are using a water-soluble form of Nigrosin for histological applications.

Q3: Can this compound be used for negative staining?

Yes, in microbiology, Nigrosin is commonly used for negative staining.[7][9][10][11][12][13][14][15] In this technique, the negatively charged dye is repelled by the negatively charged surface of bacteria, resulting in a stained background and clear, unstained microorganisms.[9][10][11][13][14] This is a different application and principle from its use in histological tissue staining.

Q4: What is the optimal pH for this compound staining of tissues?

While a definitive optimal pH is not extensively published, the general principle for acid dyes is that staining is performed in an acidic solution.[1][5] An acidic pH, typically between 2 and 4, ensures that the tissue proteins are sufficiently protonated (positively charged) to bind the anionic dye. The exact pH may require optimization depending on the tissue type and fixation method. A common practice is to acidify the staining solution with acetic acid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Staining Incorrect pH of Staining Solution: The pH may be too high (not acidic enough), leading to insufficient positive charges on tissue proteins for the dye to bind.1. Measure the pH of your this compound staining solution. 2. Adjust the pH to a more acidic range (e.g., pH 2.5-3.5) by adding a dilute acid, such as 1% acetic acid, dropwise. 3. Re-stain a test slide to assess for improved staining intensity.
Insufficient Staining Time: The incubation time in the staining solution may be too short.Increase the staining time in increments of 5-10 minutes and evaluate the results.
Low Dye Concentration: The staining solution may be too dilute.Prepare a fresh staining solution with a higher concentration of this compound.
Inadequate Deparaffinization: Residual paraffin wax can prevent the aqueous stain from penetrating the tissue.Ensure complete deparaffinization by using fresh xylene and sufficient changes.
High Background Staining pH of Staining Solution is Too Low: An excessively acidic pH can lead to non-specific binding of the dye to various tissue components.[5]1. Measure the pH of your staining solution. 2. Gradually increase the pH in small increments (e.g., 0.2-0.3 units) using a dilute basic solution (e.g., 0.1M sodium hydroxide). 3. Perform test stains at each adjusted pH to minimize background while maintaining specific staining.
Overstaining: The incubation time in the dye is too long or the dye concentration is too high.1. Reduce the staining time. 2. Dilute the this compound staining solution.
Inadequate Rinsing: Failure to properly rinse after staining can leave excess dye on the slide.Ensure thorough but gentle rinsing with distilled water after the staining step to remove unbound dye.
Inconsistent Staining Variable pH: Inconsistent pH of staining or rinsing solutions between batches.Always verify the pH of freshly prepared staining solutions and use buffered rinsing solutions if necessary for consistency.
Tissue Processing Variables: Differences in fixation time or type can affect staining.Standardize your tissue fixation protocol to ensure consistency across samples.
Precipitate on Tissue Dye Solution Not Filtered: Undissolved dye particles can deposit on the tissue.Always filter the this compound staining solution before use.
Staining Solution is Old or Contaminated: Over time, dye solutions can degrade or become contaminated.Prepare fresh staining solution regularly.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the this compound staining protocol. Note that these are starting points and may require optimization for your specific application.

ParameterRecommended Range/ValueNotes
This compound Concentration 0.5% - 2% (w/v)Higher concentrations may require shorter staining times.
pH of Staining Solution 2.5 - 4.0Critical for optimal staining. Adjust with dilute acetic acid or sodium hydroxide.
Staining Time 5 - 20 minutesDependent on tissue type, thickness, and desired staining intensity.
Differentiation (Optional) 10 - 30 seconds in 70% ethanolCan be used to remove excess stain if overstaining occurs.
Rinsing Time 1 - 2 minutes in distilled waterGentle but thorough rinsing is important to reduce background.

Experimental Protocols

Preparation of this compound Staining Solution (1% w/v)
  • Weigh 1 gram of water-soluble this compound (Nigrosin) powder.

  • Dissolve the powder in 100 mL of distilled water.

  • Gently heat and stir the solution until the dye is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Filter the solution using standard laboratory filter paper to remove any undissolved particles.

  • Adjust the pH of the solution to the desired range (e.g., pH 3.0) by adding 1% acetic acid dropwise while monitoring with a calibrated pH meter.

Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Rinse slides in running tap water for 5 minutes.

    • Place slides in distilled water.

  • Staining:

    • Immerse slides in the prepared this compound staining solution for 10-15 minutes.

  • Rinsing:

    • Rinse slides gently in two changes of distilled water.

  • Differentiation (Optional):

    • If staining is too intense, briefly dip the slides in 70% ethanol for 10-30 seconds to remove excess dye. Monitor microscopically to achieve the desired differentiation.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (95% and 100% ethanol).

    • Clear the slides in two changes of xylene for 5 minutes each.

    • Mount with a permanent mounting medium.

Visualization

Adjusting_pH_for_Acid_Black_2_Staining cluster_prep Solution Preparation cluster_staining Staining Workflow cluster_troubleshooting Troubleshooting prep_stain Prepare 1% this compound Solution measure_ph Measure Initial pH prep_stain->measure_ph adjust_ph Adjust pH to 2.5-4.0 with Acetic Acid measure_ph->adjust_ph stain_tissue Stain with pH-Adjusted Solution (5-20 min) adjust_ph->stain_tissue Use Optimized Solution deparaffinize Deparaffinize and Rehydrate Tissue deparaffinize->stain_tissue rinse Rinse with Distilled Water stain_tissue->rinse dehydrate_mount Dehydrate and Mount rinse->dehydrate_mount eval_stain Evaluate Staining Quality dehydrate_mount->eval_stain weak_stain Weak Staining? eval_stain->weak_stain weak_stain->adjust_ph Yes (Decrease pH) high_bg High Background? weak_stain->high_bg No high_bg->adjust_ph optimal Optimal Staining high_bg->optimal No

Caption: Workflow for pH adjustment and troubleshooting in this compound staining.

References

Technical Support Center: Destaining Tissues Stained with Acid Black 2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when destaining tissues stained with Acid Black 2 (also known as Nigrosin).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in tissue staining?

A1: this compound, or Nigrosin, is a synthetic anionic dye.[1] In histology, it is used as a biological stain for various tissues and cells.[2][3] Its acidic nature allows it to bind to basic components within the tissue, such as cytoplasmic proteins, providing a dark blue or black stain.[4][5]

Q2: Why would I need to destain tissues stained with this compound?

A2: Destaining may be necessary for several reasons:

  • Overstaining: The tissue may have taken up too much dye, obscuring cellular details.

  • Restaining: You may need to remove the this compound to apply a different stain for further analysis.

  • Troubleshooting: To correct uneven or non-specific staining artifacts.

  • Improving Contrast: To reduce background staining and improve the visibility of specific structures.

Q3: What are the general principles for destaining an acid dye like this compound?

A3: The destaining process for acid dyes typically involves using a solution that can break the electrostatic bonds between the anionic dye and the cationic tissue components.[6][7] This is often achieved by:

  • Altering the pH: Using a slightly alkaline or acidic solution can disrupt the charge interactions.

  • Using Alcohols: Alcohols, often in combination with acids or bases, can help to solubilize and wash out the dye.[8]

  • Differentiation: This is a controlled process of removing excess stain to achieve the desired intensity.[6]

Q4: Is this compound soluble in common laboratory solvents?

A4: Yes, this compound is soluble in water and ethanol.[2][9][10] This solubility is a key factor in developing an effective destaining protocol.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Incomplete Destaining 1. Insufficient Destaining Time: The tissue was not left in the destaining solution long enough. 2. Exhausted Destaining Solution: The destaining solution has become saturated with dye. 3. Incorrect Destaining Solution: The chosen solution is not effective for this compound.1. Increase the incubation time in the destaining solution, monitoring the progress microscopically. 2. Replace the destaining solution with a fresh batch. 3. Ensure you are using an appropriate destaining solution, such as acidic or alkaline alcohol.
Tissue Section Damage or Detachment 1. Harsh Destaining Solution: The destaining solution is too acidic or alkaline, causing tissue damage. 2. Excessive Agitation: Vigorous mixing can cause delicate sections to detach from the slide. 3. Prolonged Incubation: Leaving the tissue in the destaining solution for too long can lead to degradation.1. Reduce the concentration of the acid or base in your destaining solution. 2. Gently agitate the slides or use static immersion. 3. Monitor the destaining process closely under a microscope to avoid over-exposure.
Uneven Destaining 1. Uneven Staining in the First Place: The initial staining was not uniform. 2. Inadequate Reagent Coverage: The destaining solution is not completely covering the tissue section. 3. Residual Mounting Medium: Leftover mounting medium can block the destaining solution.1. Ensure proper staining technique to achieve even staining initially. 2. Make sure the entire tissue section is fully immersed in the destaining solution in the staining jar. 3. If destaining a previously coverslipped slide, ensure all mounting medium is removed with xylene before starting the destaining process.
Precipitate or Crystal Formation on Tissue 1. Contaminated Solutions: The destaining solution or rinsing baths are contaminated. 2. Poor Dye Quality: The this compound used for staining may have contained impurities.1. Use fresh, filtered solutions for destaining and rinsing. 2. Ensure you are using high-quality, histology-grade this compound for staining.

Experimental Protocols

Protocol for Destaining this compound from Paraffin-Embedded Tissue Sections

This protocol is based on the general principles of destaining acid dyes and the known solubility of this compound. Optimization may be required depending on the tissue type and the intensity of the initial stain.

Materials:

  • Xylene

  • Graded alcohols (100%, 95%, 70%)

  • Distilled water

  • Destaining Solution A: Acidic Alcohol (1% HCl in 70% Ethanol)

  • Destaining Solution B: Alkaline Alcohol (e.g., 0.5% Sodium Bicarbonate in 70% Ethanol)

  • Coplin jars or staining dishes

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • If the slide is coverslipped, immerse it in xylene until the coverslip detaches.

    • Immerse the slide in two changes of xylene for 5 minutes each to remove the mounting medium and paraffin wax.

    • Hydrate the section by passing it through two changes of 100% alcohol for 3 minutes each.

    • Transfer to two changes of 95% alcohol for 3 minutes each.

    • Transfer to 70% alcohol for 3 minutes.

    • Rinse in running tap water.

  • Destaining:

    • Immerse the slide in your chosen destaining solution (Acidic or Alkaline Alcohol).

    • Incubate for 1-5 minutes. The optimal time will vary.

    • Monitor the destaining progress by periodically rinsing the slide in distilled water and observing under a microscope.

  • Neutralization and Washing:

    • If using Acidic Alcohol, rinse thoroughly in running tap water for 5 minutes.

    • If using Alkaline Alcohol, rinse in 70% alcohol and then in running tap water.

  • Proceed with Restaining or Mounting:

    • At this point, the tissue is destained and can be processed for a new staining protocol or mounted with an aqueous mounting medium for observation.

Visualizations

experimental_workflow Experimental Workflow: Staining and Destaining of Tissue Sections cluster_staining Staining Protocol cluster_destaining Destaining Protocol Deparaffinization Deparaffinization & Rehydration Staining Staining with this compound Deparaffinization->Staining Washing_Stain Washing Staining->Washing_Stain Dehydration_Stain Dehydration & Clearing Washing_Stain->Dehydration_Stain Mounting_Stain Mounting Dehydration_Stain->Mounting_Stain Stained_Slide Stained Tissue Slide Mounting_Stain->Stained_Slide Removal Coverslip Removal & Deparaffinization Rehydration Rehydration Removal->Rehydration Destain Destaining Solution Incubation Rehydration->Destain Washing_Destain Washing & Neutralization Destain->Washing_Destain Restaining Restaining or Mounting Washing_Destain->Restaining Stained_Slide->Removal Begin Destaining

Caption: Workflow for staining and subsequent destaining of tissue sections.

References

Fading of Acid Black 2 stain and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the fading of Acid Black 2 stains and ensure reliable, long-lasting results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in a laboratory setting?

This compound, also known as Nigrosine, is a water-soluble, synthetic black dye.[1][2] In research and clinical laboratories, it is commonly used as a biological stain for tissues and cells.[3][4][5] Its applications include general histology, where it provides a deep black color to highlight specific cellular structures, and as a negative stain to visualize microorganisms like bacteria and fungi by coloring the background rather than the cells themselves.[2][4]

Q2: What causes this compound stains to fade?

The fading of this compound stains can be attributed to several factors:

  • Light Exposure: Prolonged exposure to light, especially UV light from microscopes or ambient sources, can cause photobleaching and lead to a reduction in stain intensity.[6][7]

  • Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can chemically alter the dye molecule and cause it to lose its color.[1][8][9][10]

  • pH of Mounting Medium: The pH of the mounting medium can influence the stability of the stain. An acidic environment may contribute to the fading of some basic aniline dyes.[11]

  • Improper Storage: Storing stained slides at room temperature and in the light can accelerate the fading process.[12]

  • Time: Over time, all stains are susceptible to some degree of fading.[7]

Q3: How can I prevent my this compound stained slides from fading?

To maximize the longevity of your this compound stained slides, adhere to the following best practices:

  • Minimize Light Exposure: Protect stained slides from light as much as possible. When not being actively viewed under a microscope, store them in a dark slide box.

  • Use a High-Quality Mounting Medium: Select a resinous mounting medium with a neutral pH. Media like DPX have been shown to preserve histological stains for extended periods.[11][13]

  • Proper Coverslipping: Ensure the coverslip is properly sealed to protect the stained tissue from air and humidity, which can contribute to oxidation and fading.

  • Cold and Dark Storage: For long-term storage, keep slides in a cool, dark environment. A refrigerator at 4°C is often suitable, and for very long-term preservation, storage at -20°C can be considered.[3][7]

  • Use Fresh Reagents: Prepare staining solutions fresh and avoid using expired or degraded dye powder.[14]

Q4: Is there a recommended storage duration for this compound stained slides?

With proper preparation and storage, this compound stained slides can be preserved for several years.[13] However, for critical applications or quantitative studies, it is advisable to image the slides shortly after staining and to periodically check for any signs of fading.

Troubleshooting Guide

This guide addresses common issues encountered during and after this compound staining.

Problem Possible Cause(s) Recommended Solution(s)
Weak or No Staining 1. Improper Fixation: Inadequate or inappropriate fixation can prevent the dye from binding to the tissue. 2. Expired/Degraded Stain: The this compound solution may be old or have lost its potency.[14] 3. Incorrect Staining Time: The incubation time in the staining solution may be too short. 4. Residual Paraffin: Incomplete deparaffinization can block the stain from reaching the tissue.[15]1. Ensure the tissue is properly fixed according to your protocol. 2. Prepare a fresh this compound staining solution. 3. Increase the staining time and monitor microscopically. 4. Ensure complete deparaffinization with fresh xylene.
Uneven Staining 1. Non-uniform Fixation: The fixative may not have penetrated the tissue evenly. 2. Stain Precipitation: The staining solution may contain undissolved dye particles. 3. Incomplete Rinsing: Excess stain may not have been properly washed off.1. Ensure the tissue is cut into thin sections for uniform fixation. 2. Filter the this compound solution before use. 3. Follow the rinsing steps in the protocol diligently.
Stain Fading Quickly 1. Excessive Light Exposure: Leaving the slide on the microscope stage for extended periods. 2. Acidic Mounting Medium: The mounting medium may have a low pH.[11] 3. Improper Storage: Storing slides at room temperature and exposed to light.[12] 4. Use of Oxidizing Agents: Contamination of reagents with oxidizing agents.1. Minimize the time the slide is exposed to the microscope light. 2. Use a neutral pH, resinous mounting medium. 3. Store slides in a dark, cool place (e.g., 4°C).[3][7] 4. Ensure all reagents are pure and free from contaminants.
Background Staining 1. Stain Concentration Too High: The this compound solution is too concentrated. 2. Inadequate Rinsing: Insufficient washing after the staining step. 3. Protein Adsorption: Non-specific binding of the dye to the slide.1. Dilute the this compound solution. 2. Increase the duration or number of rinses. 3. Use coated slides or a blocking agent if necessary.

Experimental Protocols

Protocol 1: Standard this compound Staining for Paraffin-Embedded Sections

This protocol provides a general method for staining paraffin-embedded tissue sections with this compound.

Materials:

  • This compound (Nigrosine), water-soluble

  • Distilled water

  • Graded alcohols (100%, 95%, 70%)

  • Xylene

  • Resinous mounting medium (e.g., DPX)

  • Coplin jars

  • Microscope slides with paraffin-embedded tissue sections

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in 70% ethanol for 3 minutes.

    • Rinse in distilled water.

  • Staining:

    • Prepare a 1% (w/v) aqueous solution of this compound. Filter the solution before use.

    • Immerse slides in the this compound solution for 5-10 minutes.

  • Rinsing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Dehydration and Clearing:

    • Dehydrate the sections through graded alcohols: 95% ethanol (2 changes, 2 minutes each) and 100% ethanol (2 changes, 2 minutes each).

    • Clear in two changes of xylene for 5 minutes each.

  • Mounting:

    • Place a drop of resinous mounting medium on the tissue section and apply a coverslip.

    • Allow the mounting medium to harden in a well-ventilated area.

Protocol 2: Negative Staining with this compound for Microorganisms

This protocol is for the negative staining of bacteria or other microorganisms.

Materials:

  • 10% (w/v) aqueous solution of this compound (Nigrosine)[2]

  • Bacterial culture or suspension

  • Microscope slides

  • Inoculating loop

Procedure:

  • Place a small drop of the 10% this compound solution onto a clean microscope slide.

  • Using a sterile inoculating loop, aseptically transfer a small amount of the microbial culture to the drop of stain and mix gently.

  • Take a second clean slide and, holding it at a 45-degree angle, touch its edge to the drop of stain and culture.

  • Push the second slide across the first slide to create a thin smear.

  • Allow the smear to air dry completely. Do not heat fix.

  • Examine the slide under a microscope using oil immersion. The background will appear dark, and the unstained microorganisms will be visible against it.[10]

Visualizations

Experimental_Workflow_Standard_Staining cluster_prep Preparation cluster_stain Staining cluster_mount Mounting Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration 2x 5 min Staining This compound Staining Rehydration->Staining to water Rinsing Rinsing (Distilled Water) Staining->Rinsing 5-10 min Dehydration Dehydration (Graded Alcohols) Rinsing->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing 2x 2 min Mounting Mounting (Resinous Medium) Clearing->Mounting 2x 5 min

Caption: Workflow for standard this compound staining.

Troubleshooting_Fading_Stain Start Fading Stain Observed Check_Storage Check Storage Conditions Start->Check_Storage Check_Mountant Check Mounting Medium Check_Storage->Check_Mountant Correct Improper_Storage Store in Cool, Dark Place (e.g., 4°C in slide box) Check_Storage->Improper_Storage Incorrect Check_Exposure Review Microscope Usage Check_Mountant->Check_Exposure Correct Acidic_Mountant Use Neutral pH Resinous Mountant Check_Mountant->Acidic_Mountant Incorrect Excessive_Light Minimize Light Exposure During Microscopy Check_Exposure->Excessive_Light Excessive Reimage Re-image if Possible Check_Exposure->Reimage Minimal Improper_Storage->Reimage Acidic_Mountant->Reimage Excessive_Light->Reimage

Caption: Troubleshooting logic for a fading this compound stain.

References

Improving contrast in Acid Black 2 stained sections

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid Black 2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols and achieve high-quality, high-contrast results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in a laboratory setting?

This compound is a water-soluble anionic dye, also known as Nigrosin WS.[1][2] It is commonly used as a negative stain in microbiology and histology.[3] In negative staining, the background is stained dark, providing a high contrast to visualize unstained cells, bacteria, fungi, or other microscopic structures.[4][5] It is also a key component of the Eosin-Nigrosin staining technique for assessing sperm vitality, where it provides a dark background for easy visualization of sperm cells.[6][7][8][9]

Q2: How does this compound (Nigrosin) work as a negative stain?

This compound is an acidic stain that carries a negative charge. Due to the electrostatic repulsion between the negatively charged dye and the negatively charged surface of most bacterial cells, the dye does not penetrate the cells.[4] Instead, it settles around the cells, creating a dark background and leaving the cells as clear, unstained outlines.[4] This technique is advantageous as it does not require heat fixation, which can distort the morphology of the organisms being observed.[4]

Q3: Can I use this compound for applications other than negative staining?

Yes, while its primary use is for negative staining, this compound has been used in combination with other dyes for panchromatic staining of histological sections. For instance, it has been used with Biebrich scarlet and Orange G with formic acid as a mordant to create a well-differentiated stain.[10]

Q4: What is the optimal pH for this compound staining?

This compound generally performs well in neutral to slightly acidic conditions.[11] For specific panchromatic staining protocols, it has been used in conjunction with formic acid, indicating that an acidic environment can be beneficial for certain applications.[10]

Troubleshooting Guide: Improving Contrast in this compound Stained Sections

Poor contrast is a common issue encountered during staining procedures. This guide will help you identify the potential causes and provide solutions to improve the contrast of your this compound stained sections.

Problem 1: Weak or No Staining of the Background

Possible Causes and Solutions

Cause Solution
Expired or Degraded Stain Prepare a fresh staining solution from a new bottle of this compound (Nigrosin) powder. It is often recommended to prepare the solution fresh for each batch of staining to ensure optimal quality.[6]
Stain Concentration Too Low Increase the concentration of the this compound solution. A common concentration for negative staining is 10% w/v.[4] For sperm vitality staining, a 10% Nigrosin solution is also typically used as a stock.[6]
Insufficient Staining Time While negative staining is a rapid technique, ensure adequate contact time between the stain and the sample. For sperm vitality, an incubation of 30 seconds is recommended.[6][8][9]
Incomplete Deparaffinization (for tissue sections) Ensure complete removal of paraffin wax by using fresh xylene and a sufficient number of changes. Residual wax can prevent the aqueous stain from penetrating the tissue.[12]
Incorrect pH of Staining Solution Ensure the pH of your staining solution is appropriate for your application. This compound generally performs well in neutral to slightly acidic conditions.[11]
Problem 2: High Background Staining Obscuring Details (for cellular stains)

While typically used for background staining, improper technique can lead to a background that is too dark or has artifacts.

Cause Solution
Stain Concentration Too High If the background is too dark, you can try diluting the this compound solution.
Inadequate Rinsing (if applicable) For protocols that require a rinsing step, ensure thorough but gentle rinsing to remove excess, unbound dye.
Presence of Proteinaceous Clumps Thoroughly mix the sample with the staining solution to dissolve any clumps that may cause an uneven background.[6]
Section Thickness (for tissue sections) Thicker sections may retain more stain, leading to a darker background. Consider cutting slightly thinner sections.[13]
Problem 3: Uneven or Patchy Staining
Cause Solution
Improper Mixing of Stain and Sample Ensure the stain and sample are thoroughly mixed before preparing the smear or covering the slide.[6]
Inconsistent Section Thickness Ensure uniform section thickness for consistent staining across the slide.
Tissue Drying Out During Staining Keep the tissue section moist throughout the staining procedure to prevent uneven stain uptake.[13]
Contaminated or Greasy Slides Use clean, pre-cleaned slides to ensure even spreading of the stain and sample.[7]

Experimental Protocols

Protocol 1: General Negative Staining with this compound (Nigrosin)

This protocol is suitable for visualizing bacteria, yeast, and other microorganisms.

Solutions Required:

  • This compound (Nigrosin) Staining Solution (10% w/v):

    • Nigrosin (water-soluble): 10 g

    • Distilled water: 100 ml

    • Formaldehyde (37%): 0.5 ml (optional, as a preservative)[5]

Procedure:

  • Dissolve 10 g of Nigrosin powder in 100 ml of distilled water.

  • Heat the solution and allow it to boil for 10-30 minutes.[5]

  • Allow the solution to cool.

  • If desired, add 0.5 ml of 37% formaldehyde and mix well.[5]

  • Filter the solution before use.[5]

  • Place a small drop of the sample (e.g., bacterial culture) on a clean microscope slide.

  • Add a drop of the 10% Nigrosin solution to the sample drop.

  • Mix thoroughly with a sterile loop or pipette tip.

  • Spread the mixture into a thin film.

  • Allow the smear to air dry. Do not heat fix.

  • Examine under a microscope, using oil immersion for higher magnification.[4]

Expected Results:

  • Microorganisms will appear as clear, unstained bodies against a dark blue-black background.[4]

Protocol 2: Eosin-Nigrosin Staining for Sperm Vitality

This protocol is used to differentiate between live and dead sperm cells.

Solutions Required:

  • 1% Eosin Y Solution:

    • Prepare from a higher concentration stock or dissolve 1 g of Eosin Y in 100 ml of distilled water.

  • 10% Nigrosin Solution:

    • Prepare as described in Protocol 1.

  • Working Eosin-Nigrosin Solution:

    • Mix equal parts of 1% Eosin Y solution and 10% Nigrosin solution.[6]

Procedure:

  • On a clean microscope slide, place one drop of fresh semen.

  • Add two drops of the working Eosin-Nigrosin solution.

  • Gently mix the semen and stain with a pipette tip for approximately 10 seconds.

  • Create a thin smear using a second slide.

  • Allow the smear to air dry completely.[8][9]

  • Examine the slide under a bright-field microscope at 40x or 100x objective.[7][8][9]

Expected Results:

  • Live Sperm: Will have intact cell membranes and will not take up the eosin stain, appearing white or colorless against the dark background provided by the nigrosin.[6][7][8][9]

  • Dead Sperm: Will have compromised cell membranes, allowing the eosin to penetrate, and will appear pink or red.[6][7][8][9]

Visualized Workflows

G Troubleshooting Workflow for Poor Contrast in this compound Staining start Start: Poor Staining Contrast check_solution Is the staining solution fresh? start->check_solution check_concentration Is the stain concentration adequate? (e.g., 10% w/v) check_solution->check_concentration Yes prepare_fresh Action: Prepare a fresh staining solution. check_solution->prepare_fresh No check_mixing Was the sample thoroughly mixed with the stain? check_concentration->check_mixing Yes increase_concentration Action: Increase Nigrosin concentration. check_concentration->increase_concentration No remix_sample Action: Ensure thorough mixing of sample and stain. check_mixing->remix_sample No tissue_specific For Tissue Sections Only check_mixing->tissue_specific Yes end End: Improved Contrast prepare_fresh->end increase_concentration->end remix_sample->end check_deparaffinization Is deparaffinization complete? tissue_specific->check_deparaffinization check_thickness Is the section thickness optimal? check_deparaffinization->check_thickness Yes redo_deparaffinization Action: Return slide to fresh xylene. check_deparaffinization->redo_deparaffinization No adjust_thickness Action: Cut thinner sections. check_thickness->adjust_thickness No check_thickness->end Yes redo_deparaffinization->end adjust_thickness->end

Caption: Troubleshooting logic for improving this compound staining contrast.

G General Workflow for Negative Staining with this compound prep_solution 1. Prepare 10% w/v Aqueous Nigrosin Solution boil_cool 2. Boil and Cool Solution prep_solution->boil_cool filter_solution 3. Filter Solution boil_cool->filter_solution mix_sample 4. Mix Sample and Stain on a Clean Slide filter_solution->mix_sample create_smear 5. Create a Thin Smear mix_sample->create_smear air_dry 6. Air Dry Smear (Do Not Heat Fix) create_smear->air_dry microscopy 7. Examine Under Microscope air_dry->microscopy

Caption: Experimental workflow for negative staining using this compound (Nigrosin).

References

Technical Support Center: Acid Black 2 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid Black 2 (also known as Nigrosin). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot non-specific binding issues and optimize their experimental results when using this versatile anionic dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound, also known by the synonym Nigrosin, is a synthetic black dye belonging to the azo dye family.[1] In a research context, it is commonly used for:

  • Histology: As a cytoplasmic stain to provide contrast to nuclear stains.

  • Microbiology: For negative staining of bacteria and other microorganisms to visualize capsules and morphology.[1][2][3][4][5] The negatively charged dye is repelled by the negatively charged bacterial surface, staining the background instead of the cell.[2][3][4][5]

  • Protein Staining on Membranes: As a general protein stain on nitrocellulose or PVDF membranes, similar to Amido Black.

Q2: What causes non-specific binding with this compound?

Non-specific binding of this compound, leading to high background staining, can be attributed to several factors:

  • Ionic Interactions: As an anionic dye, this compound binds to positively charged molecules.[6] Tissues rich in cationic proteins can exhibit high background. At a low pH, more protein amino groups become protonated and positively charged, which can increase staining intensity but also potentially non-specific binding.

  • Hydrophobic Interactions: Like many organic dyes, this compound can have hydrophobic regions that interact non-specifically with hydrophobic pockets in proteins or lipids on a membrane or in a tissue section.

  • Dye Concentration: Using an excessively high concentration of the staining solution can lead to increased non-specific binding.

  • Inadequate Blocking: Failure to block unoccupied sites on a membrane or tissue section allows the dye to adhere non-specifically.

  • Insufficient Washing: Inadequate washing after the staining step can leave unbound or weakly bound dye molecules, contributing to background noise.

Troubleshooting Guides

Issue 1: High Background Staining in Histology/Immunohistochemistry

Q: I am observing diffuse, dark background staining across my entire tissue section. How can I reduce this?

High background can obscure the specific staining of your target structures. Here is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for High Background in Histology

start High Background Observed check_conc Optimize Staining Solution start->check_conc check_ph Adjust pH of Staining Solution check_conc->check_ph If background persists blocking Improve Blocking Step check_ph->blocking If background persists washing Enhance Washing Protocol blocking->washing If background persists result Reduced Background washing->result

A logical workflow for troubleshooting high background staining.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Stain Concentration Too High Decrease the concentration of the this compound solution. Prepare a dilution series to determine the optimal concentration that provides good signal-to-noise ratio.
Incorrect pH of Staining Solution The optimal pH for enzymatic conversion of this compound has been noted in the acidic range of 4.3-4.8 in some applications.[7] While this is for decolorization, it indicates the dye's behavior in acidic conditions. For staining, an acidic pH enhances binding to positively charged proteins. Experiment with slightly increasing the pH (e.g., from 4.0 to 5.0) to reduce non-specific ionic interactions without significantly compromising specific staining.
Inadequate Blocking Before applying the this compound stain, incubate the section with a blocking agent.
Insufficient Washing Increase the number and duration of wash steps after staining. Use a gentle wash buffer, potentially with a low concentration of a non-ionic detergent like Tween 20.
Over-fixation of Tissue Excessive fixation can alter tissue proteins and expose non-specific binding sites. Try reducing the fixation time for future experiments.
Issue 2: Non-Specific Binding on Western Blot Membranes

Q: My protein bands are faint, and the entire membrane has a grayish or blackish tint after staining with this compound.

This indicates that the dye is binding non-specifically to the membrane itself.

Troubleshooting Workflow for Non-Specific Membrane Staining

start High Membrane Background blocking Optimize Blocking start->blocking stain_conc Reduce Stain Concentration blocking->stain_conc If background persists wash Increase Washing stain_conc->wash If background persists membrane Consider Membrane Type wash->membrane If background persists result Clear Background membrane->result

A systematic approach to reducing non-specific binding on membranes.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Ineffective Blocking Ensure the membrane is thoroughly blocked after protein transfer. Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent.
High Stain Concentration Dilute your this compound staining solution. A lower concentration may be sufficient for band visualization without high background.
Inadequate Washing After staining, wash the membrane extensively with deionized water or a buffer like TBS-T or PBS-T. Multiple short washes are often more effective than one long wash.
Membrane Drying Never let the membrane dry out during the staining and washing process, as this can cause the dye to bind irreversibly.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Histological Staining

This protocol provides a framework for determining the ideal concentration of this compound to maximize specific staining while minimizing background.

  • Prepare Stock Solution: Prepare a 1% (w/v) stock solution of this compound in distilled water.

  • Prepare Working Dilutions: Create a series of working dilutions from the stock solution in a 1% acetic acid solution. Recommended concentrations to test are: 0.5%, 0.25%, 0.1%, and 0.05%.

  • Tissue Preparation: Use serial sections of the same tissue block for consistency. Deparaffinize and rehydrate all sections as per your standard protocol.

  • Staining: Stain one slide with each of the working dilutions for a consistent amount of time (e.g., 5 minutes).

  • Washing: Wash all slides using the same procedure (e.g., two rinses in 1% acetic acid followed by a water rinse).

  • Dehydration and Mounting: Dehydrate, clear, and mount the slides.

  • Evaluation: Microscopically examine the slides to identify the lowest concentration that provides satisfactory staining of the target structures with the cleanest background.

Quantitative Data Summary (Hypothetical)

This compound ConcentrationStaining Intensity (Target)Background StainingSignal-to-Noise Ratio
0.5%+++++++Low
0.25%+++++Moderate
0.1% +++ + High (Optimal)
0.05%++Low
Protocol 2: Evaluating Blocking Agents for Membrane Staining

This protocol helps determine the most effective blocking agent to reduce non-specific binding of this compound on a Western blot membrane.

  • Sample Preparation and Transfer: Run identical protein samples on multiple lanes of an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Membrane Sectioning: After transfer, cut the membrane into strips, ensuring each strip has an identical lane of protein.

  • Blocking: Incubate each strip in a different blocking buffer for 1 hour at room temperature.

  • Washing: Briefly rinse all strips with deionized water.

  • Staining: Stain all strips in the same this compound solution for 5 minutes.

  • Destaining/Washing: Wash all strips with deionized water until the protein bands are clearly visible against a clean background.

  • Comparison: Compare the background levels on each strip to identify the most effective blocking agent.

Quantitative Data Summary (Hypothetical Densitometry Analysis)

Blocking AgentAverage Band IntensityAverage Background IntensitySignal-to-Background Ratio
5% Non-fat Dry Milk150503.0
5% BSA 145 25 5.8 (Optimal)
1% Tween 20130602.2
No Blocking1601201.3

Signaling Pathway Considerations

Currently, there is no specific evidence in the reviewed literature to suggest that this compound directly interferes with known signaling pathways in a targeted manner, as might be seen with a specific kinase inhibitor. However, non-specific binding to proteins could theoretically interfere with assays that rely on sensitive detection methods like fluorescence or enzymatic activity. For instance, in cell-based assays, high concentrations of the dye could potentially lead to artifacts. It is always recommended to run appropriate controls, such as vehicle-only (dye-free) and unstained cells, to rule out any interference from the dye itself on the assay readout.

Logical Flow for Assessing Potential Assay Interference

start Using this compound in a Functional Assay control1 Run Assay with Cells + Reagents (No Dye) start->control1 control2 Run Assay with Cells + Dye (No Reagents) start->control2 experiment Run Full Experiment (Cells + Reagents + Dye) start->experiment compare1 Compare 'No Dye' vs 'Full Experiment' control1->compare1 compare2 Compare 'No Reagents' vs 'Full Experiment' control2->compare2 experiment->compare1 experiment->compare2 conclusion Assess Dye Interference compare1->conclusion compare2->conclusion

A control strategy to test for this compound interference in a cell-based assay.

References

Technical Support Center: Enhancing the Specificity of Acid Black 2 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid Black 2 staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the specificity of your staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a laboratory setting?

A1: this compound, also known as Nigrosine, is a synthetic, water-soluble anionic dye.[1][2][3] In laboratory and research applications, it is commonly used as a biological stain for tissues and cells.[3][4][5] It is particularly useful in histology and microbiology for negative staining, where it provides a dark background to visualize unstained microorganisms or cells.[6][7]

Q2: What is the principle behind using this compound for differential staining?

A2: this compound is an anionic (acid) dye, meaning it carries a net negative charge and binds to positively charged (acidophilic or eosinophilic) tissue components.[8] In an acidic solution, proteins in the cytoplasm and connective tissue become positively charged, facilitating the binding of acid dyes.[9] The specificity of staining can be controlled by factors such as the pH of the staining solution, dye concentration, and the use of differentiating agents. The principle of differential staining, as seen in trichrome methods, often relies on the sequential application of dyes with different molecular weights and affinities for tissue components of varying porosity.

Q3: Can this compound be used to specifically stain collagen?

A3: While not a common standalone stain for collagen, this compound, as an acid dye, has an affinity for collagen. To achieve selective staining of collagen with an acid dye, it is typically used within a multi-step staining procedure, like a trichrome stain.[10][11] In such methods, a polyacid (e.g., phosphomolybdic acid) is used to remove a smaller molecular weight red "plasma stain" from the more porous collagen, allowing a larger molecular weight dye to subsequently bind and color the collagen. Given the molecular weight of this compound (616.49 g/mol ), it is larger than typical plasma stains like Biebrich scarlet (MW ~556 g/mol ) and smaller than some common fiber stains like Aniline Blue (MW ~738 g/mol ), suggesting its potential role as a counterstain or a substitute fiber stain with careful optimization.[12]

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining, focusing on enhancing specificity.

Problem 1: High Background or Non-Specific Staining

High background can obscure specific details and reduce image quality.

Potential Cause Recommended Solution
Stain concentration too high Reduce the concentration of the this compound solution. Start with a lower concentration (e.g., 0.5%) and incrementally increase if staining is too weak.
Staining time too long Decrease the incubation time in the staining solution. Optimal timing needs to be determined empirically for your specific tissue and protocol.
Inadequate rinsing After staining, ensure thorough but gentle rinsing with the appropriate buffer (e.g., dilute acetic acid) to remove excess, unbound dye.[13]
Incorrect pH of staining solution For acid dyes, staining is generally stronger in more acidic solutions. However, for selectivity, the pH needs to be optimized. An acidic pH (e.g., in a 1% acetic acid solution) is a good starting point.[2]
Drying of section during staining Ensure the tissue section remains covered with the staining solution throughout the incubation period to prevent dye precipitation and non-specific binding.[13]
Problem 2: Poor Differentiation Between Collagen and Cytoplasm

Achieving selective staining of different tissue components is key to a successful experiment.

Potential Cause Recommended Solution
Ineffective differentiation step If using this compound in a trichrome-like procedure, the differentiation step with a polyacid (e.g., phosphomolybdic/phosphotungstic acid) is critical. Ensure the solution is fresh and the incubation time is sufficient to decolorize the collagen before applying the final stain.[10][14]
Inappropriate dehydration Dehydration steps, particularly in lower concentrations of ethanol (e.g., 70%), can strip color from the tissue. Minimize time in lower ethanol concentrations and move quickly to higher grades (95% and 100%).[15]
Incorrect dye sequence or timing in a multi-stain protocol The timing of each staining step in a trichrome method is crucial for achieving differential coloration. Adhere strictly to the protocol timings, and optimize as needed for your specific application.[1][4][16]
Fixation issues The type of fixative can affect staining. For trichrome-style staining, mordanting with Bouin's fluid after formalin fixation can enhance staining intensity and contrast.[9][17]

Experimental Protocols

Protocol 1: Modified Trichrome-Style Staining with this compound for Collagen

This protocol is an adaptation of the Masson's Trichrome stain, substituting the final fiber stain with this compound. This is a hypothetical protocol and requires optimization.

Solutions Required:

  • Bouin's Fluid (optional mordant): Saturated aqueous Picric Acid (75 ml), 40% Formaldehyde (25 ml), Glacial Acetic Acid (5 ml).

  • Weigert's Iron Hematoxylin: Mix equal parts of Solution A (1% Hematoxylin in 95% Ethanol) and Solution B (4% Ferric Chloride in 1% aqueous HCl). Prepare fresh.

  • Biebrich Scarlet-Acid Fuchsin Solution: 0.9% Biebrich Scarlet, 0.1% Acid Fuchsin in 1% aqueous Acetic Acid.

  • Phosphomolybdic/Phosphotungstic Acid Solution: 5% Phosphomolybdic Acid and/or 5% Phosphotungstic Acid in distilled water.

  • This compound Staining Solution: 1% this compound in 1% aqueous Acetic Acid.

  • 1% Acetic Acid Solution: 1 ml Glacial Acetic Acid in 99 ml distilled water.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • (Optional) Mordant in Bouin's fluid at 56-60°C for 1 hour for enhanced staining, then wash in running tap water until the yellow color disappears.[17]

  • Stain nuclei with Weigert's Iron Hematoxylin for 10 minutes.

  • Wash in running tap water for 10 minutes.

  • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes. This will stain cytoplasm, muscle, and collagen red.

  • Rinse in distilled water.

  • Differentiate in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes, or until collagen is decolorized.

  • Without rinsing, transfer slides directly to the this compound staining solution for 5-10 minutes.

  • Rinse briefly in 1% Acetic Acid solution for 1-2 minutes to differentiate.

  • Dehydrate rapidly through 95% and 100% ethanol, clear in xylene, and mount.[15]

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle: Red

  • Collagen: Black

Visualizations

Logical Workflow for Troubleshooting Poor Differentiation

G Troubleshooting Poor Differentiation Start Poor Differentiation (Collagen vs. Cytoplasm) Check_Polyacid Check Polyacid Step (e.g., Phosphomolybdic Acid) Start->Check_Polyacid Check_Dehydration Review Dehydration Procedure Start->Check_Dehydration Check_Fixation Evaluate Fixation and Mordanting Start->Check_Fixation Check_Dye_Timing Verify Staining Times Start->Check_Dye_Timing Sol_Fresh Is the solution fresh? Check_Polyacid->Sol_Fresh Ethanol_Conc Minimize time in <95% ethanol? Check_Dehydration->Ethanol_Conc Bouins_Used Used Bouin's fluid as mordant? Check_Fixation->Bouins_Used Protocol_Followed Strict adherence to protocol timing? Check_Dye_Timing->Protocol_Followed Time_Sufficient Was incubation time sufficient? Sol_Fresh->Time_Sufficient Yes Remake_Polyacid Remake polyacid solution Sol_Fresh->Remake_Polyacid No Increase_Polyacid_Time Increase incubation time Time_Sufficient->Increase_Polyacid_Time No Accelerate_Dehydration Accelerate dehydration through lower grade ethanol Ethanol_Conc->Accelerate_Dehydration No Add_Bouins Consider adding Bouin's mordanting step Bouins_Used->Add_Bouins No Rerun_Stain Re-run with careful timing and optimization Protocol_Followed->Rerun_Stain No

Caption: A flowchart for diagnosing and resolving issues with poor differentiation.

Signaling Pathway of Trichrome Staining

TrichromePathway cluster_tissue Tissue Section Nuclei Nuclei (Basophilic) Cytoplasm Cytoplasm / Muscle (Porous) Collagen Collagen (Highly Porous) Hematoxylin 1. Weigert's Hematoxylin (Nuclear Stain) Hematoxylin->Nuclei Binds to Nucleic Acids Plasma_Stain 2. Biebrich Scarlet (Plasma Stain, Small MW) Plasma_Stain->Cytoplasm Stains Red Plasma_Stain->Collagen Stains Red Polyacid 3. Phosphomolybdic Acid (Decolorizer/Mordant) Polyacid->Collagen Displaces Plasma Stain Fiber_Stain 4. This compound (Fiber Stain, Larger MW) Fiber_Stain->Collagen Binds to Collagen

Caption: The sequential binding mechanism in a trichrome-style staining protocol.

References

Validation & Comparative

A Comparative Guide to Myelin Staining: Luxol Fast Blue vs. Black-Gold II

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, accurate and efficient visualization of myelin is critical for studying neurodegenerative diseases, developmental neurobiology, and the effects of novel therapeutics. Luxol Fast Blue (LFB) has long been a standard method for myelin staining. However, newer techniques like Black-Gold II offer significant advantages in terms of speed, resolution, and consistency. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal technique for their needs.

Performance Comparison

While direct head-to-head quantitative studies are limited, the existing literature and protocol characteristics provide a clear basis for comparison. Black-Gold II generally offers a more rapid and higher-resolution alternative to the traditional Luxol Fast Blue stain.

FeatureLuxol Fast BlueBlack-Gold II
Staining Time 12-24 hours (overnight incubation)~1 hour
Resolution & Contrast GoodHigh resolution and high contrast[1]
Consistency Can be variable and difficult to use[2]Produces consistent staining[2]
Staining Mechanism Binds to phospholipids in the myelin sheath[3]Aurohalophosphate complex with high affinity for myelin[4]
Quantification Yes, methods using image analysis software like ImageJ are established[5]Yes, amenable to quantitative analysis of myelinated fibers[6][7]
Compatibility Paraffin-embedded and frozen sectionsFormalin-fixed, non-solvent processed tissue; not ideal for paraffin-embedded sections
Counterstaining Commonly used with Cresyl VioletCompatible with various Nissl stains

Staining Mechanisms

The distinct chemical nature of each stain underlies their performance characteristics.

Luxol Fast Blue: An Affinity for Phospholipids

Luxol Fast Blue is a copper phthalocyanine dye that is soluble in alcohol. Its staining mechanism is based on an acid-base reaction where the dye's base replaces the bases of phospholipids, which are major components of the myelin sheath.[3] This interaction results in the characteristic blue to blue-green staining of myelinated fibers.

Black-Gold II: A High-Affinity Aurohalophosphate Complex

Black-Gold II is a novel aurohalophosphate complex that demonstrates a high affinity for myelin.[4] This stain provides a sensitive and specific marker for both central and peripheral myelin sheaths.[6] The precise mechanism of its high-affinity binding is proprietary but results in a dark red-brown to black staining of myelin, offering excellent contrast and resolution.[4]

Experimental Protocols

Below are detailed methodologies for both Luxol Fast Blue and Black-Gold II staining.

Luxol Fast Blue Staining Protocol

This protocol is a standard method for staining myelin in paraffin-embedded or frozen sections.

  • Deparaffinization and Hydration:

    • Deparaffinize sections in xylene.

    • Hydrate through a graded series of alcohol (100%, 95%) to distilled water.

  • Staining:

    • Immerse slides in Luxol Fast Blue solution in an oven at 56-60°C for 12-24 hours (overnight).

  • Differentiation:

    • Rinse off excess stain with 95% ethanol.

    • Rinse in distilled water.

    • Immerse slides in a 0.05% lithium carbonate solution for 10-20 seconds.

    • Continue differentiation in 70% ethanol for 10-20 seconds.

    • Rinse in distilled water.

    • Check microscopically. Gray matter should be colorless, and white matter should be sharply defined. Repeat differentiation if necessary.

  • Counterstaining (Optional):

    • Immerse in a Cresyl Violet solution for 30-60 seconds.

    • Differentiate in 95% ethanol.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of alcohol (95%, 100%).

    • Clear in xylene and mount with a resinous mounting medium.

Black-Gold II Staining Protocol

This protocol is a rapid method for high-resolution myelin staining in formalin-fixed, non-solvent processed tissue.

  • Tissue Preparation:

    • Use formalin-fixed, frozen, or vibratome sections.

    • Mount sections on gelatin-coated slides and air dry.

  • Rehydration:

    • Rehydrate sections in distilled water for 2 minutes.

  • Staining:

    • Preheat Black-Gold II solution to 60°C.

    • Immerse slides in the pre-warmed solution for 12-15 minutes. Monitor staining progress microscopically.

  • Rinsing and Clearing:

    • Rinse slides twice in distilled water for 2 minutes each.

    • Incubate in a 1% sodium thiosulfate solution at 60°C for 3 minutes.

    • Rinse three times in distilled water for 2 minutes each.

  • Counterstaining (Optional):

    • Proceed with a Nissl stain according to the desired protocol.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of alcohol.

    • Clear in xylene and mount.

Visualizing the Workflow

The following diagrams illustrate the key steps in each staining protocol.

Luxol_Fast_Blue_Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_diff Differentiation cluster_end Final Steps Deparaffinize Deparaffinize & Hydrate Stain_LFB Stain with Luxol Fast Blue (12-24h at 60°C) Deparaffinize->Stain_LFB Rinse_Ethanol Rinse in 95% Ethanol Stain_LFB->Rinse_Ethanol Rinse_Water1 Rinse in Water Rinse_Ethanol->Rinse_Water1 Differentiate_LiCO3 Differentiate in Lithium Carbonate Rinse_Water1->Differentiate_LiCO3 Differentiate_Ethanol Differentiate in 70% Ethanol Differentiate_LiCO3->Differentiate_Ethanol Rinse_Water2 Rinse in Water Differentiate_Ethanol->Rinse_Water2 Counterstain Counterstain (Optional) Rinse_Water2->Counterstain Dehydrate Dehydrate & Mount Counterstain->Dehydrate Black_Gold_II_Workflow cluster_prep_bg Tissue Preparation cluster_stain_bg Staining cluster_rinse_bg Rinsing & Clearing cluster_end_bg Final Steps Rehydrate Rehydrate Sections Stain_BGII Stain with Black-Gold II (12-15 min at 60°C) Rehydrate->Stain_BGII Rinse_Water1_bg Rinse in Water (2x) Stain_BGII->Rinse_Water1_bg Clear_Thiosulfate Clear in Sodium Thiosulfate (3 min at 60°C) Rinse_Water1_bg->Clear_Thiosulfate Rinse_Water2_bg Rinse in Water (3x) Clear_Thiosulfate->Rinse_Water2_bg Counterstain_bg Counterstain (Optional) Rinse_Water2_bg->Counterstain_bg Dehydrate_bg Dehydrate & Mount Counterstain_bg->Dehydrate_bg

References

A Comparative Guide to Quantitative Protein Assays: A Focus on Acid Black 2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein concentration is a cornerstone of experimental success. The selection of an appropriate protein assay is critical and depends on factors such as the nature of the protein, the sample matrix, and the required sensitivity and accuracy. This guide provides a comparative analysis of the Acid Black 2 (also known as Amido Black) protein assay alongside three widely used alternatives: the Bradford, Bicinchoninic Acid (BCA), and Lowry assays.

Principles of Protein Quantification Assays

The four assays discussed employ different chemical principles to determine protein concentration, each with its own set of advantages and limitations.

This compound (Amido Black) Assay: This method typically involves the precipitation of proteins onto a solid support, such as a nitrocellulose or cellulose acetate membrane. The immobilized proteins are then stained with this compound, an anionic dye that binds to the positively charged amino groups of the protein. After a destaining step to remove unbound dye, the protein-bound dye is eluted and the absorbance is measured to quantify the protein concentration. This assay is particularly useful for samples containing substances that interfere with solution-based assays and for dilute protein solutions that can be concentrated on the membrane.[1]

Bradford Assay: The Bradford assay is a rapid and sensitive colorimetric method that relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[2] Under acidic conditions, the unbound dye is reddish-brown, but upon binding to primarily basic and aromatic amino acid residues, the dye is stabilized in its blue anionic form, with an absorbance maximum at 595 nm.[2][3] The increase in absorbance at 595 nm is proportional to the amount of protein in the sample.[4]

Bicinchoninic Acid (BCA) Assay: The BCA assay is a copper-based colorimetric method that involves two steps.[5] First, under alkaline conditions, peptide bonds in the protein reduce Cu²⁺ ions to Cu⁺ (the biuret reaction). In the second step, two molecules of bicinchoninic acid chelate with each Cu⁺ ion, forming an intense purple-colored complex with an absorbance maximum at 562 nm.[5][6] The absorbance is directly proportional to the protein concentration. The BCA assay is known for its high sensitivity and compatibility with most detergents.[7]

Lowry Assay: The Lowry assay is another copper-based method that combines the biuret reaction with the reduction of the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate).[2][6] Similar to the BCA assay, proteins first reduce Cu²⁺ to Cu⁺ under alkaline conditions. The Cu⁺ ions, along with the side chains of tyrosine, tryptophan, and cysteine residues, then reduce the Folin-Ciocalteu reagent, resulting in a blue-colored complex with an absorbance maximum at 650-750 nm.[2]

Performance Comparison

The choice of a protein assay is often a trade-off between sensitivity, linearity, and tolerance to interfering substances. The following table summarizes the key performance characteristics of the this compound, Bradford, BCA, and Lowry assays.

FeatureThis compound (Amido Black) AssayBradford AssayBCA AssayLowry Assay
Principle Dye-binding (on solid phase)Dye-binding (in solution)Copper-based (in solution)Copper-based (in solution)
Detection Wavelength ~630 nm (eluted dye)595 nm562 nm650-750 nm
Assay Time Longer (multiple steps)~15-30 minutes~30-60 minutes~40-60 minutes
Sensitivity High (as low as 2.5 ng with signal amplification)[1]High (1-20 µg/mL)[3]Very High (25-2000 µg/mL)[3]High (5-150 µg/mL)[2]
Linearity Good with appropriate standardsGood over a narrow range, non-linear at high concentrations[8]Good over a broad rangeNon-linear
Interfering Substances Less susceptible to detergents and salts in the original sample due to precipitation step[9]Detergents, strong alkaline solutions[2][3]Reducing agents, chelating agents, and substances that reduce copper[10]Reducing agents, detergents, potassium ions, lipids[10]
Protein-to-Protein Variation Some variationHigh, dependent on basic and aromatic amino acid content[10]Low, less dependent on amino acid composition[7]Moderate, dependent on tyrosine, tryptophan, and cysteine content

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for each assay.

This compound (Amido Black) Protein Assay Protocol (Membrane-Based)
  • Sample Application: Spot 1-2 µL of each standard and unknown protein sample onto a nitrocellulose or cellulose acetate membrane. Allow the spots to dry completely.

  • Fixation (Optional): Immerse the membrane in a fixing solution (e.g., 10% acetic acid, 25% isopropanol) for 5-10 minutes.

  • Staining: Immerse the membrane in the Amido Black staining solution (e.g., 0.1% w/v Amido Black 10B in 25% isopropanol and 10% acetic acid) for 5-10 minutes with gentle agitation.[11]

  • Destaining: Transfer the membrane to a destaining solution (e.g., 25% isopropanol, 10% acetic acid) and wash with gentle agitation until the background is clear and the protein spots are distinct.[11]

  • Dye Elution: Excise the stained protein spots and place them into individual microcentrifuge tubes. Add an elution buffer (e.g., 25 mM NaOH in 50% ethanol) to each tube and incubate to solubilize the bound dye.

  • Measurement: Transfer the eluted dye solution to a microplate well and measure the absorbance at approximately 630 nm.

  • Quantification: Generate a standard curve by plotting the absorbance values of the protein standards versus their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.

Bradford Protein Assay Protocol
  • Prepare Standards: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA).

  • Sample Preparation: Dilute unknown samples to fall within the linear range of the assay.

  • Assay Reaction: In a microplate or cuvette, add a small volume of each standard and unknown sample.

  • Add Reagent: Add the Bradford dye reagent to each well or cuvette and mix well.

  • Incubation: Incubate at room temperature for at least 5 minutes.[7]

  • Measurement: Measure the absorbance at 595 nm.

  • Quantification: Create a standard curve by plotting the absorbance of the standards against their concentrations and determine the concentration of the unknown samples.

BCA Protein Assay Protocol
  • Prepare Standards: Prepare a dilution series of a known protein standard (e.g., BSA).

  • Working Reagent Preparation: Prepare the BCA working reagent by mixing BCA reagent A and reagent B according to the manufacturer's instructions.

  • Assay Reaction: Add a small volume of each standard and unknown sample to separate wells in a microplate.

  • Add Working Reagent: Add the BCA working reagent to each well and mix thoroughly.

  • Incubation: Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.

  • Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.

  • Quantification: Generate a standard curve and calculate the concentration of the unknown samples.

Lowry Protein Assay Protocol
  • Prepare Standards: Prepare a set of protein standards with known concentrations.

  • Reagent Preparation: Prepare the necessary reagents: an alkaline copper solution and the Folin-Ciocalteu reagent.

  • Assay Reaction (Step 1): Add the alkaline copper solution to each standard and unknown sample and incubate at room temperature.

  • Assay Reaction (Step 2): Add the Folin-Ciocalteu reagent to each tube and mix immediately.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at a wavelength between 650 and 750 nm.

  • Quantification: Plot a standard curve and determine the concentration of the unknown samples.

Visualizing the Workflow

A general workflow for a colorimetric protein quantification assay can be visualized as follows:

Protein_Assay_Workflow cluster_reaction Assay Reaction cluster_analysis Analysis Standard_Prep Prepare Protein Standards Mix Mix Samples/Standards with Reagent Standard_Prep->Mix Sample_Prep Prepare Unknown Samples Sample_Prep->Mix Incubate Incubate Mix->Incubate Color Development Measure Measure Absorbance Incubate->Measure Standard_Curve Generate Standard Curve Measure->Standard_Curve Calculate Calculate Unknown Concentration Standard_Curve->Calculate

Caption: General workflow for a colorimetric protein quantification assay.

Signaling Pathway of Copper-Based Assays

The copper-based assays (BCA and Lowry) share an initial step involving the reduction of copper by peptide bonds, a process known as the biuret reaction. The subsequent detection of the reduced copper differs between the two assays.

Copper_Based_Assay cluster_bca BCA Assay cluster_lowry Lowry Assay Protein Protein (Peptide Bonds) Cu1 Cu⁺ (Cuprous) Protein->Cu1 reduction Cu2 Cu²⁺ (Cupric) Cu2->Cu1 Alkaline Alkaline Conditions BCA Bicinchoninic Acid (BCA) Cu1->BCA Folin Folin-Ciocalteu Reagent Cu1->Folin BCA_Complex Purple Complex (Abs @ 562 nm) BCA->BCA_Complex Lowry_Complex Blue Complex (Abs @ 650-750 nm) Folin->Lowry_Complex

Caption: Principle of copper-based protein assays (BCA and Lowry).

Conclusion

The selection of an appropriate protein quantification assay is a critical decision in experimental design. The this compound assay, while less common as a solution-based method, offers a robust alternative for samples that are incompatible with other assays, particularly due to the presence of interfering substances. Its membrane-based format also allows for the concentration of dilute samples. The Bradford assay is a rapid and simple choice for many applications, though it is susceptible to interference from detergents and exhibits significant protein-to-protein variability. The BCA and Lowry assays, both based on copper reduction, offer good sensitivity, with the BCA assay generally being more robust and less prone to interference from a wider range of substances. Ultimately, the optimal choice of assay depends on a careful consideration of the specific sample characteristics and the experimental requirements for accuracy, sensitivity, and throughput.

References

A Comparative Guide to Collagen Staining: Acid Black 2 vs. Aniline Blue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of histological staining, the visualization of collagen is paramount for understanding tissue architecture, fibrosis, and the effects of novel therapeutics. While Aniline Blue is a well-established and widely utilized stain for collagen within trichrome methods, the potential of other acid dyes, such as Acid Black 2 (Nigrosin), warrants exploration. This guide provides a detailed comparison of Aniline Blue and a hypothetical application of an Acid Black dye for collagen staining, supported by experimental protocols and data presentation.

Performance Comparison

Aniline Blue is the traditional and extensively validated choice for staining collagen in various trichrome methods, such as Masson's Trichrome.[1][2][3] It consistently yields a vibrant blue color for collagen fibers, providing excellent contrast with the red-stained muscle and cytoplasm.[2][4] The methodology for Aniline Blue staining is well-documented and optimized.[2][5]

This compound, also known as Nigrosin, is a black anionic dye.[6] While commonly used as a negative stain in microbiology and for viability testing, its application in collagen staining is not standard practice and lacks established protocols.[7][8][9] However, based on the principles of acid dye staining, a hypothetical protocol can be proposed where an Acid Black dye could serve as a substitute for Aniline Blue in a trichrome-like procedure, theoretically staining collagen black or dark grey.[10] This could offer a different color contrast which may be advantageous in specific imaging contexts.

The following table summarizes the comparative performance characteristics of Aniline Blue and a hypothetical Acid Black dye for collagen staining.

FeatureAniline BlueThis compound (Hypothetical)
Collagen Color BlueBlack / Dark Grey
Specificity for Collagen High (in trichrome methods)Theoretical, requires validation
Contrast Excellent with red counterstainsPotentially high contrast
Protocol Status Well-established and optimizedExperimental / Hypothetical
Primary Application Collagen staining in trichrome methodsNegative staining, viability testing
Known Advantages Reliable, reproducible results; extensive literaturePotential for novel color contrast
Known Disadvantages Fading can occur with over-differentiationLack of validation, requires optimization

Experimental Protocols

Aniline Blue Staining (Masson's Trichrome Method)

This protocol is a standard method for the differential staining of collagen, muscle, and cytoplasm.

Reagents:

  • Bouin's Solution

  • Weigert's Iron Hematoxylin (Solutions A and B)

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic/Phosphotungstic Acid Solution (5% aqueous)

  • Aniline Blue Solution (2.5% in 2% acetic acid)

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.[2]

  • Rinse in running tap water until the yellow color disappears.

  • Stain nuclei with Weigert's Iron Hematoxylin for 10 minutes.[2]

  • Rinse in running tap water for 10 minutes.

  • Stain cytoplasm with Biebrich Scarlet-Acid Fuchsin solution for 5 minutes.[10]

  • Rinse in distilled water.

  • Differentiate with 5% Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.[10]

  • Without rinsing, transfer to Aniline Blue solution and stain for 5-10 minutes.[2][10]

  • Rinse briefly in distilled water.

  • Differentiate in 1% Acetic Acid solution for 2-5 minutes.

  • Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount.

Expected Results:

  • Collagen: Blue

  • Nuclei: Black

  • Cytoplasm, Muscle, Erythrocytes: Red

This compound Staining (Hypothetical Trichrome-like Method)

Disclaimer: The following protocol is hypothetical and based on the principles of acid dye staining. It should be considered a starting point for research and will require optimization and validation.

Reagents:

  • Bouin's Solution

  • Weigert's Iron Hematoxylin (Solutions A and B)

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic/Phosphotungstic Acid Solution (5% aqueous)

  • This compound Staining Solution (e.g., 0.5% this compound in 1% acetic acid - concentration requires optimization)

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.

  • Rinse in running tap water until the yellow color disappears.

  • Stain nuclei with Weigert's Iron Hematoxylin for 10 minutes.

  • Rinse in running tap water for 10 minutes.

  • Stain cytoplasm with Biebrich Scarlet-Acid Fuchsin solution for 5 minutes.

  • Rinse in distilled water.

  • Differentiate with 5% Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.

  • Without rinsing, transfer to the this compound staining solution for 5-10 minutes (time requires optimization).

  • Rinse briefly in distilled water.

  • Differentiate in 1% Acetic Acid solution for 2-5 minutes (time requires optimization).

  • Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount.

Expected (Theoretical) Results:

  • Collagen: Black or Dark Grey

  • Nuclei: Black

  • Cytoplasm, Muscle, Erythrocytes: Red

Visualizations

G cluster_prep Tissue Preparation cluster_staining Staining Steps cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Mordanting Mordanting (Bouin's Solution) Deparaffinization->Mordanting Nuclear_Stain Nuclear Staining (Weigert's Hematoxylin) Mordanting->Nuclear_Stain Cytoplasmic_Stain Cytoplasmic Staining (Biebrich Scarlet-Acid Fuchsin) Nuclear_Stain->Cytoplasmic_Stain Differentiation Differentiation (Phosphomolybdic/Phosphotungstic Acid) Cytoplasmic_Stain->Differentiation Collagen_Stain Collagen Staining (Aniline Blue or Acid Black) Differentiation->Collagen_Stain Differentiation2 Differentiation (Acetic Acid) Collagen_Stain->Differentiation2 Dehydration Dehydration & Clearing Differentiation2->Dehydration Mounting Mounting Dehydration->Mounting

Caption: General workflow for a trichrome staining procedure.

G cluster_plasma Plasma Stain cluster_polyacid Polyacid Differentiation cluster_collagen Collagen Stain Tissue Tissue Components Collagen Muscle / Cytoplasm Plasma_Stain Biebrich Scarlet- Acid Fuchsin Tissue:m->Plasma_Stain Stains all tissue components red Polyacid Phosphomolybdic/ Phosphotungstic Acid Plasma_Stain->Polyacid Removes red stain from collagen Collagen_Stain Aniline Blue Polyacid->Collagen_Stain Allows Aniline Blue to bind to collagen Collagen_Stain->Tissue:c Stains collagen blue

Caption: Principle of differential staining in Masson's Trichrome.

References

Unveiling the Cross-Reactivity Profile of Acid Black 2 in Cellular Staining

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Cellular Imaging and Drug Development

Acid Black 2, a synthetic diazo dye also known as Nigrosin, is a widely utilized stain in various biological applications, most notably for negative staining in microbiology. While its utility in delineating cellular morphology against a stained background is well-established, its potential for cross-reactivity with other cellular components is a critical consideration for researchers aiming for high specificity in their analyses. This guide provides a comprehensive comparison of this compound's performance, delving into its interactions with cellular components and presenting alternatives for specific applications, supported by experimental data and detailed protocols.

Principle of Staining and Primary Interactions

This compound is an acidic dye, meaning its chromophore carries a negative charge. In its most common application, negative staining, this property is leveraged to repel the negatively charged surface of bacterial cells. The stain, therefore, colors the background slide, leaving the bacteria unstained and visible in high contrast. This fundamental principle suggests a primary mode of action based on electrostatic repulsion rather than specific binding to the intended subject of study in this context.

Cross-Reactivity with Extracellular Matrix Proteins

Beyond its use in microbiology, this compound and other acidic azo dyes are employed in histological studies. Research into the interactions of this class of dyes with biological macromolecules has revealed a significant affinity for proteins of the extracellular matrix (ECM), particularly collagen and elastin.

The binding of acidic diazo-dyes to these proteins is influenced by the dye's chemical structure and the solvent used. The presence of sulfonic acid groups in the dye molecules allows for electrostatic interactions with positively charged amino acid residues in the proteins.

Table 1: Quantitative Comparison of Diazo-Dye Binding to Elastic Tissue and Model Proteins

Dye (Similar Acid Diazo Dyes)SubstrateSolventAmount of Bound Dye (µmol/g)
Comparator Dye A Elastic TissueWater1.5
70% Ethanol2.8
DMSO3.5
ElastinWater0.8
70% Ethanol1.9
DMSO2.6
CollagenWater0.5
70% Ethanol1.1
DMSO1.7
Comparator Dye B Elastic TissueWater1.2
70% Ethanol2.5
DMSO3.1
ElastinWater0.6
70% Ethanol1.7
DMSO2.3
CollagenWater0.4
70% Ethanol0.9
DMSO1.5

This data is representative of studies on acid diazo-dyes and serves as a proxy for the potential binding behavior of this compound.

This affinity for ECM proteins indicates a potential for cross-reactivity when this compound is used in tissue staining, where it may non-specifically bind to collagen and elastin fibers, potentially confounding the interpretation of results.

Interaction with Other Cellular Components

Currently, there is a lack of specific data in the scientific literature regarding the binding of this compound to other major cellular components such as nucleic acids (DNA, RNA) and lipids. The anionic nature of both the dye and these macromolecules would suggest a general electrostatic repulsion, similar to that observed with the bacterial cell surface. However, without specific experimental validation, the possibility of unforeseen interactions cannot be entirely dismissed.

Alternatives for Specific Staining Applications

Given the potential for cross-reactivity with ECM proteins, researchers should consider alternative stains when specific visualization of other components is required.

Table 2: Comparison of Stains for Elastic Fibers

StainPrincipleTargetColor of TargetAdvantagesDisadvantages
This compound (Nigrosin) Acidic DyeBackground (Negative Staining)Black/Dark BlueSimple, rapid, good contrast for cell morphology.Potential cross-reactivity with ECM proteins.
Verhoeff's Van Gieson Iron-hematoxylin complexElastic FibersBlackStrong, selective staining of elastic fibers.Regressive staining requires careful differentiation.
Orcein Vegetable DyeElastic FibersBrown/PurpleSimple, reliable method.Staining intensity can vary between batches.
Aldehyde Fuchsin Schiff-type reactionElastic Fibers, Mast CellsDeep PurpleStains both fine and coarse elastic fibers.Reagent stability can be an issue.

Experimental Protocols

Protocol for Quantitative Analysis of Dye Binding to Protein Substrates

This protocol is adapted from methodologies used to assess the affinity of acid diazo-dyes for elastic tissue, elastin, and collagen.

Materials:

  • This compound (Nigrosin) solution of known concentration (e.g., 1 mg/mL) in various solvents (distilled water, 70% ethanol, DMSO).

  • Substrate samples:

    • Prepared elastic tissue (e.g., from aorta wall).

    • Purified elastin.

    • Purified collagen.

  • Spectrophotometer.

  • Centrifuge.

  • Cuvettes.

  • Xylene and graded ethanol series (96%, 80%, 70%).

Procedure:

  • Sample Preparation:

    • Treat the tissue and model protein samples with xylene twice for 15 minutes each, followed by 15-minute incubations in 96%, 80%, and 70% ethanol, and finally hydrate in distilled water.

    • After each solvent application, centrifuge the samples for 5 minutes at 3500 rpm to effectively remove the solvent.

    • Measure the viable mass of the tissue, elastin, and collagen samples.

  • Staining:

    • Immerse the prepared samples in the this compound solutions (in water, 70% ethanol, and DMSO) for 24 hours.

  • Measurement of Dye Binding:

    • After the 24-hour incubation, centrifuge the samples to pellet the stained substrate.

    • Carefully collect the supernatant (the remaining dye solution).

    • Measure the absorbance of the initial this compound solution and the supernatant at the maximum absorbance wavelength for the dye.

    • The difference in absorbance corresponds to the amount of dye that has bound to the substrate.

  • Calculation:

    • Calculate the amount of bound dye using a pre-established standard curve of dye concentration versus absorbance.

    • Express the results as µmol of dye per gram of substrate.

Workflow for Assessing Dye Binding to Protein Substrates

G cluster_prep Sample Preparation cluster_stain Staining cluster_measure Measurement cluster_calc Calculation prep1 Dehydration/Rehydration (Xylene, Ethanol Series, Water) prep2 Centrifugation prep1->prep2 prep3 Weighing prep2->prep3 stain1 Incubate Samples in This compound Solution (24h) prep3->stain1 measure1 Centrifuge and Collect Supernatant stain1->measure1 measure2 Measure Absorbance of Initial and Supernatant Solutions measure1->measure2 calc1 Determine Amount of Bound Dye (µmol/g) measure2->calc1

Workflow for quantitative analysis of dye binding.

Logical Relationship of this compound Interactions

The following diagram illustrates the known and potential interactions of this compound with cellular components based on its chemical properties.

G cluster_interactions Cellular Interactions cluster_components Cellular Components AB2 This compound (Anionic Diazo Dye) Repulsion Electrostatic Repulsion AB2->Repulsion Primary Interaction (Negative Staining) Binding Electrostatic Binding AB2->Binding Cross-Reactivity Bacteria Bacterial Cell Surface (Negatively Charged) Repulsion->Bacteria NucleicAcids Nucleic Acids (Negatively Charged) Repulsion->NucleicAcids Predicted Lipids Lipid Membranes (Generally Negatively Charged) Repulsion->Lipids Predicted ECM Extracellular Matrix (Collagen, Elastin - Positively Charged Residues) Binding->ECM

A Comparative Guide to Protein Staining for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of proteins is fundamental to experimental success. The choice of staining method following electrophoretic separation is a critical determinant of the reproducibility and reliability of these quantitative results. This guide provides a detailed comparison of various protein staining methods, with a focus on the reproducibility of results. While Acid Black 2 (also known as Nigrosin) has historical applications in biological staining, its use in modern quantitative proteomics is not well-documented. Therefore, this guide will focus on a qualitative discussion of this compound alongside a quantitative comparison of more commonly used alternatives: Amido Black, Coomassie Brilliant Blue, Silver Staining, and Fluorescent Dyes.

Quantitative Comparison of Protein Staining Methods

The selection of an appropriate protein stain is a balance between sensitivity, linear dynamic range, reproducibility, cost, and compatibility with downstream applications such as mass spectrometry. The following table summarizes the key quantitative and qualitative performance characteristics of several common protein stains.

FeatureThis compound (Nigrosin)Amido BlackCoomassie Brilliant Blue (R-250)Silver StainingFluorescent Dyes (e.g., SYPRO Ruby)
Detection Limit Not widely reported for gels/blots~50 ng[1]~25-100 ng[2][3]~0.25-0.5 ng[3]~0.25-1 ng[2]
Linear Dynamic Range Not well-documentedModerateNarrow[4]Narrow[5]Broad (3-4 orders of magnitude)[6]
Reproducibility Not well-documented for quantitative useGood[7]Low (due to destaining variability)[5]Low (protocol-dependent)[5]High[2]
Mass Spec Compatibility Not commonly usedYes[8]Yes[5]Limited (some protocols compatible)[5]Yes[2][3]
Reversibility Not typically reversibleNo[9]YesNo[4]Yes
Cost LowLowLowModerateHigh

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible staining results. Below are representative protocols for the discussed staining methods.

This compound (Nigrosin) Staining

Protocol for Negative Staining (for microscopy):

  • Place a small drop of Nigrosin solution on a clean microscope slide.

  • Aseptically mix a small amount of the microbial culture into the drop of stain.

  • Use a second slide to spread the mixture across the first slide, creating a thin smear.

  • Allow the smear to air dry.

  • Observe under a microscope. The background will be dark, and the unstained cells will appear clear.

Amido Black Staining Protocol for Membranes

Amido Black is a rapid and sensitive stain for total protein on nitrocellulose and PVDF membranes.

Solutions:

  • Staining Solution: 0.1% (w/v) Amido Black 10B in 40% methanol and 10% glacial acetic acid.

  • Destaining Solution: 20% methanol and 7.5% glacial acetic acid in distilled water.[4]

Procedure:

  • Following protein transfer, wash the membrane with distilled water.

  • Immerse the membrane in the Amido Black staining solution for 5 minutes with gentle agitation.[4]

  • Transfer the membrane to the destaining solution.

  • Destain for 1-3 changes, until the protein bands are clearly visible against a faint background.[4]

  • Rinse the membrane with distilled water to stop the destaining process.

Coomassie Brilliant Blue (R-250) Staining Protocol for Gels

Coomassie Brilliant Blue is a widely used, cost-effective stain for visualizing proteins in polyacrylamide gels.

Solutions:

  • Fixing Solution: 50% methanol, 10% acetic acid in water.

  • Staining Solution: 0.1% Coomassie Brilliant Blue R-250 in 50% methanol, 10% acetic acid.

  • Destaining Solution: 45% methanol, 10% acetic acid in water.

Procedure:

  • After electrophoresis, place the gel in the fixing solution for 30 minutes with gentle agitation.

  • Remove the fixing solution and add the staining solution. Stain for 25-40 minutes with gentle agitation.

  • Remove the staining solution and add the destaining solution.

  • Destain with several changes of the destaining solution over 2-3 hours, until the protein bands are well-defined against a clear background.

  • The gel can be stored in 5% acetic acid.

Silver Staining Protocol for Gels

Silver staining is a highly sensitive method for detecting low-abundance proteins. Numerous variations of the protocol exist.

Procedure (simplified):

  • Fix the gel in 50% methanol, 10% acetic acid for at least 60 minutes.

  • Wash the gel with several changes of distilled water.

  • Sensitize the gel in a solution of sodium thiosulfate.

  • Rinse the gel thoroughly with distilled water.

  • Incubate the gel in a cold silver nitrate solution.

  • Rinse the gel with distilled water.

  • Develop the protein bands by adding a solution of sodium carbonate and formaldehyde.

  • Stop the development by adding a 5% acetic acid solution.

Visualizing Experimental Workflows

To better understand the logical flow of a typical protein staining experiment, the following diagram illustrates the key stages from sample preparation to analysis.

Staining_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation cluster_transfer Blotting (Optional) cluster_staining Staining & Visualization cluster_analysis Data Analysis Sample Protein Sample Lysate Cell Lysate Sample->Lysate Lysis PAGE SDS-PAGE Lysate->PAGE Loading Transfer Electrotransfer PAGE->Transfer Western Blotting Stain_Gel Gel Staining PAGE->Stain_Gel Membrane PVDF/NC Membrane Transfer->Membrane Stain_Membrane Membrane Staining Membrane->Stain_Membrane Imaging Imaging/ Densitometry Stain_Gel->Imaging Stain_Membrane->Imaging Quant Quantification Imaging->Quant Report Results Quant->Report

Caption: General workflow for protein staining and quantification.

Signaling Pathways and Logical Relationships

The choice of staining method is influenced by several factors, leading to different downstream outcomes. This decision-making process can be visualized as a logical flow.

Staining_Decision cluster_input Experimental Considerations cluster_decision Stain Selection cluster_output Staining Methods Sensitivity Required Sensitivity StainChoice Choice of Staining Method Sensitivity->StainChoice Quantification Quantitative Accuracy Quantification->StainChoice Downstream Downstream Application (e.g., Mass Spec) Downstream->StainChoice Cost Budget Cost->StainChoice Coomassie Coomassie Blue StainChoice->Coomassie Low Cost, MS Compatible Silver Silver Stain StainChoice->Silver High Sensitivity, Low Cost Fluorescent Fluorescent Dyes StainChoice->Fluorescent High Sensitivity, Quantitative, MS Compatible Amido Amido Black StainChoice->Amido Membrane Staining, Good Reproducibility

Caption: Decision tree for selecting a protein staining method.

References

Comparative Analysis of Acid Black 2 from Different Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of reagents are paramount. Acid Black 2, also known as Nigrosin, is a vital dye used in various laboratory applications, from a negative stain in microbiology to a component in cell viability assays.[1][2][3][4] The performance of this dye can significantly impact experimental outcomes. This guide provides a comparative analysis of this compound from three hypothetical leading suppliers: Supplier A, Supplier B, and Supplier C. The analysis is based on key quality parameters and performance in a standard biological staining application.

Data Summary

The following table summarizes the quantitative analysis of this compound from the three suppliers based on critical quality attributes.

ParameterSupplier ASupplier BSupplier C
Purity (by UV-Vis Spectroscopy, %) 98.595.299.1
Dye Content (by Titration, %) 97.894.598.6
Solubility in Water (g/L at 25°C) 555258
Moisture Content (%) 1.22.50.8
Insoluble Matter (%) 0.150.450.10
Staining Performance (Background Intensity) 4.84.24.9
Staining Performance (Cell Contrast) 4.74.14.8

Staining performance was rated on a scale of 1 to 5, with 5 being the highest quality.

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

Purity and Dye Content Analysis
  • UV-Vis Spectrophotometry for Purity: A solution of each this compound sample was prepared in distilled water at a concentration of 10 mg/L. The absorbance was measured at the wavelength of maximum absorption (λmax), typically around 570 nm. Purity was estimated by comparing the absorbance to a certified reference standard.

  • Redox Titration for Dye Content: A specific weight of each dye sample was dissolved in a solution of sulfuric acid and titrated with a standardized solution of titanous chloride (TiCl₃). The endpoint was determined potentiometrically. The percentage of dye content was calculated based on the stoichiometry of the redox reaction.

Solubility and Impurity Assessment
  • Solubility Determination: An excess amount of this compound from each supplier was added to a known volume of distilled water at 25°C. The suspension was stirred for 24 hours to ensure equilibrium. The saturated solution was then filtered, and the concentration of the dissolved dye was determined by spectrophotometry.

  • Moisture Content: The moisture content was determined by the Karl Fischer titration method, a standard for measuring water content.

  • Insoluble Matter: A known weight of the dye was dissolved in distilled water. The solution was filtered through a pre-weighed filter paper. The filter paper was then dried in an oven at 105°C and re-weighed. The percentage of insoluble matter was calculated from the difference in weight.

Performance in Nigrosin Staining

The performance of this compound from each supplier was evaluated using the Eosin-Nigrosin sperm viability staining protocol.[5][6][7]

  • Stain Preparation: A 10% (w/v) solution of this compound from each supplier was prepared in distilled water.[6]

  • Staining Procedure: A fresh semen sample was mixed with a few drops of the Eosin-Nigrosin stain solution and incubated for 30 seconds.[5] A smear was then prepared on a microscope slide and allowed to air dry.[5]

  • Microscopic Evaluation: The slides were examined under a light microscope at 40x and 100x magnification. The quality of the stain was assessed based on the darkness and uniformity of the background (background intensity) and the clarity with which viable (unstained) and non-viable (stained) sperm could be differentiated (cell contrast).

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of this compound from different suppliers.

G cluster_sourcing Sample Sourcing cluster_analysis Quality Control Analysis cluster_performance Performance Evaluation cluster_results Results & Comparison Supplier A Supplier A Purity Purity Supplier A->Purity Dye Content Dye Content Supplier A->Dye Content Solubility Solubility Supplier A->Solubility Impurities Impurities Supplier A->Impurities Nigrosin Staining Nigrosin Staining Supplier A->Nigrosin Staining Supplier B Supplier B Supplier B->Purity Supplier B->Dye Content Supplier B->Solubility Supplier B->Impurities Supplier B->Nigrosin Staining Supplier C Supplier C Supplier C->Purity Supplier C->Dye Content Supplier C->Solubility Supplier C->Impurities Supplier C->Nigrosin Staining Data Table Data Table Purity->Data Table Dye Content->Data Table Solubility->Data Table Impurities->Data Table Nigrosin Staining->Data Table G Receptor Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Nigrosin Staining Nigrosin Staining Cellular Response->Nigrosin Staining Visualization

References

A Comparative Guide to Protein Quantification: Unveiling the Potential of Acid Black 2 Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate protein quantification is a cornerstone of reliable and reproducible experimental data. While several methods are widely used, this guide provides a comprehensive comparison of the lesser-known Acid Black 2 staining method with the popular Bradford and Bicinchoninic Acid (BCA) assays. By presenting supporting experimental data and detailed protocols, this guide offers an objective evaluation to aid in the selection of the most appropriate protein quantification assay for your specific research needs.

Principles of Protein Quantification Assays

Protein quantification assays are essential tools in the life sciences, enabling the determination of protein concentration in a sample. The most common methods are colorimetric, relying on a measurable color change that is proportional to the protein concentration. This guide focuses on three such assays: the this compound (Amido Black) staining assay, the Bradford assay, and the BCA assay.

The This compound (Amido Black) assay is a dye-binding method. In an acidic solution, the negatively charged sulfonic acid groups of the dye bind to positively charged amino acid residues (primarily arginine, lysine, and histidine) and the N-terminus of proteins. This interaction leads to the formation of a protein-dye complex. In a solution-based format, the protein is first precipitated, and the resulting pellet is stained. The unbound dye is washed away, and the protein-bound dye is then solubilized and quantified spectrophotometrically. The absorbance is directly proportional to the amount of protein in the sample.

The Bradford assay also utilizes a dye-binding principle with Coomassie Brilliant Blue G-250.[1][2] In an acidic environment, the dye binds to basic and aromatic amino acid residues, causing a shift in the dye's maximum absorbance from 465 nm to 595 nm.[1][2] The intensity of the blue color, measured at 595 nm, is proportional to the protein concentration.

The Bicinchoninic Acid (BCA) assay is a copper-based method.[3] It involves a two-step reaction. First, under alkaline conditions, peptide bonds in the protein reduce Cu²⁺ ions to Cu⁺ ions (the biuret reaction). In the second step, two molecules of bicinchoninic acid chelate with each Cu⁺ ion, forming a purple-colored complex that exhibits a strong absorbance at 562 nm.[3] The intensity of the purple color is proportional to the protein concentration.

Performance Comparison

The choice of a protein assay depends on several factors, including the nature of the protein sample, the presence of interfering substances, and the required sensitivity and accuracy. The following tables provide a quantitative comparison of the this compound, Bradford, and BCA assays based on available data.

Parameter This compound (Amido Black) Assay Bradford Assay BCA Assay
Principle Dye-binding (Anionic dye to basic amino acid residues)Dye-binding (Coomassie dye to basic and aromatic amino acid residues)Copper reduction (Biuret reaction followed by BCA chelation of Cu⁺)
Wavelength of Measurement ~620 nm[4][5]595 nm[1][2]562 nm[3]
Assay Time Longer (involves precipitation and washing steps)Fast (~15 minutes)[2]Slower (~30-60 minutes)[6]

Table 1: General Characteristics of Protein Quantification Assays

Performance Metric This compound (Amido Black) Assay Bradford Assay BCA Assay
Linear Range Good linearity reported (e.g., r²=0.950–0.999 for membrane-based assay)[7][8]Narrower linear range (typically 1-20 µg/mL or 125-1000 µg/mL depending on the format)[1][9]Broader linear range (typically 20-2000 µg/mL)[9][10]
Sensitivity High (detection down to nanogram levels in some formats)[11]High (can detect as low as 1-20 µg/mL)[6][9]High (detection down to ~25 µg/mL)[9]
Protein-to-Protein Variability Moderate to High (dependent on basic amino acid content)High (significant variation depending on the content of basic and aromatic residues)[12][13]Low to Moderate (less dependent on amino acid composition than Bradford)[14][15]

Table 2: Performance Metrics of Protein Quantification Assays

Substance This compound (Amido Black) Assay Bradford Assay BCA Assay
Detergents (e.g., SDS, Triton X-100) Compatible[16]Incompatible (interferes with dye binding)[1][2]Compatible (up to certain concentrations)[9]
Reducing Agents (e.g., DTT, β-mercaptoethanol) CompatibleCompatibleIncompatible (interferes with copper reduction)[6]
Salts Compatible[16]Generally compatibleCompatible
Chaotropic Agents (e.g., Urea) Compatible[16]Can interfereCompatible

Table 3: Compatibility with Common Interfering Substances

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are the experimental protocols for the this compound, Bradford, and BCA assays.

This compound (Amido Black) Protein Assay (Solution-Based Precipitation Method)

This protocol is adapted from methods used for protein precipitation and staining.[4]

Materials:

  • Amido Black Staining Solution: 0.05% (w/v) Amido Black 10B in 90% (v/v) methanol and 10% (v/v) glacial acetic acid.

  • Destain Solution: 90% (v/v) ethanol and 10% (v/v) glacial acetic acid.

  • Solubilization Solution: 0.2 M NaOH.

  • Protein Standard Solution (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL).

  • Microcentrifuge tubes.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 620 nm.

Procedure:

  • Standard Curve Preparation: Prepare a series of protein standards by diluting the stock BSA solution to final concentrations ranging from 0 to 100 µg/mL.

  • Sample Preparation: Dilute your unknown protein samples to fall within the range of the standard curve.

  • Precipitation:

    • Pipette 20 µL of each standard and unknown sample into separate microcentrifuge tubes.

    • Add 1 mL of Amido Black Staining Solution to each tube.

    • Vortex thoroughly to mix.

    • Centrifuge at maximum speed for 15 minutes at room temperature to pellet the protein-dye complex.

  • Washing:

    • Carefully discard the supernatant without disturbing the pellet.

    • Add 1 mL of Destain Solution to each tube.

    • Mix by inverting the tubes to wash the pellet.

    • Centrifuge at maximum speed for 15 minutes at room temperature.

    • Carefully discard the supernatant.

  • Drying: Air-dry the pellets for approximately 15 minutes.

  • Solubilization:

    • Add 1 mL of 0.2 M NaOH to each tube.

    • Vortex thoroughly to completely dissolve the pellet.

  • Measurement:

    • Transfer the solutions to cuvettes or a microplate.

    • Measure the absorbance at 620 nm.

  • Calculation:

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Bradford Protein Assay

Materials:

  • Bradford Reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and methanol/ethanol).

  • Protein Standard Solution (e.g., BSA) at a known concentration (e.g., 1 mg/mL).

  • Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm.

Procedure:

  • Standard Curve Preparation: Prepare a series of protein standards by diluting the stock BSA solution to final concentrations typically ranging from 0 to 20 µg/mL.

  • Sample Preparation: Dilute your unknown protein samples to fall within the range of the standard curve.

  • Reaction:

    • Pipette a small volume (e.g., 10 µL) of each standard and unknown sample into separate test tubes or microplate wells.

    • Add a larger volume (e.g., 200 µL) of Bradford Reagent to each tube/well.

    • Mix well and incubate at room temperature for at least 5 minutes.

  • Measurement:

    • Measure the absorbance at 595 nm.

  • Calculation:

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

BCA Protein Assay

Materials:

  • BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution).

  • BCA Reagent B (containing copper (II) sulfate).

  • Protein Standard Solution (e.g., BSA) at a known concentration (e.g., 2 mg/mL).

  • Spectrophotometer or microplate reader capable of measuring absorbance at 562 nm.

  • Incubator or water bath set to 37°C (optional, for faster reaction).

Procedure:

  • Standard Curve Preparation: Prepare a series of protein standards by diluting the stock BSA solution to final concentrations typically ranging from 25 to 2000 µg/mL.[9]

  • Sample Preparation: Dilute your unknown protein samples to fall within the range of the standard curve.

  • Working Reagent Preparation: Prepare the BCA Working Reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).

  • Reaction:

    • Pipette a small volume (e.g., 25 µL) of each standard and unknown sample into separate test tubes or microplate wells.

    • Add a larger volume (e.g., 200 µL) of the BCA Working Reagent to each tube/well.

    • Mix well and incubate at 37°C for 30 minutes or at room temperature for 2 hours.

  • Measurement:

    • Cool the samples to room temperature if incubated at 37°C.

    • Measure the absorbance at 562 nm.

  • Calculation:

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for a comparative analysis of the three protein assays.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_assays Protein Quantification Assays cluster_analysis Data Acquisition & Analysis start Protein Sample & Standard (BSA) dilution Serial Dilutions start->dilution acid_black This compound Assay (Precipitation, Staining, Solubilization) dilution->acid_black Aliquots bradford Bradford Assay (Dye Binding) dilution->bradford Aliquots bca BCA Assay (Copper Reduction & Chelation) dilution->bca Aliquots spectro Spectrophotometry (OD at 620, 595, or 562 nm) acid_black->spectro bradford->spectro bca->spectro std_curve Generate Standard Curves spectro->std_curve calc Calculate Protein Concentration std_curve->calc comparison Compare Performance Metrics calc->comparison

Caption: Workflow for comparing protein quantification assays.

The following diagram illustrates the fundamental principle of dye-binding assays, which is central to both the this compound and Bradford methods.

dye_binding_principle cluster_reactants Reactants cluster_product Reaction protein Protein (+ charged residues) complex Protein-Dye Complex (Color Change) protein->complex + dye Free Dye (e.g., this compound) dye->complex

Caption: Principle of dye-binding protein assays.

Conclusion

The this compound staining method, while less conventional than the Bradford and BCA assays, presents a viable alternative for protein quantification, particularly in samples containing detergents and reducing agents that interfere with other common methods.[16] Its high sensitivity is a notable advantage, although the protocol is more time-consuming due to the precipitation and washing steps.

The Bradford assay remains a popular choice for its speed and simplicity, making it suitable for high-throughput applications with relatively pure protein samples.[2] However, its susceptibility to interference from detergents and significant protein-to-protein variability are key limitations.[1][13]

The BCA assay offers a good balance of sensitivity, a broad linear range, and compatibility with most detergents, making it a robust and versatile method.[9] Its main drawback is the longer incubation time and incompatibility with reducing agents.[6]

Ultimately, the selection of the most appropriate protein quantification assay is contingent upon the specific experimental requirements, including sample composition, desired throughput, and the need for high accuracy. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to generate reliable and reproducible results.

References

A Researcher's Guide to Digital Image Analysis of Acid Black 2 Stained Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of tissue staining is paramount for robust and reproducible results. Acid Black 2, a versatile biological stain, is increasingly utilized for various histological applications. The transition from subjective manual scoring to objective digital image analysis offers significant advantages in precision and throughput. This guide provides a comparative overview of digital image analysis techniques for this compound stained samples, supported by established experimental protocols and data presentation formats.

Comparative Analysis of Digital Image Analysis Software

The choice of software for analyzing this compound stained images can significantly impact the quality and efficiency of data extraction. While no software is exclusively designed for this compound, several powerful platforms used for other histological stains like Hematoxylin and Eosin (H&E) and immunohistochemistry (IHC) can be effectively adapted. The following table compares prominent software solutions based on key performance metrics.

FeatureImageJ/FijiHALOVisiopharm
Cost Open-source (Free)CommercialCommercial
Primary Analysis Approach Manual and semi-automated (macro-based)Automated, machine learning-basedAutomated, AI-driven deep learning
Key Strengths High flexibility, large user community, extensive plugins (e.g., Colour Deconvolution)[1][2][3]High-throughput batch processing, advanced AI for nuclear segmentation and tissue classification[4]Advanced AI and deep learning for complex tissue segmentation and spatial analysis[4]
Ease of Use Steeper learning curve, requires scripting for automationUser-friendly interface for pathologists and biologistsIntuitive user interface with pre-built analysis modules
Data Output Quantitative data on stain intensity, area, and cell counts[2][3]Comprehensive cell-by-cell data, spatial analysis, and summary reports[4]Detailed quantitative data, spatial statistics, and customizable reports
Ideal Use Case Academic research, methods development, budget-conscious labsHigh-throughput preclinical and clinical research, CROsAdvanced research, complex biomarker analysis, pharmaceutical development

Experimental Protocols

Accurate digital analysis begins with a robust and reproducible staining protocol. Below are detailed methodologies for this compound staining and the subsequent digital image analysis workflow.

This compound Staining Protocol (Hypothetical Trichrome-like Method)

This protocol is an adaptation of a Masson's Trichrome stain, where this compound could potentially be used to stain specific tissue components.[5] Optimization will be required for specific tissue types and applications.

Solutions Required:

  • Weigert's Iron Hematoxylin

  • Biebrich Scarlet-Acid Fuchsin Solution

  • 5% Phosphomolybdic/Phosphotungstic Acid Solution

  • 1% Acetic Acid Solution

  • 0.5% this compound Staining Solution (in 1% acetic acid)

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in Weigert's iron hematoxylin for 10 minutes to stain nuclei.

  • Wash in running tap water for 10 minutes.

  • Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes for cytoplasmic staining.

  • Rinse in distilled water.

  • Differentiate in 5% phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.

  • Without rinsing, transfer slides directly to the 0.5% this compound staining solution for 5-10 minutes to stain collagen or other target structures.

  • Rinse in 1% acetic acid solution.

  • Dehydrate and mount.

Digital Image Analysis Protocol using ImageJ/Fiji

This protocol outlines a common workflow for quantifying staining in histological images using the open-source software ImageJ or its distribution, Fiji.[1][6]

  • Image Acquisition: Digitize the stained slides using a high-resolution slide scanner or a microscope equipped with a digital camera. Save images in a lossless format (e.g., TIFF).

  • Color Deconvolution: Separate the image into its constituent stain channels. In ImageJ, use the "Colour Deconvolution" plugin with a vector that best separates the this compound stain from the counterstains.[2][3]

  • Image Thresholding: On the separated this compound channel, apply a threshold to create a binary image where the stained areas are distinguished from the background.[3][7]

  • Region of Interest (ROI) Selection: Manually or automatically define the tissue areas to be analyzed.

  • Measurement: Use the "Analyze Particles" or "Measure" functions to quantify parameters such as the percentage of the stained area, mean optical density, and the number of stained objects within the ROIs.[2]

Visualizing the Workflow and Methodologies

To clarify the relationships between different stages of analysis, the following diagrams have been generated using Graphviz.

Digital_Image_Analysis_Workflow cluster_Staining Histological Staining cluster_Imaging Image Acquisition cluster_Analysis Digital Image Analysis cluster_Output Results Staining This compound Staining Scanning Slide Scanning Staining->Scanning PreProcessing Image Pre-processing (e.g., Color Deconvolution) Scanning->PreProcessing Segmentation Image Segmentation (Thresholding) PreProcessing->Segmentation Quantification Feature Quantification (Area, Intensity) Segmentation->Quantification Data Quantitative Data Quantification->Data

Caption: General workflow for digital image analysis of this compound stained samples.

Comparison_of_Analysis_Approaches cluster_Manual Manual/Semi-Automated Approach (e.g., ImageJ) cluster_Automated Automated/AI-Based Approach (e.g., HALO, Visiopharm) M_Input User Defines Parameters (e.g., Threshold Value) M_Process Software Applies Parameters M_Input->M_Process M_Output Quantitative Output M_Process->M_Output M_Review User Reviews & Adjusts M_Output->M_Review M_Review->M_Input A_Input User Trains Algorithm (Annotates Examples) A_Process AI Algorithm Segments Image A_Input->A_Process A_Output Quantitative Output A_Process->A_Output A_Review User Validates Results A_Output->A_Review

Caption: Comparison of manual versus automated digital image analysis approaches.

Conclusion

References

A Comparative Guide to Protein Staining Methods: Validating Amido Black 10B as a Rapid and Sensitive Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking reliable and efficient protein visualization techniques, this guide provides an objective comparison of Amido Black 10B with other commonly used protein stains. While direct peer-reviewed validation of Acid Black 2 (Nigrosin) for quantitative protein analysis in electrophoretic gels remains limited, this guide focuses on the closely related and well-documented Amido Black 10B, often referred to as Acid Black 1.

This document summarizes key performance metrics, presents detailed experimental protocols, and offers visual workflows to assist in the selection of the most appropriate staining method for your research needs.

Performance Comparison of Protein Staining Methods

The selection of a protein stain is often a trade-off between sensitivity, speed, cost, and compatibility with downstream applications such as mass spectrometry. This section provides a quantitative comparison of Amido Black 10B with two industry-standard methods: Coomassie Brilliant Blue and Silver Staining.

FeatureAmido Black 10BCoomassie Brilliant Blue (R-250)Silver Staining
Sensitivity (Limit of Detection) ~50 ng/band (on membranes)[1]~30-100 ng/band[2][3]Low nanogram range[2]
Staining Time ~10 minutes to saturation[4]~60 minutes to saturation[4]2 hours to a full day[2]
Linear Dynamic Range Good linearity reported[2]Moderate[3]Narrow[3]
Compatibility with Mass Spectrometry Preferred for protein sequencing[1]Compatible[3]Often incompatible due to aldehydes[3]
Reversibility Not readily reversibleReversibleNot readily reversible
Cost LowLowModerate

Experimental Protocols

Detailed methodologies for each staining technique are crucial for reproducibility and accurate comparison.

Amido Black 10B Staining Protocol (for Polyacrylamide Gels)

This protocol is adapted from various sources for staining proteins in polyacrylamide gels.[5][6]

Solutions:

  • Staining Solution: 0.1% (w/v) Amido Black 10B in 40% (v/v) methanol and 10% (v/v) glacial acetic acid.

  • Destaining Solution: 50% (v/v) methanol and 10% (v/v) glacial acetic acid.

Procedure:

  • Fixation: After electrophoresis, fix the gel in a solution of 50% methanol and 10% acetic acid for at least 30 minutes.

  • Staining: Immerse the fixed gel in the Amido Black staining solution and agitate gently for 5-10 minutes. Staining will approach saturation within this time.[4]

  • Destaining: Transfer the gel to the destaining solution. Agitate gently and change the destaining solution every 15-30 minutes until the protein bands are clearly visible against a clear background.

  • Washing & Storage: Rinse the destained gel with distilled water and store it in water or 7% acetic acid.

Coomassie Brilliant Blue R-250 Staining Protocol

A standard protocol for Coomassie Brilliant Blue R-250 staining.[3]

Solutions:

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 50% (v/v) methanol and 10% (v/v) glacial acetic acid.

  • Destaining Solution: 40% (v/v) methanol and 10% (v/v) glacial acetic acid.

Procedure:

  • Fixation: Fix the gel in 50% methanol, 10% acetic acid for at least 30 minutes.

  • Staining: Immerse the gel in the Coomassie staining solution and agitate for at least 1 hour to ensure saturation.[4]

  • Destaining: Transfer the gel to the destaining solution and agitate. Change the solution periodically until the background is clear and protein bands are well-defined.

  • Washing & Storage: Wash the gel with distilled water and store in 7% acetic acid.

Silver Staining Protocol

A representative protocol for high-sensitivity silver staining. Note that various modifications exist.[2]

Solutions:

  • Fixing Solution: 50% methanol, 10% acetic acid.

  • Sensitizing Solution: 0.02% sodium thiosulfate.

  • Silver Solution: 0.1% silver nitrate.

  • Developing Solution: 2% sodium carbonate, 0.04% formaldehyde.

  • Stopping Solution: 5% acetic acid.

Procedure:

  • Fixation: Fix the gel in the fixing solution for at least 1 hour.

  • Washing: Wash the gel thoroughly with distilled water (3 x 20 minutes).

  • Sensitization: Incubate the gel in the sensitizing solution for 1-2 minutes.

  • Washing: Briefly rinse with distilled water (2 x 1 minute).

  • Silver Impregnation: Incubate the gel in the silver solution for 20-30 minutes.

  • Washing: Briefly rinse with distilled water.

  • Development: Transfer the gel to the developing solution until bands appear.

  • Stopping: Stop the reaction by immersing the gel in the stopping solution.

Visualizing the Workflow

To better understand the procedural flow of total protein staining for applications like Western Blot normalization, the following diagrams illustrate the key steps. Total protein staining is increasingly recognized as a more reliable loading control than housekeeping proteins.[7][8]

TotalProteinStainingWorkflow cluster_pre_stain Sample Preparation & Electrophoresis cluster_transfer Electrotransfer cluster_staining Total Protein Staining cluster_post_stain Imaging & Analysis prep Protein Sample Preparation sds_page SDS-PAGE prep->sds_page transfer Transfer to Membrane (PVDF/NC) sds_page->transfer stain Stain with Amido Black 10B transfer->stain destain Destain stain->destain wash Wash destain->wash image Image Membrane wash->image quantify Quantify Total Protein per Lane image->quantify

Workflow for Total Protein Staining on a Membrane.

The following diagram illustrates the logical relationship in choosing a protein stain based on experimental needs.

StainingMethodSelection cluster_criteria Key Considerations cluster_methods Recommended Method start Experimental Goal sensitivity High Sensitivity (<10 ng)? start->sensitivity speed Rapid Result (< 30 min)? sensitivity->speed No silver Silver Staining sensitivity->silver Yes quant Quantitative Analysis? speed->quant No amido Amido Black 10B speed->amido Yes coomassie Coomassie Blue quant->coomassie Yes quant->coomassie No, Qualitative

Decision tree for selecting a protein staining method.

References

Safety Operating Guide

Proper Disposal of Acid Black 2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This document provides a comprehensive, step-by-step guide for the proper disposal of Acid Black 2, tailored for researchers, scientists, and drug development professionals.

This compound, a synthetic dye, requires careful handling and disposal to mitigate potential health risks and environmental contamination. Adherence to these procedures is crucial for maintaining a safe laboratory environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves (such as nitrile or neoprene), safety goggles or glasses, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as chemical waste; do not dispose of this substance down the drain or in regular trash.[1]

  • Waste Collection:

    • Designate a specific, clearly labeled, and leak-proof container for all this compound waste, including contaminated materials like paper towels or PPE.[1]

    • For spills, carefully sweep or vacuum the solid material into the designated waste container, avoiding the generation of dust.[2]

  • Container Management:

    • Use a chemically resistant container with a secure, screw-top lid.[1]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[1][4]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[2][3][5]

    • The storage area should be a designated and secure location for chemical waste.[1]

  • Final Disposal:

    • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

    • It is the responsibility of the chemical waste generator to determine if the waste is classified as hazardous under local, state, and federal regulations.[2] These regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, provide the framework for proper hazardous waste management from its point of generation to its final disposal.[4][6][7]

Summary of Key Information

For quick reference, the following table summarizes the essential safety and disposal information for this compound.

ParameterInformationCitations
Primary Hazards Harmful if swallowed; may cause eye, skin, and respiratory tract irritation.[2]
Required PPE Chemical-resistant gloves, safety goggles/glasses, lab coat, and in some cases, a respirator.[1][2][3]
Handling Location Well-ventilated area or a chemical fume hood.[2][3]
Spill Cleanup Vacuum or sweep up material into a suitable disposal container, avoiding dust.[2]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[2][5]
Disposal Method Treat as chemical waste; do not discard in sinks or regular trash.[1]
Waste Container Labeled, sealed, leak-proof, and chemically resistant.[1]
Regulatory Framework Compliance with local, state, and federal hazardous waste regulations is mandatory.[2][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling This compound Waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe collect_waste Collect Waste in a Designated Container wear_ppe->collect_waste label_container Label Container: 'Hazardous Waste, this compound' collect_waste->label_container seal_container Securely Seal the Container label_container->seal_container store_waste Store in a Cool, Dry, Well-Ventilated Area seal_container->store_waste check_incompatibles Away from Incompatible Materials store_waste->check_incompatibles contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Logistical Information for Handling Acid Black 2

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION

This document provides crucial safety and logistical protocols for the handling and disposal of Acid Black 2 (CAS No. 8005-03-6). Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification

This compound is a synthetic azo dye that presents several potential hazards.[1][2] It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract.[3][4] In powder form, it poses a risk of dust inhalation.[3][5] While not currently classified as a carcinogen by major agencies, some azo dyes may break down into aromatic amines, which are a class of chemicals that includes known carcinogens.[1]

Primary Hazards:

  • Harmful if swallowed.[3]

  • Causes eye, skin, and respiratory system irritation.[1][3]

  • May cause stomach discomfort, nausea, and vomiting if ingested.[3]

  • Possible risks of irreversible effects.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is the minimum requirement for handling this compound. All PPE should be inspected for integrity before each use.

PPE CategoryItemSpecifications & Use
Eye & Face Protection Chemical safety gogglesMust be worn at all times when handling this compound to protect against dust particles and splashes.[3][6][7]
Hand Protection Chemical-impermeable glovesRubber or nitrile gloves are recommended to prevent skin contact.[3][7][8] Gloves should be changed immediately if they become contaminated.
Respiratory Protection Approved respirator (e.g., N95 dust mask)Required when handling the powder to prevent inhalation of dust.[3][7][8] For situations with a higher potential for aerosol generation, a full-face respirator may be necessary.[7]
Body Protection Laboratory coatA buttoned lab coat must be worn to protect the skin and clothing from contamination.[6]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.[3]

A. Preparation and Weighing:

  • Prepare the Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing: Carefully weigh the desired amount of this compound. Use anti-static measures where appropriate to prevent dust dispersal. Minimize the creation of dust.[3]

B. Dissolving the Dye:

  • Select Appropriate Vessel: Use a clean, compatible container for dissolving the dye.

  • Add Solvent: Slowly add the powder to the solvent (e.g., water) while stirring to prevent clumping and splashing. This compound is soluble in water.[1]

  • Ensure Complete Dissolution: Stir until the dye is fully dissolved.

C. Use in Experiments:

  • Controlled Addition: When adding the this compound solution to a reaction or sample, do so slowly and carefully to avoid splashes.

  • Maintain Containment: Keep all containers with this compound covered when not in immediate use.

D. Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

  • Laundering: Contaminated clothing should be removed and washed before reuse.[3]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

A. Waste Segregation:

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste, including unused powder, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips).

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".

B. Disposal of Contaminated Materials:

  • Solid Waste: Place all contaminated solid materials, such as gloves, paper towels, and weighing paper, into the designated hazardous waste container.

  • Liquid Waste: Collect all unused or waste solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

C. Spill Cleanup:

  • Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[7]

  • Containment: For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into the hazardous waste container.[3] For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

D. Final Disposal:

  • Storage: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[1]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Powder don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Work Area & Equipment use->decontaminate segregate Segregate Waste use->segregate Generate Waste remove_ppe Remove PPE decontaminate->remove_ppe decontaminate->segregate Generate Waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands dispose_materials Dispose of Contaminated Materials segregate->dispose_materials store_waste Store Waste Securely dispose_materials->store_waste professional_disposal Arrange Professional Disposal store_waste->professional_disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Acid Black 2
Reactant of Route 2
Reactant of Route 2
Acid Black 2

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.